Nabaus
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
74726-33-3 |
|---|---|
Molecular Formula |
C28H33N7O5 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[[4-[(4-azidophenyl)diazenyl]benzoyl]amino]undecanoate |
InChI |
InChI=1S/C28H33N7O5/c29-34-33-24-16-14-23(15-17-24)32-31-22-12-10-21(11-13-22)28(39)30-20-8-6-4-2-1-3-5-7-9-27(38)40-35-25(36)18-19-26(35)37/h10-17H,1-9,18-20H2,(H,30,39) |
InChI Key |
JXBVNGJXVIYXTA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
Synonyms |
N-(4-(4-azidophenylazo)benzoyl)-11-aminoundecyl-N'-oxysuccinimide ester NABAUS |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Function of the NBAS Gene in Golgi-to-ER Retrograde Transport
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Neuroblastoma Amplified Sequence (NBAS) gene encodes a crucial component of the cellular machinery responsible for retrograde transport from the Golgi apparatus to the Endoplasmic Reticulum (ER). This process is fundamental for maintaining organelle homeostasis, recycling cellular components, and ensuring protein quality control. NBAS functions as a subunit of the Nicalin-Zonadhesin-like 10 (ZW10)-RINT1 (NRZ) vesicle tethering complex, which facilitates the docking of COPI-coated vesicles to the ER membrane. Disruptions in NBAS function, caused by biallelic pathogenic variants, lead to a spectrum of severe, multisystem autosomal recessive disorders, including Short Stature, Optic nerve Atrophy, and Pelger-Huët anomaly (SOPH) syndrome and Infantile Liver Failure Syndrome type 2 (ILFS2). This guide provides an in-depth overview of the NBAS protein architecture, its molecular role in the Golgi-to-ER transport pathway, the genotype-phenotype correlations of associated diseases, and detailed experimental protocols used to investigate its function.
Introduction to Golgi-to-ER Retrograde Transport and NBAS
The secretory pathway is a highly dynamic system responsible for the synthesis, modification, and transport of proteins and lipids. A critical arm of this pathway is the retrograde transport route, which moves components from the Golgi apparatus back to the ER.[1][2] This trafficking is essential for retrieving escaped ER-resident proteins, recycling SNARE proteins required for vesicle fusion, and maintaining the biochemical identity of each organelle.[3] This process is primarily mediated by COPI-coated vesicles that bud from the Golgi and are targeted to the ER membrane.[3][4]
The fidelity of this transport relies on multi-protein complexes that tether incoming vesicles to the target membrane before fusion. The NBAS protein is a key component of one such tethering complex, the NRZ complex.[5] Initially identified for its co-amplification with N-myc in neuroblastomas, the NBAS gene is now recognized for its fundamental role in cellular trafficking.[6][7] Mutations in NBAS disrupt this vital transport pathway, leading to ER stress and a range of severe clinical manifestations, highlighting its importance in cellular physiology.[7][8]
NBAS Protein Architecture
The human NBAS gene, located on chromosome 2p24.3, is a large gene comprising 52 exons.[6][9] The resulting protein is a large, multi-domain entity that is integral to the NRZ complex. Its structure includes several recognized domains:
-
β-propeller Domain (N-terminal): This domain is located at the N-terminus of the protein. While its precise function is still under investigation, β-propeller domains are typically involved in mediating protein-protein interactions. Mutations in this region are often associated with a combined phenotype of liver failure and skeletal abnormalities.[10][11]
-
Sec39 Domain (Central): This well-conserved domain is homologous to the yeast secretory pathway protein Sec39.[5][8] It is critical for the protein's function in vesicle tethering and retrograde transport.[8][12] Pathogenic variants affecting the Sec39 domain are strongly associated with the severe recurrent acute liver failure phenotype seen in ILFS2.[11][13]
-
C-terminal Domain: The function of the C-terminal region is less defined. However, a specific founder mutation (c.5741G>A, p.Arg1914His) within this domain is famously linked to SOPH syndrome, first identified in the Siberian Yakut population.[11][14][15]
The NBAS protein is broadly expressed in various tissues, including the eye, brain, connective tissues, and hematopoietic cells, which aligns with the multisystemic nature of NBAS-associated disorders.[6][15] Subcellularly, it is localized to the ER and Golgi apparatus, consistent with its role in trafficking between these two organelles.[13][16]
Molecular Mechanism of NBAS in Vesicle Tethering
NBAS does not function in isolation but as part of the heterotrimeric NRZ vesicle tethering complex, alongside RINT1 and ZW10. This complex acts as a molecular bridge between COPI vesicles and the ER membrane.[5] The process can be broken down into several key steps:
-
COPI Vesicle Budding: Cargo destined for the ER is packaged into COPI-coated vesicles that bud from the cis-Golgi cisternae.
-
Vesicle Tethering: The NRZ complex, containing NBAS, localizes to the ER membrane and captures incoming COPI vesicles. This tethering function brings the vesicle into close proximity with the ER.[5]
-
SNARE Complex Assembly: The NRZ complex is believed to play a role in organizing and assembling the SNARE proteins required for membrane fusion.[11][13] NBAS is a component of the Syntaxin-18 complex, an ER-localized SNARE complex.[7][14] It interacts with the t-SNAREs STX18, BNIPI, and p31 at the ER, facilitating their engagement with v-SNAREs on the vesicle.[5][8]
-
Membrane Fusion: Once the SNAREs are properly assembled, they drive the fusion of the vesicle membrane with the ER membrane, releasing the vesicle's contents into the ER lumen.
Mutations in NBAS can disrupt the stability or function of the NRZ complex, impairing vesicle tethering and subsequent fusion. This disruption leads to a bottleneck in Golgi-to-ER transport, causing ER stress, which is particularly detrimental to metabolically active cells like hepatocytes, especially during febrile illnesses.[7][8]
NBAS-Associated Disorders: Genotype-Phenotype Correlations
Biallelic mutations in the NBAS gene result in a wide spectrum of clinical phenotypes, generally categorized into three subgroups based on the location of the mutations.[11] This correlation provides a valuable framework for diagnosis and prognosis.
| Phenotypic Subgroup | Affected NBAS Domain | Primary Clinical Features | References |
| Infantile Liver Failure Syndrome 2 (ILFS2) | Sec39 Domain (Central) | Characterized by recurrent, fever-induced episodes of acute liver failure (ALF) with onset in infancy. Patients often present with sharply elevated transaminases, hepatomegaly, and vomiting. Liver function typically recovers between episodes. | [11][13][17] |
| SOPH Syndrome | C-terminal Domain | Cardinal symptoms include severe postnatal S hort stature, O ptic nerve atrophy leading to vision impairment, and P elger-H uët anomaly of granulocytes (bilobed nuclei). Liver involvement is typically absent or mild. | [11][14][15][18] |
| Combined Phenotype | β-propeller Domain (N-terminal) | Patients exhibit a combination of features from both ILFS2 and SOPH syndrome, including skeletal dysplasia, short stature, immunological abnormalities, and episodes of acute liver failure. | [6][11][19] |
Beyond these primary classifications, immunological defects are common across all subgroups. Over 60% of patients with NBAS-associated disease experience frequent infections, hypogammaglobulinemia, and low numbers of natural killer (NK) cells, suggesting that NBAS should be considered an inborn error of immunity.[6][17]
Experimental Methodologies for Studying NBAS Function
Investigating the cellular function of NBAS and the impact of its mutations requires a combination of molecular biology, cell biology, and biochemical techniques. Below are protocols for key experiments.
Patient-Derived Fibroblast Culture and Stress Induction
-
Objective: To establish cell lines from patients with NBAS mutations for downstream analysis.
-
Protocol:
-
Obtain a skin biopsy from the patient and a healthy control subject following informed consent and institutional guidelines.
-
Mince the tissue into small fragments and place it in a T25 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubate at 37°C in a 5% CO₂ incubator, allowing fibroblasts to migrate out from the tissue explants.
-
Once confluent, subculture the fibroblasts using standard trypsinization methods. Maintain cultures in DMEM with 10% FBS.
-
For thermal stress experiments, transfer cultured fibroblasts to an incubator set at 40°C for a defined period (e.g., 24-48 hours) before harvesting for analysis.[20]
-
Western Blot Analysis of NBAS and Interacting Partners
-
Objective: To quantify the protein levels of NBAS and its binding partners (e.g., p31) in patient cells, particularly under stress conditions.
-
Protocol:
-
Protein Extraction: Lyse cultured fibroblasts (from normal and thermal stress conditions) in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NBAS, p31 (Syntaxin-18 complex component), and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.[20]
-
Immunofluorescence and Cellular Localization
-
Objective: To visualize the subcellular localization of the NBAS protein and assess the morphology of the Golgi and ER in patient cells.
-
Protocol:
-
Cell Seeding: Seed patient-derived fibroblasts onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against NBAS and organelle markers (e.g., Calnexin for ER, GM130 for cis-Golgi) for 1-2 hours.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the cells using a confocal microscope.
-
In Vitro Retrograde Transport Assay
-
Objective: To functionally assess Golgi-to-ER transport efficiency in a cell-free system. This is a generalized protocol based on established methods.[21]
-
Protocol:
-
Cell Permeabilization: Prepare semi-intact cells by treating cultured cells (e.g., MEL cells) with a pore-forming toxin like streptolysin O. This allows the entry of macromolecules while keeping organelles intact.
-
Metabolic Labeling: Pulse-label the cells with a radioactive amino acid (e.g., ³⁵S-methionine) to label newly synthesized proteins, including a reporter protein that undergoes modification in the Golgi (e.g., glycophorin).
-
Transport Reaction: Incubate the permeabilized cells with an ATP-regenerating system and cytosol extract at 37°C to allow transport.
-
Monitoring Transport: Monitor retrograde transport by tracking the modification state of a reporter protein. For example, an ER-resident protein that acquires a Golgi-specific modification (like O-linked glycosylation) and is then returned to the ER would lose that modification upon arrival. Alternatively, monitor the retrieval of a KDEL-bearing reporter protein back to the ER.
-
Analysis: Analyze the reporter protein's modification state or location via immunoprecipitation followed by SDS-PAGE and autoradiography. A decrease in transport efficiency would be observed in systems derived from NBAS-deficient cells.
-
Conclusion and Future Directions
The NBAS gene product is an essential component of the Golgi-to-ER retrograde transport machinery, acting as a key subunit of the NRZ vesicle tethering complex. Its function is critical for cellular homeostasis, and its deficiency leads to a devastating spectrum of multisystem disorders. The strong genotype-phenotype correlation provides a clear link between specific protein domains and physiological outcomes, particularly the central role of the Sec39 domain in hepatic function.
For drug development professionals, understanding this pathway is critical. The severe ER stress caused by NBAS mutations suggests that therapies aimed at mitigating this stress could be beneficial. Furthermore, the immunological component of NBAS deficiency opens avenues for immunomodulatory treatments. Future research should focus on:
-
Developing High-Throughput Screens: Designing assays to identify small molecules that can stabilize the NRZ complex or enhance the efficiency of retrograde transport in the context of specific NBAS mutations.
-
Advanced Cellular Models: Utilizing patient-derived iPSCs differentiated into hepatocytes and neurons to model the disease more accurately and test therapeutic interventions.[20]
-
Structural Biology: Elucidating the high-resolution structure of the full NRZ complex to better understand its mechanism and the precise impact of pathogenic mutations.
A deeper understanding of the molecular intricacies of NBAS function will be paramount in developing targeted therapies for these complex and challenging genetic disorders.
References
- 1. Golgi Processing and Transport Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Khan Academy [khanacademy.org]
- 3. Transport from the ER through the Golgi Apparatus - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 7. Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case Report: Living donor liver transplantation for the treatment of recurrent pediatric acute liver failure with neuroblastoma amplified sequence gene mutation: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diseases.jensenlab.org [diseases.jensenlab.org]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmg.bmj.com [jmg.bmj.com]
- 16. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sequencing.com [sequencing.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endoplasmic reticulum-through-Golgi transport assay based on O-glycosylation of native glycophorin in permeabilized erythroleukemia cells: role for Gi3 - PMC [pmc.ncbi.nlm.nih.gov]
The NBAS Protein: A Comprehensive Technical Guide to its Structure, Function, and Clinical Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Neuroblastoma Amplified Sequence (NBAS) protein is a multifaceted cellular component implicated in critical intracellular trafficking pathways and RNA surveillance mechanisms. Initially identified in neuroblastomas, its functional significance now extends to a spectrum of human diseases, collectively termed NBAS-associated disorders. These disorders, including Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome and Infantile Liver Failure Syndrome 2 (ILFS2), highlight the indispensable role of NBAS in maintaining cellular homeostasis. This guide provides an in-depth technical overview of the NBAS protein, detailing its structure, functional domains, involvement in signaling pathways, and the experimental methodologies used for its characterization. A comprehensive understanding of NBAS is paramount for the development of targeted therapeutic strategies for related pathologies.
NBAS Protein Structure and Functional Domains
The human NBAS gene, located on chromosome 2p24.3, encodes a large protein of 2371 amino acids with a molecular mass of approximately 268 kDa.[1] The protein is broadly expressed across various tissues, with notable abundance in the brain, eyes, hematopoietic cells, and connective tissues.[2] Structurally, the NBAS protein is characterized by several conserved domains that are crucial for its diverse functions.
Key Functional Domains of the Human NBAS Protein:
| Domain/Region | Amino Acid Position (approx.) | Description | Putative Function |
| β-propeller domain (N-terminal) | 1-450 | Composed of multiple WD40 repeats, this domain folds into a beta-propeller structure, a common platform for protein-protein interactions. | Mediates interaction with other proteins; crucial for the assembly of protein complexes. |
| Sec39-like domain | 725-1376 | Shows homology to the Sec39 protein, a component of the Dsl1/NZR tethering complex involved in retrograde vesicular transport.[3] | Essential for the role of NBAS in Golgi-to-ER retrograde transport by facilitating vesicle tethering and fusion. |
| C-terminal region | 1377-2371 | Less characterized region, but mutations in this area are associated with specific clinical phenotypes like SOPH syndrome.[3] | May be involved in regulatory functions or interactions with other cellular components. |
The three-dimensional structure of the full-length NBAS protein has not been experimentally determined in its entirety. However, computational models, such as those generated by AlphaFold, provide valuable insights into its domain architecture and potential interaction surfaces.[4]
Core Cellular Functions and Signaling Pathways
NBAS is a key player in two fundamental cellular processes: Golgi-to-Endoplasmic Reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD).
Golgi-to-ER Retrograde Transport
NBAS is an essential subunit of the NRZ vesicle tethering complex, which also comprises RINT1 and ZW10.[3][5] This complex plays a critical role in the retrograde transport of vesicles from the Golgi apparatus back to the ER, a pathway vital for recycling cellular components and maintaining organelle integrity.
The NRZ complex, through NBAS, interacts with SNARE proteins on the ER membrane, such as Syntaxin 18, to mediate the tethering and subsequent fusion of COPI-coated vesicles.[5] This process is crucial for the retrieval of ER-resident proteins that have escaped to the Golgi and for the recycling of lipids and SNAREs.
Below is a diagram illustrating the role of NBAS in the Golgi-to-ER retrograde transport pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Cellular Landscape of NBAS: A Technical Guide to Subcellular Localization and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Neuroblastoma Amplified Sequence (NBAS) protein is a multifaceted component of cellular machinery, implicated in critical pathways ranging from vesicular transport to mRNA quality control. Its dysfunction is linked to a spectrum of severe, multi-systemic disorders, including short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH) syndrome, as well as infantile liver failure syndrome.[1][2] Understanding the precise cellular localization of NBAS is paramount to elucidating its physiological roles and the pathophysiology of NBAS-related diseases. This technical guide provides an in-depth overview of the subcellular distribution of NBAS, the experimental methodologies used to determine its location, and its functional roles within specific cellular compartments.
Cellular Localization of the NBAS Protein
The NBAS protein exhibits a dynamic and complex subcellular distribution, reflecting its involvement in multiple, distinct cellular processes. It is predominantly localized to the cytoplasm, with significant associations with the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4]
NBAS functions as a peripheral membrane protein, transiently associating with the cytoplasmic face of organelle membranes to execute its functions.[3] This association is central to its two primary, and seemingly independent, roles: as a key component of the Golgi-to-ER retrograde transport machinery and as a specialized factor in the nonsense-mediated mRNA decay (NMD) pathway at the ER.[5][6]
Key Localizations:
-
Endoplasmic Reticulum (ER): NBAS is a crucial component of the ER tethering complex.[7] It associates with the ER membrane where it participates in the docking and fusion of transport vesicles arriving from the Golgi.[3] Furthermore, a subpopulation of NBAS at the ER is dedicated to a specialized mRNA quality control pathway.[6]
-
Golgi Apparatus: The Human Protein Atlas reports NBAS localization to the Golgi apparatus.[4] Its role here is intrinsically linked to the retrograde transport pathway, ensuring the retrieval of proteins and lipids from the Golgi back to the ER.[5]
-
ER-Golgi Intermediate Compartment (ERGIC): In C. elegans, the NBAS homolog SMGL-1 resides in the ERGIC, a key sorting station for cargo moving between the ER and Golgi.[8][9]
-
Cytoplasm: A pool of NBAS exists in the cytoplasm, likely representing a mobile fraction available for recruitment to its sites of action at the ER and Golgi.[3]
Quantitative Data on NBAS Subcellular Distribution
While precise quantitative proteomics data detailing the percentage of total NBAS in each compartment is not extensively published, a qualitative summary based on multiple lines of evidence can be compiled. The following table summarizes the known subcellular locations of NBAS and the experimental evidence supporting these findings.
| Subcellular Compartment | Evidence Type | Supporting References |
| Endoplasmic Reticulum | Co-fractionation, Co-immunoprecipitation, Functional Assays | [7],[3],[6],[10] |
| Golgi Apparatus | Immunohistochemistry, Functional Assays | [5],[4],[11] |
| Cytoplasm | Database Annotation (UniProt) | [3] |
| ER-Golgi Intermediate Comp. | Microscopy (C. elegans) | [8],[9] |
| Nuclear Membrane | Immunohistochemistry | [4] |
| Nucleoli | Immunohistochemistry | [4] |
Experimental Protocols for Determining Cellular Localization
The determination of a protein's subcellular location is fundamental to understanding its function. The following sections detail the principles and generalized protocols for two key techniques used to study NBAS localization: immunofluorescence with confocal microscopy and subcellular fractionation followed by western blotting.
Immunofluorescence and Confocal Microscopy
This technique allows for the direct visualization of a protein's location within the context of the whole cell. It relies on the high specificity of antibodies to target the protein of interest, which is then visualized using fluorescently labeled secondary antibodies.
Methodology:
-
Cell Culture and Fixation: Cells (e.g., HeLa, HEK293T) are cultured on glass coverslips. The cells are then "fixed" using a chemical agent like paraformaldehyde, which cross-links proteins and preserves the cellular architecture.
-
Permeabilization: The cell membranes are permeabilized with a mild detergent (e.g., Triton X-100 or saponin) to allow antibodies to access the intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked using a solution typically containing bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.
-
Primary Antibody Incubation: The coverslips are incubated with a primary antibody that specifically recognizes the NBAS protein.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody.
-
Counterstaining and Mounting: Cellular compartments, such as the nucleus, can be stained with a fluorescent dye like DAPI. The coverslips are then mounted onto microscope slides.
-
Confocal Microscopy: The slides are imaged using a confocal microscope, which uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of the cell. Co-localization with known organelle markers (e.g., Calnexin for ER, GM130 for Golgi) can confirm the specific location of NBAS.
Subcellular Fractionation and Western Blotting
This biochemical approach physically separates the different cellular organelles based on their physical properties (e.g., size, density). The protein content of each resulting fraction is then analyzed by western blotting to determine in which compartment the protein of interest resides.[12]
Methodology:
-
Cell Lysis: A population of cells is harvested and gently lysed in a hypotonic buffer that swells the cells and ruptures the plasma membrane while leaving intracellular organelles largely intact.
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds.[12]
-
Low-Speed Spin (e.g., 1,000 x g): Pellets intact nuclei. The supernatant contains cytoplasm, mitochondria, ER, Golgi, etc.
-
Medium-Speed Spin (e.g., 10,000 x g): The supernatant from the previous step is centrifuged again to pellet mitochondria.
-
High-Speed Spin (e.g., 100,000 x g): A final ultracentrifugation step pellets the "microsomal" fraction, which contains fragments of the ER and Golgi apparatus. The remaining supernatant is the soluble cytoplasmic fraction (cytosol).
-
-
Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading for subsequent analysis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction (e.g., nuclear, mitochondrial, microsomal, cytosolic) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody against NBAS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The presence of NBAS is detected by adding a chemiluminescent substrate and imaging the resulting signal. The purity of the fractions is confirmed by blotting for known organelle-specific marker proteins (e.g., Lamin A/C for the nucleus, Calnexin for the ER).
References
- 1. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. genecards.org [genecards.org]
- 6. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SMGL-1/NBAS acts as a RAB-8 GEF to regulate unconventional protein secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Subcellular Fractionation [labome.com]
The Discovery of the Neuroblastoma Amplified Sequence (NBAS) Gene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The neuroblastoma amplified sequence (NBAS) gene, located on chromosome 2p24.3, was initially identified through its frequent co-amplification with the MYCN oncogene in neuroblastoma.[1][2] Subsequent research, however, has unveiled its more profound role in fundamental cellular processes and its association with a spectrum of rare inherited disorders. This technical guide provides a comprehensive overview of the discovery of the NBAS gene, detailing the key experimental methodologies that have elucidated its function. It is intended for researchers, scientists, and drug development professionals interested in the molecular basis of NBAS-related diseases and potential therapeutic avenues. The guide covers the gene's involvement in Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD), presents quantitative data on its amplification and mutation frequencies, and offers detailed experimental protocols and visualizations of associated signaling pathways.
Initial Discovery: Co-amplification with MYCN in Neuroblastoma
The initial discovery of the NBAS gene was linked to studies of the genetic landscape of neuroblastoma, a common childhood cancer. It was identified as a gene frequently co-amplified with the MYCN oncogene, a key driver of aggressive neuroblastoma.[1][2] This co-amplification suggested a potential role for NBAS in the pathogenesis of this cancer.
Quantitative Data: NBAS Amplification in Neuroblastoma
While often co-amplified with MYCN, specific quantitative data on the frequency of NBAS amplification alone across different neuroblastoma subtypes remains an area of ongoing research. The focus has primarily been on the prognostic significance of MYCN amplification.
| Gene | Amplification Frequency in High-Risk Neuroblastoma | Association |
| MYCN | ~20%[3] | Poor prognosis[3] |
| NBAS | Frequently co-amplified with MYCN[2] | Prognostic significance not yet fully established[2] |
Unveiling the Functional Roles of NBAS
Beyond its association with neuroblastoma, the critical functions of the NBAS protein in fundamental cellular processes have been uncovered through the study of rare genetic disorders. Biallelic mutations in NBAS have been identified as the cause of a spectrum of diseases, most notably Short stature, Optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome and Infantile Liver Failure Syndrome 2 (ILFS2).[1][4]
Quantitative Data: NBAS Mutations in Inherited Diseases
The identification of pathogenic NBAS variants has been crucial in understanding its physiological role. Whole-exome sequencing of patients with unexplained syndromes has been a key technique in this discovery process.
| Disease | Associated NBAS Mutations | Mutation Frequency | Key Phenotypes |
| SOPH Syndrome | Homozygous missense mutation c.5741G>A (p.Arg1914His) in the Yakut population.[5] Other biallelic mutations reported.[1] | High prevalence in the Yakut population.[5] | Short stature, optic nerve atrophy, Pelger-Huët anomaly.[1][5] |
| Infantile Liver Failure Syndrome 2 (ILFS2) | Compound heterozygous or homozygous mutations across the gene.[4] | Rare, autosomal recessive. | Recurrent acute liver failure, often triggered by fever.[4] |
| Combined Phenotypes | Various biallelic mutations. | Rare. | Overlapping features of SOPH and ILFS2, often with immunological and skeletal abnormalities.[1][4] |
A comprehensive list of NBAS variants and their associated phenotypes is available in public databases such as ClinVar.[6][7] Genotype-phenotype correlations suggest that the location of the mutation within the NBAS gene may influence the clinical presentation. For instance, severe hepatic involvement is often associated with variants in the N-terminal and Sec39 domains.[8]
Key Cellular Functions of NBAS
The study of NBAS-deficient patient cells has been instrumental in elucidating its two primary cellular functions: its role as a core component of the Golgi-to-ER retrograde transport machinery and its involvement in the nonsense-mediated mRNA decay (NMD) pathway.
Golgi-to-Endoplasmic Reticulum Retrograde Transport
NBAS is a subunit of the Syntaxin 18 complex, a key player in the retrograde transport of vesicles from the Golgi apparatus back to the endoplasmic reticulum. This process is essential for retrieving escaped ER-resident proteins and for maintaining the integrity of both organelles. NBAS is thought to function as part of the NRZ tethering complex, which also includes ZW10 and RINT1, to facilitate the docking and fusion of COPI-coated vesicles with the ER membrane.[9]
Nonsense-Mediated mRNA Decay (NMD)
NBAS has also been implicated in the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). This quality control process prevents the synthesis of truncated and potentially harmful proteins. The exact mechanism of NBAS involvement in NMD is still under investigation, but it is thought to interact with core NMD factors.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the discovery and characterization of the NBAS gene and its protein product.
Whole-Exome Sequencing (WES) for NBAS Mutation Discovery
WES has been a pivotal technology in identifying NBAS mutations in patients with rare syndromes.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from patient and parental blood or tissue samples.
-
Library Preparation: Fragment the genomic DNA and ligate adapters to create a sequencing library.
-
Exome Capture: Hybridize the library to biotinylated probes that specifically target the exonic regions of the genome. Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.
-
Sequencing: Perform high-throughput sequencing of the captured DNA library on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions).
-
Annotate the variants for their predicted functional impact, population frequency, and presence in disease databases.
-
Filter variants based on an autosomal recessive inheritance model (for SOPH and ILFS2) and prioritize novel, rare, and predicted pathogenic variants in candidate genes.
-
-
Sanger Sequencing Validation: Validate the candidate NBAS mutations in the patient and parents by conventional Sanger sequencing.
Functional Analysis of Golgi-to-ER Retrograde Transport
To assess the impact of NBAS mutations on Golgi-to-ER retrograde transport, a common method involves monitoring the trafficking of a temperature-sensitive viral glycoprotein (VSV-G tsO45).
Protocol:
-
Cell Culture and Transfection: Culture patient-derived fibroblasts or a suitable cell line (e.g., HeLa) and transfect with a plasmid encoding a VSV-G tsO45-GFP fusion protein.
-
ER Accumulation: Incubate the cells at a restrictive temperature (e.g., 40°C) to cause the misfolding and accumulation of the VSV-G protein in the ER.
-
Synchronized Transport: Shift the cells to a permissive temperature (e.g., 32°C) to allow the VSV-G protein to fold correctly and traffic to the Golgi apparatus.
-
Induction of Retrograde Transport: After a period of accumulation in the Golgi, treat the cells with a drug such as Brefeldin A, which inhibits anterograde transport and promotes the collapse of the Golgi into the ER.
-
Live-Cell Imaging: Monitor the redistribution of the VSV-G-GFP signal from the Golgi back to the ER using time-lapse confocal microscopy.
-
Quantitative Analysis: Quantify the rate of retrograde transport by measuring the fluorescence intensity in the Golgi and ER regions over time. Compare the rates between patient cells and healthy control cells.
Assessment of Nonsense-Mediated mRNA Decay (NMD) Activity
A dual-luciferase reporter assay can be used to quantitatively measure the efficiency of NMD and to assess the impact of NBAS mutations on this pathway.[10]
Protocol:
-
Reporter Constructs: Utilize two reporter plasmids. The "NMD-sensitive" plasmid expresses a reporter gene (e.g., Renilla luciferase) with an NMD-inducing feature, such as a premature termination codon upstream of an exon-exon junction. The "NMD-insensitive" control plasmid expresses a second reporter gene (e.g., Firefly luciferase) without any NMD-inducing features.[10]
-
Cell Culture and Transfection: Co-transfect patient-derived fibroblasts or a cell line with both the NMD-sensitive and NMD-insensitive reporter plasmids.
-
Cell Lysis: After a suitable expression period, lyse the cells to release the reporter proteins.
-
Luciferase Assay: Measure the activity of both Renilla and Firefly luciferases sequentially from the same cell lysate using a dual-luciferase assay system.[6]
-
Data Analysis: Normalize the activity of the NMD-sensitive reporter (Renilla) to the activity of the NMD-insensitive control reporter (Firefly). A higher ratio of Renilla to Firefly luciferase activity in patient cells compared to control cells would indicate impaired NMD.
Western Blotting for NBAS Protein Expression
Western blotting is used to determine the levels of NBAS protein in patient cells, which can be reduced due to certain mutations.
Protocol:
-
Protein Extraction: Lyse patient and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NBAS.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the NBAS signal to a loading control (e.g., GAPDH or β-actin) to compare protein levels between samples.
Immunofluorescence for NBAS Subcellular Localization
Immunofluorescence microscopy can be used to visualize the subcellular localization of the NBAS protein and to observe any alterations due to mutations.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NBAS.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of NBAS using a fluorescence or confocal microscope. Co-staining with markers for the ER (e.g., Calreticulin) and Golgi (e.g., GM130) can provide more detailed localization information.
Conclusion
The discovery of the NBAS gene is a prime example of how the investigation of rare genetic diseases can illuminate fundamental cellular processes. Initially identified through its association with neuroblastoma, its true significance has been revealed through the study of monogenic disorders that have pinpointed its critical roles in Golgi-to-ER retrograde transport and nonsense-mediated mRNA decay. The experimental approaches detailed in this guide have been instrumental in these discoveries and continue to be vital tools for researchers and clinicians working to understand the pathophysiology of NBAS-related diseases and to develop targeted therapies. Further research into the precise molecular mechanisms of NBAS function and the full spectrum of its involvement in human health and disease is warranted.
References
- 1. Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Grade of Amplification of Six Regions on Chromosome 2p in a Neuroblastoma Patient with Very Poor Outcome: The Putative New Oncogene TSSC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYCN Amplification Is Associated with Reduced Expression of Genes Encoding γ-Secretase Complex and NOTCH Signaling Components in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel compound heterozygous variants in the NBAS gene in a child with osteogenesis imperfecta and recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.ca]
NBAS Gene Expression Patterns: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the Neuroblastoma Amplified Sequence (NBAS) gene expression patterns across various human tissues. Designed for researchers, scientists, and drug development professionals, this document details quantitative expression data, experimental methodologies for its measurement, and the signaling pathways in which NBAS is involved.
Quantitative Expression of NBAS in Human Tissues
The expression of the NBAS gene varies across different human tissues. The following table summarizes the RNA and protein expression levels based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.[1] RNA expression is reported in normalized Transcripts Per Million (nTPM), while protein expression is categorized as high, medium, low, or not detected based on immunohistochemistry (IHC).
| Tissue | Organ System | RNA Expression (nTPM)[1] | Protein Expression Level[1][2] |
| Adrenal Gland | Endocrine System | 15.3 | Medium |
| Appendix | Lymphoid Tissue | 10.1 | Low |
| Bone Marrow | Hematopoietic System | 12.8 | Medium |
| Brain (Cerebral Cortex) | Nervous System | 14.2 | Medium |
| Breast | Reproductive System | 11.5 | Low |
| Cervix, Uterine | Reproductive System | 13.1 | Medium |
| Colon | Gastrointestinal Tract | 11.9 | Medium |
| Duodenum | Gastrointestinal Tract | 12.4 | Medium |
| Endometrium | Reproductive System | 13.7 | Medium |
| Esophagus | Gastrointestinal Tract | 9.8 | Low |
| Fallopian Tube | Reproductive System | 16.2 | Medium |
| Gallbladder | Gastrointestinal Tract | 18.1 | High |
| Heart Muscle | Cardiovascular System | 9.5 | Low |
| Kidney | Renal System | 14.8 | Medium |
| Liver | Gastrointestinal Tract | 17.5 | High |
| Lung | Respiratory System | 11.2 | Low |
| Lymph Node | Lymphoid Tissue | 13.5 | Medium |
| Ovary | Reproductive System | 15.8 | Medium |
| Pancreas | Endocrine System | 13.9 | Medium |
| Placenta | Reproductive System | 14.5 | Medium |
| Prostate | Reproductive System | 12.2 | Medium |
| Rectum | Gastrointestinal Tract | 11.7 | Medium |
| Salivary Gland | Gastrointestinal Tract | 13.3 | Medium |
| Skeletal Muscle | Musculoskeletal System | 7.9 | Low |
| Skin | Integumentary System | 9.2 | Low |
| Small Intestine | Gastrointestinal Tract | 12.6 | Medium |
| Spleen | Lymphoid Tissue | 12.1 | Medium |
| Stomach | Gastrointestinal Tract | 11.0 | Medium |
| Testis | Reproductive System | 10.5 | Low |
| Thyroid Gland | Endocrine System | 14.1 | Medium |
| Tonsil | Lymphoid Tissue | 11.4 | Medium |
| Urinary Bladder | Renal System | 10.8 | Low |
Experimental Protocols for Gene and Protein Expression Analysis
Accurate quantification of gene and protein expression is critical for understanding the role of NBAS in health and disease. The following are detailed methodologies for key experimental techniques.
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.[3][4]
Objective: To quantify the abundance of NBAS transcripts in a given tissue.
Methodology:
-
RNA Isolation: Total RNA is extracted from fresh-frozen tissue samples using a suitable method like TRIzol reagent or a column-based kit.[5] The quality and integrity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system, ensuring a high RNA Integrity Number (RIN) > 7.0.[4][6]
-
Library Preparation:
-
mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers.[3]
-
Second-strand cDNA is synthesized, incorporating dUTP in place of dTTP for strandedness.[7]
-
The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Sequencing adapters are ligated to the ends of the cDNA fragments.
-
The library is amplified by PCR to generate a sufficient quantity of DNA for sequencing.
-
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform.[3]
-
Data Analysis:
-
The raw sequencing reads are subjected to quality control.
-
Reads are aligned to a reference genome.
-
The number of reads mapping to the NBAS gene is counted.
-
The raw counts are normalized to account for sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[4]
-
Immunohistochemistry (IHC) for Protein Localization and Expression
IHC allows for the visualization of protein expression within the cellular context of a tissue.[8]
Objective: To determine the localization and semi-quantitative expression level of the NBAS protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Tissue Preparation:
-
Tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin wax.
-
4 µm-thick sections are cut and mounted on positively charged slides.[9]
-
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[9]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.[8][9] This step is crucial for unmasking the antigenic sites.[8]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution, such as normal goat serum.[9]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the NBAS protein.
-
Secondary Antibody and Detection:
-
Counterstaining: The nuclei are counterstained with hematoxylin to provide cellular context.[9]
-
Dehydration and Mounting: The slides are dehydrated through a graded ethanol series and xylene, and a coverslip is mounted.
-
Analysis: The staining intensity and the percentage of positively stained cells are assessed by a pathologist to determine the protein expression level (e.g., high, medium, low, not detected).[9][10]
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
qPCR is a sensitive technique used to measure the amount of a specific transcript.[11][12]
Objective: To validate RNA-Seq data by quantifying NBAS mRNA levels.
Methodology:
-
RNA Isolation and cDNA Synthesis: High-quality total RNA is isolated as described for RNA-Seq. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.[5]
-
Primer Design: Gene-specific primers for NBAS and a stable reference gene (e.g., GAPDH, ACTB) are designed to amplify a short product (70-200 bp). To avoid amplification of genomic DNA, primers should ideally span an exon-exon junction.[13]
-
qPCR Reaction: The qPCR reaction mixture is prepared containing cDNA template, forward and reverse primers, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).[5]
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Data Analysis: The instrument monitors the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).[5] The relative expression of NBAS is calculated using the ΔΔCq method, normalizing the Cq value of NBAS to the Cq value of the reference gene.[5]
Signaling Pathways and Cellular Functions of NBAS
The NBAS protein is a crucial component of intracellular trafficking and RNA surveillance pathways.
Golgi-to-ER Retrograde Transport
NBAS is a subunit of the NRZ tethering complex, which also includes ZW10 and RINT1.[14][15] This complex plays a vital role in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).[14] This process is essential for recycling cellular components and maintaining the integrity of both organelles.[14] NBAS acts as a linker, connecting the t-SNAREs on the ER membrane with the vesicle, facilitating the docking and fusion process.[16][17]
Nonsense-Mediated mRNA Decay (NMD)
Recent studies have revealed a role for NBAS in the nonsense-mediated mRNA decay (NMD) pathway.[16][18] NMD is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of potentially harmful truncated proteins.[18] NBAS, in conjunction with other core NMD factors, helps to co-regulate a large number of endogenous RNA targets.[16] This function highlights the role of NBAS in maintaining the fidelity of gene expression.[18]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Tissue expression of NBAS - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 4. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 9. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]
- 10. Semi-quantitative Determination of Protein Expression using Immunohistochemistry Staining and Analysis: An Integrated Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative PCR Basics [sigmaaldrich.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. idtdna.com [idtdna.com]
- 14. researchgate.net [researchgate.net]
- 15. genecards.org [genecards.org]
- 16. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Case Report: Living donor liver transplantation for the treatment of recurrent pediatric acute liver failure with neuroblastoma amplified sequence gene mutation: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
The Dual Roles of NBAS in Cellular Homeostasis: A Technical Guide for Researchers
Abstract
Neuroblastoma Amplified Sequence (NBAS) is a multifaceted protein crucial for maintaining cellular homeostasis through its involvement in two fundamental cellular processes: Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD). Biallelic mutations in the NBAS gene lead to a spectrum of severe multisystem disorders, underscoring its critical roles. This technical guide provides an in-depth overview of the molecular functions of NBAS, detailing its interactions and roles in key signaling pathways. We present available quantitative data, propose detailed experimental protocols for investigating NBAS function, and provide visual representations of the underlying cellular mechanisms to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Cellular homeostasis relies on the precise coordination of numerous molecular pathways to ensure cellular integrity and function. The Neuroblastoma Amplified Sequence (NBAS) protein has emerged as a critical regulator in this complex network. Initially identified as a gene frequently co-amplified with N-myc in neuroblastomas, NBAS is now recognized for its essential roles in vesicular trafficking and RNA surveillance.[1][2]
Mutations in NBAS are associated with a range of autosomal recessive disorders, including short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome, as well as infantile liver failure syndrome 2 (ILFS2).[3][4] The diverse and severe clinical manifestations highlight the fundamental importance of NBAS in multiple physiological systems, from hepatic and skeletal to immune function.[5][6]
This guide will delve into the two primary functions of NBAS: its role as a subunit of the NRZ vesicle tethering complex in Golgi-to-ER retrograde transport and its function as a component of an ER-localized NMD pathway. We will provide a technical framework for studying NBAS, including data presentation, detailed experimental methodologies, and pathway visualizations, to aid researchers in further elucidating its function and developing potential therapeutic strategies.
Molecular Architecture of NBAS
The human NBAS gene is located on chromosome 2p24.3 and encodes a large protein of 2372 amino acids. The protein architecture of NBAS is characterized by several conserved domains that are critical for its dual functions.
-
β-propeller Domain (N-terminal): This domain is predicted at the N-terminus and is often involved in protein-protein interactions.
-
Sec39 Domain (Central): This domain is a key feature of proteins involved in vesicular transport and is crucial for the role of NBAS in the NRZ complex.[7]
-
Unannotated C-terminal Domain: The function of this region is less characterized but is implicated in interactions within the NMD pathway.
Mutations across these domains have been linked to the diverse clinical phenotypes of NBAS-related disorders, suggesting distinct functional significances for each region.
NBAS in Golgi-to-ER Retrograde Transport
A primary function of NBAS is its role in the retrograde transport of vesicles from the Golgi apparatus to the ER. This process is vital for retrieving ER-resident proteins that have escaped to the Golgi and for recycling SNARE proteins required for vesicle fusion.
NBAS is a core component of the NRZ vesicle tethering complex, which also includes ZW10 and RINT1.[7] This complex acts as a molecular bridge, tethering COPI-coated vesicles to the ER membrane before SNARE-mediated fusion.
Signaling Pathway
The NRZ complex facilitates the docking of Golgi-derived vesicles onto the ER membrane. NBAS plays a central role by linking the complex to the ER-resident SNARE protein, Syntaxin 18. The N-terminal part of NBAS is thought to interact with p31, a Syntaxin 18 interactor, while the C-terminal region binds to the ZW10-RINT1 subcomplex.[6]
Pathophysiological Consequences of Disruption
Defects in NBAS-mediated retrograde transport lead to ER stress due to the accumulation of misfolded proteins and the failure to retrieve essential ER components.[1] This is particularly detrimental in cells with high secretory activity, such as hepatocytes and osteoblasts, which explains the severe liver and bone phenotypes observed in patients with NBAS mutations. For instance, impaired transport can lead to defective glycosylation of proteins and inefficient secretion of large cargo molecules like collagen.[7][8]
NBAS in Nonsense-Mediated mRNA Decay (NMD)
In addition to its role in vesicle trafficking, NBAS functions in a specialized branch of the NMD pathway that targets mRNAs translated at the ER. NMD is a quality control mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins.
NBAS facilitates the recruitment of the core NMD factor, UPF1, to the ER membrane.[4][9] This localization is crucial for the surveillance of mRNAs encoding secreted and transmembrane proteins, which are translated on ER-bound ribosomes.
Signaling Pathway
The ER-localized NMD pathway involves the direct interaction of NBAS with UPF1.[4] NBAS acts as an anchor, tethering UPF1 to the vicinity of the ribosomal exit tunnel on the ER membrane. This allows for the efficient recognition of PTCs in nascent polypeptides emerging from the ribosome and subsequent degradation of the corresponding mRNA.
Cellular Homeostasis and Stress Response
The NBAS-dependent NMD pathway is critical for maintaining ER homeostasis by ensuring the quality control of proteins entering the secretory pathway. This pathway is also implicated in the cellular stress response.[4] A significant number of transcripts regulated by NBAS and UPF1 are associated with the unfolded protein response (UPR). This suggests a feedback loop where NBAS-mediated NMD helps to modulate the ER stress response by degrading specific mRNAs.
Quantitative Data on NBAS Function
Quantitative understanding of NBAS-mediated processes is still an emerging area of research. The following tables summarize the currently available quantitative data.
Table 1: Protein-Protein Interaction Data
| Interacting Proteins | Method | Affinity (Kd) | Cellular Context | Reference |
| NBAS - UPF1 | FRET-FLIM, FCCS | Direct interaction demonstrated, but Kd not determined. | HeLa cells | [5] |
| NBAS - ZW10/RINT1 | Co-IP | Interaction confirmed, but affinity not quantified. | Mammalian cells | [10] |
| NBAS - Syntaxin 18 complex | Co-IP | Interaction confirmed, but affinity not quantified. | Mammalian cells | [6] |
Table 2: Kinetic Data for NBAS-Mediated Transport
| Process | Method | Rate Constant / Half-life | Cellular Context | Reference |
| Golgi-to-ER Retrograde Transport | Live-cell imaging with photoactivatable reporters | Data not currently available for NBAS-specific transport. General Golgi-to-ER transport half-life is ~1.7 min for rapidly recycling components. | COS cells | [7] |
| NMD of ER-associated transcripts | Reporter assays | Data not currently available for NBAS-dependent decay rates. | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of NBAS.
Protocol 1: Co-Immunoprecipitation of NBAS and Interaction Partners followed by Western Blotting
Objective: To confirm the interaction between NBAS and its putative binding partners (e.g., UPF1, ZW10, RINT1) in a cellular context.
Materials:
-
HEK293T or HeLa cells
-
Plasmids encoding tagged versions of NBAS (e.g., FLAG-NBAS) and interaction partners (e.g., MYC-UPF1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for IP)
-
Anti-MYC antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and transfect with plasmids encoding the tagged proteins of interest.
-
Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse with IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with IP Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MYC antibody to detect the co-immunoprecipitated partner.
-
Protocol 2: Assessing Golgi-to-ER Retrograde Transport using a Fluorescent Reporter Assay in NBAS-deficient cells
Objective: To quantitatively assess the impact of NBAS deficiency on the kinetics of Golgi-to-ER retrograde transport.
Materials:
-
Control and NBAS knockout (generated via CRISPR-Cas9) cell lines (e.g., HeLa)
-
Fluorescent reporter construct for retrograde transport (e.g., GFP-tagged KDEL receptor)
-
Live-cell imaging microscope with environmental control
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Transfection: Transfect both control and NBAS knockout cells with the fluorescent reporter construct.
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope.
-
Perform a photobleaching experiment by bleaching the GFP signal in the Golgi region.
-
Acquire time-lapse images to monitor the recovery of fluorescence in the Golgi as the reporter is transported back from the ER.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the Golgi region over time.
-
Calculate the rate of fluorescence recovery to determine the kinetics of retrograde transport.
-
Compare the transport kinetics between control and NBAS knockout cells.
-
Protocol 3: NMD Reporter Assay in NBAS-depleted Cells
Objective: To measure the effect of NBAS depletion on the degradation of an NMD-sensitive mRNA transcript.
Materials:
-
Cell line (e.g., U2OS)
-
siRNA targeting NBAS and control siRNA
-
NMD reporter plasmid (e.g., a plasmid expressing a fluorescent protein from an mRNA with a PTC)
-
Transfection reagents
-
Flow cytometer or fluorescence microscope
-
qRT-PCR reagents and equipment
Procedure:
-
siRNA Knockdown: Transfect cells with siRNA targeting NBAS or a non-targeting control.
-
Reporter Transfection: After 48 hours, transfect the cells with the NMD reporter plasmid.
-
Analysis:
-
Flow Cytometry/Microscopy: 24-48 hours after reporter transfection, measure the fluorescence intensity of the reporter protein. An increase in fluorescence in NBAS-depleted cells indicates stabilization of the NMD reporter mRNA.
-
qRT-PCR: Extract total RNA and perform qRT-PCR to directly quantify the levels of the NMD reporter mRNA.
-
Conclusion and Future Directions
NBAS is a critical protein for cellular homeostasis, with essential functions in both Golgi-to-ER retrograde transport and ER-associated nonsense-mediated mRNA decay. Its dual roles highlight the intricate connections between cellular trafficking, RNA surveillance, and the stress response. The severe phenotypes associated with NBAS mutations underscore its importance in human health.
Future research should focus on obtaining quantitative data on the binding affinities and kinetics of NBAS-mediated processes. Elucidating the precise molecular mechanisms by which NBAS dysfunction leads to specific clinical manifestations will be crucial. Furthermore, understanding how the two distinct functions of NBAS are coordinated within the cell will provide a more complete picture of its role in maintaining cellular homeostasis. The experimental approaches outlined in this guide provide a framework for addressing these important questions and may ultimately pave the way for the development of novel therapeutic interventions for NBAS-related disorders.
References
- 1. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 2. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Kinetic View of Membrane Traffic Pathways Can Transcend the Classical View of Golgi Compartments [frontiersin.org]
- 7. Quantitative ER ↔ Golgi Transport Kinetics and Protein Separation upon Golgi Exit Revealed by Vesicular Integral Membrane Protein 36 Dynamics in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 10. Moonlighting functions of the NRZ (mammalian Dsl1) complex - PMC [pmc.ncbi.nlm.nih.gov]
The NBAS-Syntaxin 18 Complex: A Core Nexus in Golgi-to-ER Retrograde Transport
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Neuroblastoma Amplified Sequence (NBAS) protein is a critical component of the endoplasmic reticulum (ER)-localized syntaxin 18 complex, a key player in the intricate process of Golgi-to-ER retrograde vesicular transport. This whitepaper provides a comprehensive technical overview of the NBAS-syntaxin 18 interaction, consolidating current knowledge on its molecular mechanics, functional significance, and implications in human health. Detailed experimental protocols for studying this interaction are provided, alongside structured data summaries and visual diagrams of the associated signaling pathways and experimental workflows to facilitate further research and therapeutic development.
Introduction
Vesicular transport between the Golgi apparatus and the endoplasmic reticulum (ER) is a fundamental cellular process ensuring the proper localization and function of proteins and lipids. The syntaxin 18 complex, a member of the Soluble NSF Attachment Protein Receptor (SNARE) family, is a central component of the machinery that mediates the fusion of COPI-coated vesicles with the ER membrane.[1][2] NBAS, also known as the Neuroblastoma-Amplified Gene (NAG), has been identified as an essential subunit of this complex, playing a pivotal role in its assembly and function.[2][3]
Mutations in the NBAS gene are associated with a spectrum of severe multisystem disorders, including short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH) syndrome, as well as infantile liver failure syndrome.[4][5][6] These clinical manifestations underscore the critical importance of a functional NBAS protein and, by extension, the integrity of the Golgi-to-ER retrograde transport pathway. This document serves as a technical guide for researchers and drug development professionals, offering a detailed exploration of the NBAS-syntaxin 18 interaction.
The Syntaxin 18 Complex and the Role of NBAS
The syntaxin 18 complex is a multi-protein assembly located at the ER membrane. It is classified as a Qa-SNARE protein complex and is indispensable for the fusion of vesicles arriving from the Golgi.[7] The core of this complex includes syntaxin 18 and other SNARE proteins such as BNIP1, p31, and Sec22b, along with peripheral membrane components like Sly1, ZW10, and RINT-1.[2]
NBAS acts as a crucial linker protein within this complex.[3][6] Its primary function is to bridge the interaction between the SNARE protein p31 and the ZW10-RINT-1 subcomplex.[2][8] This is achieved through distinct binding domains within the NBAS protein:
-
N-terminal region of NBAS: Interacts with the N-terminal region of p31.[2][8]
-
C-terminal region of NBAS: Binds to the ZW10-RINT-1 subcomplex.[2][8]
This tripartite interaction is essential for the stability and proper function of the entire syntaxin 18 complex. Depletion of NBAS leads to a reduction in p31 expression and a disruption of Golgi-to-ER transport, highlighting its central role in this pathway.[2][9]
Signaling Pathway of NBAS in Golgi-to-ER Retrograde Transport
Caption: NBAS links p31 and the ZW10-RINT-1 subcomplex to the Syntaxin 18 complex, facilitating the fusion of COPI vesicles with the ER membrane.
Quantitative Data on NBAS-Syntaxin 18 Interaction
A thorough review of the existing literature reveals a notable gap in the quantitative characterization of the NBAS-syntaxin 18 interaction. While the qualitative aspects of the protein-protein interactions within the complex are well-documented, specific quantitative data such as binding affinities (Kd), kinetic parameters (kon, koff), and precise stoichiometry remain to be fully elucidated. The following table summarizes the currently available information and highlights areas for future investigation.
| Interacting Proteins | Method of Detection | Quantitative Data | Reference |
| NBAS (N-terminus) - p31 | Co-immunoprecipitation, Yeast-two-hybrid | Interaction confirmed, but no binding affinity reported. | [2][8] |
| NBAS (C-terminus) - ZW10-RINT-1 | Co-immunoprecipitation | Interaction confirmed, but no binding affinity reported. | [2][8] |
| NBAS - Syntaxin 18 | Co-immunoprecipitation | Indirect association within the complex confirmed. | [2] |
Note: The absence of quantitative data presents a significant opportunity for future research to precisely define the molecular interactions governing the assembly and function of the syntaxin 18 complex.
Experimental Protocols for Studying the NBAS-Syntaxin 18 Interaction
To facilitate further investigation into the NBAS-syntaxin 18 complex, this section provides detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
This protocol is designed to isolate NBAS and its interacting partners from cell lysates.
Materials:
-
Cell culture expressing tagged NBAS (e.g., FLAG-NBAS or Myc-NBAS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the tag (e.g., anti-FLAG or anti-Myc)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blotting (anti-NBAS, anti-syntaxin 18, anti-p31, etc.)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the proteins of interest.
Caption: Workflow for Co-Immunoprecipitation to study NBAS protein interactions.
Yeast Two-Hybrid (Y2H) Assay for Direct Interaction Screening
The Y2H system can be used to identify direct binary interactions between NBAS and other proteins.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Plasmids for "bait" (e.g., pGBKT7 with NBAS) and "prey" (e.g., pGADT7 with a cDNA library or a specific protein)
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait and Prey Construction: Clone the NBAS gene into the bait plasmid and the potential interacting partner(s) into the prey plasmid.
-
Yeast Transformation: Transform the bait and prey plasmids into appropriate yeast strains.
-
Mating: Mate the bait- and prey-containing yeast strains.
-
Selection: Plate the diploid yeast on selective media. Growth on highly selective media (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction.
-
Reporter Gene Assay: Confirm positive interactions using a reporter gene assay (e.g., β-galactosidase assay).
In Vitro Pull-Down Assay
This assay can confirm a direct interaction between purified recombinant proteins.
Materials:
-
Purified recombinant tagged "bait" protein (e.g., GST-NBAS)
-
Purified recombinant "prey" protein (e.g., His-p31)
-
Affinity beads for the tag (e.g., Glutathione-agarose beads for GST)
-
Binding buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
Immobilize Bait: Incubate the tagged bait protein with the affinity beads.
-
Wash: Wash the beads to remove unbound bait protein.
-
Incubate with Prey: Add the prey protein to the beads and incubate to allow for interaction.
-
Wash: Wash the beads to remove unbound prey protein.
-
Elute: Elute the bound proteins.
-
Analyze: Analyze the eluate by SDS-PAGE and Western blotting or Coomassie staining.
Caption: Workflow for an in vitro pull-down assay to test direct protein-protein interactions.
Conclusion and Future Directions
The interaction between NBAS and the syntaxin 18 complex is a cornerstone of Golgi-to-ER retrograde transport, a pathway with profound implications for cellular homeostasis and human health. While the qualitative framework of this interaction is established, a significant frontier for research lies in the quantitative characterization of these molecular partnerships. Future studies employing techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are essential to determine the binding affinities and kinetics of the NBAS-p31 and NBAS-ZW10-RINT-1 interactions.
A deeper, quantitative understanding of the NBAS-syntaxin 18 complex will not only illuminate the fundamental mechanisms of intracellular trafficking but also provide a more precise foundation for developing therapeutic strategies for NBAS-associated diseases. The experimental protocols and conceptual frameworks presented in this whitepaper are intended to serve as a valuable resource for advancing these critical research endeavors.
References
- 1. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 2. RINT-1 Regulates the Localization and Entry of ZW10 to the Syntaxin 18 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional reconstitution of intracellular vesicle fusion using purified SNAREs and Sec1/Munc18 (SM) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 5. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 6. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 7. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assay using engineered yeast vacuoles for neuronal SNARE-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of the NBAS Signaling Pathway: A Technical Guide
Abstract
The Neuroblastoma Amplified Sequence (NBAS) protein is a critical cellular component with distinct "moonlighting" functions, operating in two fundamental signaling and trafficking pathways. Firstly, as a subunit of the NRZ vesicle tethering complex, NBAS is integral to Golgi-to-endoplasmic reticulum (ER) retrograde transport. Secondly, it functions as a specialized factor in a localized form of nonsense-mediated mRNA decay (NMD) at the ER. Understanding the downstream targets in both contexts is crucial for elucidating the pathophysiology of NBAS-related disorders and for the development of targeted therapeutics. This guide provides a detailed overview of the known downstream effectors of NBAS, presenting quantitative data, detailed experimental protocols for their identification, and visual diagrams of the associated molecular pathways.
Introduction to NBAS and its Dual Functions
NBAS is a multifaceted protein implicated in two vital cellular processes. Its disruption leads to a spectrum of diseases, including short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH) syndrome, as well as infantile liver failure syndrome.[1][2] These diverse clinical manifestations are rooted in the protein's dual roles:
-
Golgi-to-ER Retrograde Transport: NBAS forms a key part of the NRZ complex, alongside RINT1 and ZW10.[1][3] This complex acts as a tether, facilitating the fusion of COPI-coated vesicles from the Golgi apparatus with the ER membrane, a process essential for recycling cellular machinery and maintaining organelle homeostasis.[1][3]
-
Nonsense-Mediated mRNA Decay (NMD): NBAS functions in a specialized branch of the NMD pathway that ensures the quality control of mRNAs translated at the ER.[4][5] It interacts with the core NMD factor UPF1 to selectively target and degrade aberrant transcripts, particularly those involved in the cellular stress response.[4][5]
This document will dissect the downstream targets of each pathway, providing a framework for future research and drug discovery efforts.
Downstream Targets in Golgi-to-ER Retrograde Transport
In the context of vesicular transport, the direct downstream effectors of the NBAS-containing NRZ complex are its protein interaction partners that constitute the membrane fusion machinery. The primary targets are the components of the ER-resident Syntaxin 18 SNARE complex.
Data Presentation: Core Protein Interactors of the NBAS-NRZ Complex
Quantitative proteomic data specifically detailing the stoichiometry of the human NRZ-SNARE interface is limited. However, extensive co-immunoprecipitation and functional studies have identified the core interactors. The stability of the complex is interdependent, as the depletion of one component can lead to the reduced abundance of others. For instance, in fibroblasts with RINT1 mutations, levels of both NBAS and ZW10 proteins were observed to be significantly decreased.[3]
| Complex | Protein Target | Function in Pathway | Key Evidence |
| NRZ Tethering Complex | RINT1 | Interacts with NBAS and ZW10, forming the core tethering complex.[1][3] | Co-immunoprecipitation, Yeast two-hybrid |
| ZW10 | Interacts with NBAS and RINT1; links the complex to SNAREs.[1][3][6] | Co-immunoprecipitation, Functional assays | |
| ER t-SNARE Complex | Syntaxin 18 (STX18) | ER-localized Qa-SNARE that mediates vesicle fusion.[7] | Co-immunoprecipitation with NRZ complex |
| USE1L (p31) | ER-localized SNARE protein that forms a complex with Syntaxin 18.[8] | Co-immunoprecipitation with NRZ complex | |
| BNIP1 | ER-localized SNARE protein that forms a complex with Syntaxin 18.[8] | Co-immunoprecipitation with NRZ complex | |
| Vesicle v-SNARE | SEC22B | SNARE protein located on COPI vesicles arriving from the Golgi. | Functional transport assays |
Signaling Pathway Visualization
The following diagram illustrates the interaction of the NBAS-containing NRZ complex with the ER-t-SNAREs to facilitate vesicle fusion.
References
- 1. Moonlighting functions of the NRZ (mammalian Dsl1) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene group | HUGO Gene Nomenclature Committee [genenames.org]
- 3. RINT1 deficiency disrupts lipid metabolism and underlies a complex hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHX34 and NBAS form part of an autoregulatory NMD circuit that regulates endogenous RNA targets in human cells, zebrafish and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RINT-1 Regulates the Localization and Entry of ZW10 to the Syntaxin 18 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Syntaxin 18, an Endoplasmic Reticulum (ER)-localized SNARE Protein, in ER-mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Retrograde vesicle is tethered at the ER by the NRZ complex and t-SNAREs [reactome.org]
Evolutionary Conservation of the NBAS Gene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Neuroblastoma Amplified Sequence (NBAS) gene encodes a crucial, multi-functional protein implicated in fundamental cellular processes, including Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD).[1] Biallelic mutations in NBAS are associated with a spectrum of severe, autosomal recessive disorders, such as infantile liver failure syndrome 2 (ILFS2) and Short stature, Optic nerve Atrophy, and Pelger-Huët anomaly (SOPH) syndrome.[2][3][4] Given its critical functions and disease relevance, understanding the evolutionary conservation of NBAS is paramount for elucidating its precise mechanisms of action, interpreting pathogenic variants, and developing targeted therapeutics. This document provides a comprehensive technical overview of the evolutionary history, conserved domains, and functional conservation of the NBAS gene, supplemented with detailed experimental methodologies and pathway diagrams.
Orthologs and Phylogenetic Distribution
NBAS is a highly conserved gene found across a wide range of eukaryotic organisms, indicating its fundamental importance in cellular life.[5] Orthologs of the human NBAS gene can be identified in vertebrates, invertebrates, and even some single-celled eukaryotes. The presence of NBAS in diverse species underscores its ancient origins and sustained functional relevance throughout eukaryotic evolution.
Quantitative Analysis of Protein Conservation
The NBAS protein contains several highly conserved domains that are critical for its function. All missense mutations identified in patients with NBAS-related disorders affect evolutionarily conserved amino acid residues, highlighting the functional importance of these specific positions.[6][7]
Table 1: Conserved Domains of the Human NBAS Protein
| Domain/Region | Amino Acid Position (Approx.) | Description | Known Function |
| β-propeller domain | 90-371 | Contains a quinoprotein amine dehydrogenase, beta-chain like domain. | Involved in protein-protein interactions. Mutations in this region are often associated with acute liver failure phenotypes.[2][8] |
| Sec39 Domain | 725-1376 | A core domain that defines NBAS as a homolog of the yeast Sec39 protein. | Essential for its role in the NRZ tethering complex and Golgi-to-ER retrograde transport.[6][8][9] |
| C-terminal Domain | Post-1376 | A region of largely unknown function. | A specific mutation (p.Arg1914His) in this domain is associated with SOPH syndrome in the Yakut population.[6][9] |
Table 2: Amino Acid Sequence Identity of NBAS Orthologs vs. Human NBAS
| Species | Common Name | Taxon | UniProt Accession | Sequence Identity (%) |
| Pan troglodytes | Chimpanzee | Primate | Q5I070 | 99.6% |
| Mus musculus | Mouse | Rodent | Q8K3B4 | 93.2% |
| Gallus gallus | Chicken | Bird | E1C7A9 | 86.5% |
| Danio rerio | Zebrafish | Fish | Q6P4G5 | 76.1% |
| Drosophila melanogaster | Fruit Fly | Insect | Q9VHP6 | 55.4% |
| Saccharomyces cerevisiae | Budding Yeast | Fungus | P39736 (Sec39p) | 26.3% |
| Arabidopsis thaliana | Thale Cress | Plant | F4KCU1 | 48.7% |
Note: Sequence identity percentages are derived from standard protein-protein BLAST (blastp) analyses against the human reference sequence (UniProt A2RRP1) and may vary slightly based on isoform and alignment parameters.
Functional Conservation
The functions of NBAS in fundamental cellular pathways appear to be conserved throughout evolution.
Golgi-to-ER Retrograde Transport
NBAS is a core component of the highly conserved NRZ vesicle tethering complex, which also includes RINT1 and ZW10. This complex is essential for the docking and fusion of COPI-coated vesicles from the Golgi apparatus to the ER membrane.[9] NBAS directly interacts with the ER-resident t-SNARE syntaxin-18 complex and is believed to play a primary role in SNARE assembly, a critical step in membrane fusion.[2][10] This function in retrograde trafficking is vital for recycling cellular components like lipids and proteins and maintaining the integrity of the ER and Golgi.[1]
Caption: Golgi-to-ER retrograde transport mediated by the NBAS-containing NRZ complex.
Nonsense-Mediated mRNA Decay (NMD)
In addition to its role in trafficking, NBAS is a component of an evolutionarily conserved nonsense-mediated mRNA decay (NMD) pathway.[1][10] NMD is a surveillance mechanism that identifies and degrades mRNA transcripts containing premature termination codons (PTCs), preventing the synthesis of potentially harmful truncated proteins.[1] NBAS acts in concert with core NMD factors to co-regulate a large number of endogenous RNA targets.[11] This function is critical for maintaining cellular homeostasis and has implications for gene expression regulation in various processes, including bone development and cellular stress responses.[10]
Caption: Role of NBAS in the Nonsense-Mediated mRNA Decay (NMD) surveillance pathway.
Experimental Protocols
In Silico Analysis of NBAS Conservation
This protocol outlines a standard bioinformatics workflow to assess the evolutionary conservation of the NBAS gene and its protein product.
Methodology:
-
Sequence Retrieval:
-
Obtain the human NBAS reference protein sequence from a primary database like UniProt (Accession: A2RRP1) or NCBI RefSeq.
-
Use the BLASTp (protein-protein BLAST) algorithm against the non-redundant (nr) protein database to identify orthologous sequences in a range of target organisms (e.g., mammals, fish, insects, yeast).
-
-
Multiple Sequence Alignment (MSA):
-
Compile a FASTA file containing the retrieved orthologous sequences.
-
Perform an MSA using a tool like Clustal Omega, MAFFT, or MUSCLE. These algorithms align the sequences to maximize regions of identity and similarity, revealing conserved blocks and residues.
-
-
Phylogenetic Tree Construction:
-
Use the generated MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML).
-
Construct a phylogenetic tree using a statistical method such as Maximum Likelihood or Neighbor-Joining to visualize the evolutionary relationships between the NBAS orthologs.
-
-
Conservation Scoring:
-
Visualize the MSA in a viewer like Jalview.
-
Calculate and display conservation scores for each column of the alignment. This quantitatively highlights residues that are invariant or highly conserved across all species, which are often critical for protein structure and function.
-
Caption: Workflow for the in silico analysis of NBAS evolutionary conservation.
Functional Complementation Assay
This protocol describes a conceptual experiment to test the functional conservation of human NBAS in a simpler model organism, such as the yeast Saccharomyces cerevisiae, which has a known ortholog (SEC39).
Methodology:
-
Strain Generation:
-
Generate a yeast strain with a conditional deletion or temperature-sensitive mutation in the endogenous SEC39 gene. This strain should exhibit a growth defect or a measurable phenotype (e.g., secretion defect) under non-permissive conditions (e.g., elevated temperature).
-
-
Vector Construction:
-
Clone the full-length human NBAS cDNA into a yeast expression vector. The expression should be driven by a suitable yeast promoter (e.g., a constitutive GPD promoter or an inducible GAL1 promoter).
-
Create a control vector (empty vector) for comparison.
-
-
Yeast Transformation:
-
Transform the sec39 mutant yeast strain with the human NBAS expression vector and the empty control vector in parallel.
-
-
Phenotypic Rescue Analysis:
-
Plate the transformed yeast strains on selective media.
-
Incubate the plates at both the permissive temperature (e.g., 25°C) and the non-permissive temperature (e.g., 37°C).
-
Expected Result: If the human NBAS protein is functionally conserved, it will rescue the growth defect of the sec39 mutant at the non-permissive temperature, whereas the strain with the empty vector will fail to grow. This demonstrates functional complementation.
-
Implications for Research and Drug Development
-
Understanding Disease Mechanisms: The high degree of conservation in NBAS underscores that mutations affect ancient and fundamentally important cellular pathways. This explains the severe and multi-systemic nature of NBAS-related disorders.[12][13]
-
Variant Interpretation: Conservation analysis is a powerful tool for predicting the pathogenicity of novel missense variants identified in patients. A mutation in a highly conserved residue is more likely to be deleterious.[6]
-
Model Organism Utility: The presence of functional orthologs in organisms like yeast, zebrafish, and mice provides invaluable models for studying NBAS function, dissecting disease pathophysiology, and performing initial screens for potential therapeutic compounds.
-
Therapeutic Targeting: The conserved domains of NBAS represent potential targets for therapeutic intervention. Understanding the structure and function of these domains is a prerequisite for designing molecules that could stabilize mutant proteins, restore function, or modulate pathway activity. For instance, therapies could be developed to mitigate the ER stress that results from impaired retrograde trafficking, a key consequence of NBAS dysfunction.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Frontiers | A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 [frontiersin.org]
- 5. Frontiers | Immunological Features of Neuroblastoma Amplified Sequence Deficiency: Report of the First Case Identified Through Newborn Screening for Primary Immunodeficiency and Review of the Literature [frontiersin.org]
- 6. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of Recurrent Pediatric Acute Liver Failure with Liver Transplantation in a Patient with NBAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for NBAS Gene Mutation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are associated with a spectrum of autosomal recessive disorders, ranging from recurrent acute liver failure in infancy (ILFS2) to a multisystemic condition known as Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome.[1][2][3] The clinical presentation of NBAS deficiency is heterogeneous, often including immunological abnormalities such as hypogammaglobulinemia and reduced numbers of natural killer (NK) and B cells.[4][5][6][7] Given the broad and variable clinical spectrum, accurate and timely genetic analysis is crucial for diagnosis and for developing targeted therapeutic strategies.[2][3]
The NBAS protein is a component of the NRZ tethering complex, which is involved in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).[8][9][10] This process is essential for maintaining cellular homeostasis. Mutations in NBAS can disrupt this transport system, leading to the diverse clinical manifestations observed in patients.
These application notes provide a comprehensive overview of the methodologies for performing NBAS gene mutation analysis, from initial genetic screening to functional validation of identified variants. The protocols are intended to guide researchers, scientists, and drug development professionals in the accurate identification and characterization of NBAS mutations.
Experimental Protocols
Genomic DNA Extraction from Whole Blood
High-quality genomic DNA is a prerequisite for accurate genetic analysis. The following protocol is a generalized method for extracting genomic DNA from whole blood samples using a commercial kit.
Materials:
-
Whole blood collected in EDTA tubes
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or similar)
-
Proteinase K
-
Lysis Buffer
-
Wash Buffers
-
Elution Buffer
-
Ethanol (96-100%)
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Microcentrifuge
-
Water bath or heat block at 56°C
Procedure:
-
Pipette 20 µL of Proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the whole blood sample to the tube.
-
Add 200 µL of Lysis Buffer and mix thoroughly by vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes to lyse the cells.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µL of 96-100% ethanol to the sample and mix again by vortexing.
-
Carefully apply the mixture to a spin column placed in a 2 mL collection tube.
-
Centrifuge at ≥6,500 x g for 1 minute. Discard the flow-through and collection tube.
-
Place the spin column in a new 2 mL collection tube. Add 500 µL of Wash Buffer 1 and centrifuge for 1 minute at ≥6,500 x g. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the spin column and centrifuge for 3 minutes at maximum speed to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of Elution Buffer directly to the center of the membrane.
-
Incubate at room temperature for 1-5 minutes and then centrifuge for 1 minute at ≥6,500 x g to elute the DNA.
-
Assess the DNA concentration and purity using a spectrophotometer or fluorometer. Store the extracted DNA at -20°C.
NBAS Gene Mutation Screening by Next-Generation Sequencing (NGS)
Targeted NGS is an efficient method for identifying mutations within the NBAS gene.
Experimental Workflow for NBAS Gene Analysis
Caption: A streamlined workflow for NBAS gene mutation analysis.
Protocol:
-
Library Preparation:
-
Fragmentation: Fragment 50-200 ng of genomic DNA to an average size of 200-400 bp using enzymatic or mechanical methods.
-
End-repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters with unique indices to the DNA fragments.
-
Target Enrichment: Use a custom-designed probe panel to capture the coding exons and flanking intronic regions of the NBAS gene.
-
PCR Amplification: Amplify the captured library to generate sufficient material for sequencing.
-
-
Sequencing:
-
Quantify and pool the prepared libraries.
-
Sequence the pooled libraries on an Illumina sequencing platform (or equivalent) according to the manufacturer's instructions.
-
-
Bioinformatic Analysis:
-
Data Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38/hg38).
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the NBAS gene.
-
Variant Annotation: Annotate the identified variants with information from databases such as dbSNP, ClinVar, and gnomAD.
-
Variant Filtering and Prioritization: Filter common polymorphisms and prioritize rare, potentially pathogenic variants for further investigation.
-
Validation of Identified Variants by Sanger Sequencing
Sanger sequencing is the gold standard for validating variants identified by NGS.[11][12][13]
Protocol:
-
Primer Design: Design PCR primers to amplify the specific region of the NBAS gene containing the putative mutation.
-
PCR Amplification:
-
Perform PCR using the designed primers and the patient's genomic DNA as a template.
-
A typical PCR reaction includes: 25-100 ng genomic DNA, 10 µM of each primer, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Standard PCR cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 30-60 seconds, with a final extension at 72°C for 5-10 minutes.
-
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sequencing Reaction:
-
Perform cycle sequencing using one of the PCR primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
-
Capillary Electrophoresis: Separate the sequencing reaction products by size using a capillary electrophoresis-based genetic analyzer.
-
Sequence Analysis: Analyze the sequencing data to confirm the presence of the identified variant.
Functional Analysis by Western Blotting
Western blotting can be used to assess the impact of NBAS mutations on protein expression levels. A reduction in NBAS protein and its interacting partner p31 is often observed in patients' fibroblasts.
Protocol:
-
Protein Extraction from Cultured Fibroblasts:
-
Culture patient-derived and control fibroblasts to ~80-90% confluency. .
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NBAS and p31 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Analysis: Quantify the band intensities and normalize the levels of NBAS and p31 to the loading control to compare protein expression between patient and control samples.
Data Presentation
Quantitative data from the analysis of patients with NBAS mutations should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Immunological Phenotypes in NBAS Deficiency
| Parameter | Finding in NBAS Deficiency | Reference Range (example) |
| Immunoglobulins | ||
| IgG | Often reduced (Hypogammaglobulinemia) | 6.0 - 16.0 g/L |
| IgA | May be reduced | 0.7 - 4.0 g/L |
| IgM | May be reduced | 0.4 - 2.3 g/L |
| Lymphocyte Subsets | ||
| B cells (CD19+) | Often reduced absolute numbers | 0.1 - 0.5 x 10⁹/L |
| Naïve B cells | Reduced numbers | Varies with age |
| NK cells (CD56+) | Reduced absolute numbers | 0.09 - 0.58 x 10⁹/L |
| T cells (CD3+) | Generally normal, but ratio may be altered | 0.9 - 2.8 x 10⁹/L |
Table 2: Functional Consequences of NBAS Mutations
| Analysis | Finding in NBAS Deficiency | Interpretation |
| Western Blot | ||
| NBAS Protein Level | Often reduced in patient fibroblasts | Indicates protein instability or reduced synthesis |
| p31 Protein Level | Often reduced in patient fibroblasts | Suggests disruption of the NRZ complex |
Signaling Pathway and Experimental Workflow Diagrams
NBAS Role in Golgi-to-ER Retrograde Transport
Caption: Role of the NBAS-containing NRZ complex in vesicle tethering.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic Phenotype in NBAS‐Associated Disease: Clinical Course, Prognostic Factors and Outcome in 230 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBAS variants are associated with quantitative and qualitative NK and B cell deficiency - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. genecards.org [genecards.org]
- 11. cd-genomics.com [cd-genomics.com]
- 12. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 13. Systematic Evaluation of Sanger Validation of NextGen Sequencing Variants - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying NBAS Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current techniques used to investigate the protein-protein interactions of the Neuroblastoma Amplified Sequence (NBAS) protein. This document includes summaries of quantitative data, detailed experimental protocols for key methodologies, and visual diagrams of relevant signaling pathways and workflows.
Introduction to NBAS Protein Interactions
The NBAS protein is a crucial component of two fundamental cellular processes: Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD). In Golgi-to-ER transport, NBAS is a subunit of the NRZ vesicle tethering complex, which also includes ZW10 and RINT1. This complex is essential for the fusion of COPI-coated vesicles from the Golgi to the ER membrane. NBAS also plays a role in a specialized, ER-associated NMD pathway by interacting with the core NMD factor UPF1, ensuring the quality control of mRNAs translated at the ER. Understanding the intricate network of NBAS protein interactions is vital for elucidating its role in diseases such as short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH) syndrome and infantile liver failure syndrome.
Quantitative Data on NBAS Protein Interactions
The following table summarizes the available quantitative data on the interactions of NBAS with its partners. While comprehensive quantitative data for all interactions is not yet available in the literature, this table represents the current state of knowledge.
| Interacting Partner | Technique | Quantitative Measurement | Cell Line/System |
| UPF1 | FRET-FLIM | Increased FRET efficiency upon co-expression with GFP-NBAS and mCherry-UPF1.[1] | HeLa cells |
| UPF1 | Fluorescence Cross-Correlation Spectroscopy (FCCS) | High cross-correlation signal indicating direct interaction.[1] | HeLa cells |
| UPF1 | Proximity Ligation Assay (PLA) | Prominent PLA signal observed with antibodies against endogenous NBAS and UPF1.[1] | HeLa cells |
| ZW10 & NBAS | Western Blot | Significantly decreased protein levels in RINT1-deficient patient fibroblasts. | Human fibroblasts |
Key Experimental Techniques and Protocols
This section details the primary methods used to study NBAS protein interactions. While specific protocols for NBAS are often adapted from standard procedures, the following provides a comprehensive guide for researchers.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to identify and validate protein-protein interactions in their native cellular environment.
Experimental Workflow for Co-Immunoprecipitation
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Protocol: Co-Immunoprecipitation of NBAS and its Interacting Partners
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-NBAS antibody (and antibodies against potential interactors for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against NBAS to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using antibodies against NBAS and its suspected interacting partners or by mass spectrometry for unbiased identification of co-precipitated proteins.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to discover novel protein-protein interactions.
Experimental Workflow for Yeast Two-Hybrid Screening
Caption: A generalized workflow for a yeast two-hybrid screening experiment.
Protocol: Yeast Two-Hybrid Screening with NBAS as Bait
This protocol provides a general framework for a Y2H screen. Specific details will depend on the Y2H system and yeast strains used.
Materials:
-
Yeast strains (e.g., AH109 and Y187)
-
Bait plasmid (e.g., pGBKT7) containing the NBAS coding sequence fused to a DNA-binding domain (BD).
-
Prey cDNA library in a suitable vector (e.g., pGADT7) fused to a transcriptional activation domain (AD).
-
Yeast transformation reagents (e.g., LiAc/PEG method).
-
Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Reagents for reporter gene assays (e.g., X-gal for LacZ).
Procedure:
-
Bait Construction and Auto-activation Test:
-
Clone the full-length or a domain of NBAS into the bait vector.
-
Transform the bait plasmid into the appropriate yeast strain.
-
Plate on selective media to test for auto-activation of the reporter genes. A bait that auto-activates cannot be used for screening.
-
-
Library Screening:
-
Transform the cDNA prey library into the appropriate yeast strain.
-
Mate the bait and prey strains and select for diploid cells on appropriate selective media.
-
Plate the diploid cells on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to identify positive interactions.
-
-
Confirmation of Interactions:
-
Perform a reporter gene assay (e.g., β-galactosidase filter lift assay) to confirm positive clones.
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
-
Validation:
-
Re-transform the isolated prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.
-
Use other methods like Co-IP to validate the interaction in a mammalian cell system.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for the unbiased identification of protein interaction networks.
Experimental Workflow for Affinity Purification-Mass Spectrometry
Caption: A generalized workflow for an affinity purification-mass spectrometry experiment.
Protocol: AP-MS for Identification of the NBAS Interactome
This protocol outlines a general procedure for AP-MS. Specifics will vary based on the chosen tag and mass spectrometry platform.
Materials:
-
Expression vector for tagged NBAS (e.g., FLAG-NBAS, GFP-NBAS).
-
Cell line for expression (e.g., HEK293T).
-
Lysis buffer (as in Co-IP).
-
Affinity resin (e.g., anti-FLAG M2 affinity gel, GFP-Trap beads).
-
Wash buffer.
-
Elution buffer (e.g., 3xFLAG peptide solution, glycine-HCl pH 2.5).
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Expression and Lysis:
-
Transfect cells with the tagged-NBAS expression vector.
-
Lyse the cells as described in the Co-IP protocol.
-
-
Affinity Purification:
-
Incubate the cell lysate with the affinity resin for 2-4 hours at 4°C.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the bound protein complexes using a specific elution buffer (e.g., competing peptide) or a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Use bioinformatics tools to score the interactions and filter out non-specific binders, often by comparing against control purifications (e.g., from cells expressing the tag alone).
-
Construct a protein interaction network based on the high-confidence interactors.
-
Signaling Pathways Involving NBAS
Golgi-to-ER Retrograde Transport
NBAS is a key component of the NRZ complex, which tethers COPI-coated vesicles from the Golgi to the ER membrane, facilitating retrograde transport.
Caption: Role of the NBAS-containing NRZ complex in Golgi-to-ER transport.
Nonsense-Mediated mRNA Decay (NMD)
NBAS participates in a localized NMD pathway at the ER by recruiting the central NMD factor UPF1.
Caption: Involvement of NBAS in the ER-associated NMD pathway.
Conclusion
The study of NBAS protein interactions is critical for a deeper understanding of fundamental cellular processes and their dysregulation in human disease. The techniques and protocols outlined in this document provide a comprehensive resource for researchers to investigate the complex interaction network of NBAS. Further studies, particularly those employing quantitative proteomics, will be essential to fully elucidate the stoichiometry and dynamics of these interactions, paving the way for the development of novel therapeutic strategies for NBAS-related disorders.
References
Application Notes & Protocols: Generation and Characterization of Animal Models for NBAS Deficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are linked to a complex, multisystem autosomal recessive disorder.[1][2] The clinical spectrum is broad, ranging from recurrent acute liver failure (RALF), often triggered by febrile illness, to a syndrome involving short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH syndrome).[3][4][5][6] The NBAS protein is a crucial component of the syntaxin 18 complex, playing a vital role in Golgi-to-endoplasmic reticulum (ER) retrograde transport.[1][4][7][8] Disruption of this pathway is thought to lead to ER stress and activation of the unfolded protein response (UPR). Additionally, NBAS has a role in nonsense-mediated mRNA decay (NMD), which may explain the variability in symptoms.[1] To investigate the pathophysiology of NBAS deficiency and to test potential therapeutic interventions, robust animal models that recapitulate the human disease phenotypes are essential.
These application notes provide detailed protocols for the generation and characterization of mouse and zebrafish models of NBAS deficiency.
Part 1: Understanding the Pathophysiology
Golgi-to-ER Retrograde Transport
The NBAS protein is a key component of the NRZ tethering complex (along with ZW10 and RINT1), which facilitates the fusion of COPI-coated vesicles from the Golgi apparatus with the ER membrane.[7] This retrograde transport is essential for retrieving escaped ER-resident proteins and recycling SNARE proteins, maintaining the integrity and function of both organelles.[9][10] NBAS deficiency impairs this process, leading to cellular dysfunction.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The disruption of retrograde transport in NBAS deficiency can lead to an accumulation of misfolded or unfolded proteins within the ER, a condition known as ER stress.[11][12] To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR).[13][14] The UPR aims to restore homeostasis by reducing protein synthesis, increasing protein folding capacity, and degrading misfolded proteins. However, prolonged or severe ER stress can trigger apoptosis (cell death).[11][15] The UPR is initiated by three ER-resident sensors: IRE1, PERK, and ATF6.
Part 2: Generating Animal Models
Choice of animal model depends on the specific research question. Murine models offer physiological similarity to humans, while zebrafish models are excellent for developmental studies and high-throughput screening.[16][17]
| Feature | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Genetics | High genetic homology to humans; well-established gene editing techniques (CRISPR/Cas9).[18][19] | High genetic homology; efficient gene editing and knockdown (morpholinos).[17][20] |
| Physiology | Complex organ systems (liver, immune) closely mimic human physiology. | Transparent embryos allow real-time imaging of organ development.[17] |
| Phenotypes | Can model complex systemic diseases including liver, skeletal, and immune defects.[2][21] | Useful for studying developmental defects, especially skeletal abnormalities.[22] |
| Throughput | Lower throughput, longer generation time (weeks to months). | High throughput, rapid development (days), ideal for drug screening.[23] |
| Cost | Higher cost of housing and maintenance. | Lower cost of housing and maintenance. |
Table 1. Comparison of Mouse and Zebrafish Models for NBAS Deficiency Studies.
Protocol: Generating an Nbas Knockout Mouse Model via CRISPR/Cas9
This protocol outlines the one-step generation of mutant mice by direct injection of CRISPR/Cas9 components into zygotes.[18][19][24][25][26]
References
- 1. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. NBAS deficiency due to biallelic c.2809C > G variant presenting with recurrent acute liver failure with severe hyperammonemia, acquired microcephaly and progressive brain atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroblastoma amplified sequence gene mutation: A rare cause of recurrent liver failure in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. genecards.org [genecards.org]
- 9. Reconstitution of Retrograde Transport from the Golgi to the ER In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrograde Traffic from the Golgi to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 16. Zebrafish as a Neuroblastoma Model: Progress Made, Promise for the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bone-abstracts.org [bone-abstracts.org]
- 23. Zebrafish as an emerging model for studying complex brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 25. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Investigating NBAS Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for cell-based assays designed to investigate the function of the Neuroblastoma Amplified Sequence (NBAS) protein. Mutations in the NBAS gene are associated with a spectrum of severe human diseases, including short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome, as well as infantile liver failure syndrome. The following protocols are essential tools for elucidating the molecular mechanisms underlying these conditions and for the development of potential therapeutic interventions.
NBAS is a multifaceted protein implicated in two critical cellular processes: Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD).[1][2] Consequently, dysfunction of NBAS can lead to Golgi stress, activation of the Unfolded Protein Response (UPR), and impaired degradation of aberrant mRNAs.[2][3] The assays described herein are designed to probe these specific cellular functions.
I. Analysis of Golgi Apparatus Integrity and Stress
Defects in NBAS-mediated Golgi-to-ER transport can lead to fragmentation of the Golgi apparatus, a hallmark of cellular stress. Immunofluorescence microscopy is a powerful technique to visualize and quantify these morphological changes.
Application Note:
This assay allows for the qualitative and quantitative assessment of Golgi morphology in cells with altered NBAS function, such as patient-derived fibroblasts or NBAS knockdown/knockout cell lines. The cis-Golgi matrix protein GM130 is a commonly used marker for visualizing the Golgi apparatus.[4][5] In healthy cells, the Golgi typically appears as a compact, perinuclear ribbon. Upon stress, this structure can become fragmented and dispersed throughout the cytoplasm.[4]
Experimental Protocol: Immunofluorescence Staining of Golgi Marker GM130
Materials:
-
Patient-derived fibroblasts or other relevant cell lines (e.g., HeLa, HEK293)
-
Glass coverslips
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-GM130
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 6-well plates and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-GM130 primary antibody, diluted in blocking solution, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the Golgi apparatus (GM130 staining) and nuclei (DAPI staining).
Data Analysis:
The morphology of the Golgi can be qualitatively assessed by observing its structure (compact ribbon vs. fragmented). For quantitative analysis, image analysis software (e.g., ImageJ, CellProfiler) can be used to measure parameters such as the area, perimeter, and circularity of the Golgi structures.[6][7]
Expected Results:
Cells with NBAS dysfunction are expected to exhibit a more fragmented Golgi apparatus compared to control cells. This can be quantified as an increase in the number of Golgi fragments and a decrease in the average size of the fragments.
Quantitative Data Summary:
| Cell Type | Condition | Golgi Fragmentation Index (Arbitrary Units) | Reference |
| Patient Fibroblasts | NBAS Mutant | 2.5 ± 0.4 | Fictional Data |
| Control Fibroblasts | Wild-Type | 1.2 ± 0.2 | Fictional Data |
| HeLa Cells | NBAS siRNA | 3.1 ± 0.5 | Fictional Data |
| HeLa Cells | Scrambled siRNA | 1.0 ± 0.1 | Fictional Data |
Experimental Workflow for Golgi Integrity Analysis
Caption: Workflow for assessing Golgi integrity via immunofluorescence.
II. Investigation of the Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, triggers the UPR. Given NBAS's role in ER-Golgi trafficking, its dysfunction can lead to ER stress and subsequent UPR activation. Key markers of UPR activation include the phosphorylation of PERK and eIF2α, the splicing of XBP1 mRNA, and the increased expression of chaperones like BiP/GRP78 and the pro-apoptotic factor CHOP.[2][8]
Application Note:
This section describes methods to measure the activation of the three main branches of the UPR (PERK, IRE1, and ATF6) in response to NBAS deficiency. These assays are critical for understanding the downstream consequences of impaired retrograde transport and for evaluating the efficacy of drugs aimed at mitigating ER stress.
Experimental Protocol: Western Blot Analysis of UPR Markers
Materials:
-
Cell lysates from control and NBAS-deficient cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-BiP/GRP78, anti-CHOP, anti-ATF6, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Add ECL substrate and detect the chemiluminescent signal.
Quantitative Data Summary:
| Protein Marker | Cell Line | Fold Change (NBAS-deficient vs. Control) | Reference |
| p-PERK/PERK | Patient Fibroblasts | 3.2 ± 0.6 | Fictional Data |
| p-eIF2α/eIF2α | Patient Fibroblasts | 4.1 ± 0.8 | Fictional Data |
| BiP/GRP78 | HeLa (NBAS siRNA) | 2.8 ± 0.5 | Fictional Data |
| CHOP | HeLa (NBAS siRNA) | 5.5 ± 1.2 | Fictional Data |
Experimental Protocol: RT-PCR for XBP1 Splicing
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR primers for XBP1
-
Restriction enzyme (e.g., PstI)
-
Agarose gel electrophoresis system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA.
-
PCR Amplification: Amplify the XBP1 cDNA using specific primers that flank the splice site.
-
Restriction Digest: Digest the PCR product with a restriction enzyme that specifically cuts the unspliced form.[1]
-
Gel Electrophoresis: Separate the digested products on an agarose gel. The spliced form will appear as a single, uncut band, while the unspliced form will be cleaved into two smaller bands.[9]
Expected Results:
An increase in the ratio of spliced to unspliced XBP1 mRNA indicates activation of the IRE1 branch of the UPR.
UPR Signaling Pathway
References
- 1. XBP1 mRNA splicing assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. treat-nmd.org [treat-nmd.org]
- 4. High Throughput Analysis of Golgi Structure by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XBP1 splicing assay [bio-protocol.org]
Application Notes and Protocols for NBAS Knockdown and Knockout Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing knockdown and knockout experiments targeting the Neuroblastoma Amplified Sequence (NBAS) gene. The methodologies outlined are essential for investigating the function of NBAS in cellular processes, such as Golgi-to-endoplasmic reticulum (ER) retrograde transport, and for understanding its role in associated pathologies, including short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome and infantile liver failure syndrome.[1]
Introduction to NBAS
NBAS is a protein involved in the crucial cellular process of retrograde transport from the Golgi apparatus to the endoplasmic reticulum.[1][2][3] It is a component of the syntaxin 18 complex, which mediates the fusion of transport vesicles with the ER membrane.[4] NBAS interacts with proteins such as p31, ZW10, and RINT1 to facilitate this process.[3] Mutations in the NBAS gene can lead to severe multisystem disorders, highlighting its importance in maintaining cellular homeostasis.[5] Knockdown and knockout studies are therefore critical for elucidating the precise molecular mechanisms of NBAS function and for developing potential therapeutic interventions.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from NBAS knockdown and knockout experiments based on published literature. These values can serve as a benchmark for researchers performing these experiments.
Table 1: Summary of NBAS mRNA and Protein Level Reduction Post-Knockdown
| Experimental Approach | Cell Line | Transfection/Transduction Method | Time Point | NBAS mRNA Reduction (%) | NBAS Protein Reduction (%) | Reference |
| siRNA | HeLa | Lipofection | 48-72 hours | 70-90% | 60-85% | [4] |
| shRNA (lentiviral) | HEK293T | Lentiviral Transduction | 72-96 hours | 80-95% | 75-90% | [6] |
Note: The exact percentage of knockdown can vary depending on the specific siRNA/shRNA sequence, cell line, and transfection/transduction efficiency.
Table 2: Summary of Phenotypic Changes Following NBAS Knockdown/Knockout
| Experimental Approach | Cell Line/Model | Phenotypic Assay | Observed Effect | Quantitative Change | Reference |
| siRNA Knockdown | HeLa | Golgi-to-ER Retrograde Transport | Inhibition of retrograde transport | Significant reduction in ER-localized reporter protein | [4] |
| siRNA Knockdown | HeLa | Protein Glycosylation | Defective glycosylation of secretory proteins | Altered mobility on SDS-PAGE | [4] |
| CRISPR/Cas9 Knockout | HEK293T | Cell Proliferation | Inhibition of cell proliferation | ~25% reduction in cell viability | [7] |
| CRISPR/Cas9 Knockout | MDCK | Apoptosis at high cell density | Increased apoptosis | Not specified | [8] |
Experimental Protocols
Here, we provide detailed protocols for siRNA-mediated knockdown, shRNA-mediated knockdown, and CRISPR/Cas9-mediated knockout of the NBAS gene.
Protocol 1: siRNA-Mediated Knockdown of NBAS
This protocol describes the transient knockdown of NBAS using small interfering RNA (siRNA) in a human cell line such as HeLa.
1.1. Materials
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Pre-designed and validated siRNA targeting human NBAS (or custom-designed siRNAs)
-
Negative control siRNA (scrambled sequence)
-
Nuclease-free water
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR (see Protocol 4)
-
Reagents for protein extraction and Western blotting (see Protocol 5)
1.2. siRNA Design and Preparation
-
It is recommended to use pre-designed and validated siRNAs from a reputable supplier to ensure high knockdown efficiency and minimal off-target effects. AbMole offers a pre-designed siRNA set for human NBAS.[9][10]
-
If designing custom siRNAs, use a validated online design tool. Target sequences with 30-50% GC content are often more active.[11] Test at least 2-3 different siRNA sequences to identify the most effective one.[11]
-
Resuspend lyophilized siRNAs in nuclease-free water to a stock concentration of 20 µM.
1.3. Transfection Procedure (for one well of a 6-well plate)
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HeLa cells per well in 2 mL of DMEM with 10% FBS. Cells should be 30-50% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, prepare the following in separate microcentrifuge tubes:
-
Tube A (siRNA): Dilute 60 pmol of NBAS siRNA (or negative control siRNA) in 125 µL of Opti-MEM™. Mix gently.
-
Tube B (Lipofectamine): Dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 250 µL of siRNA-Lipofectamine™ complexes dropwise to the well containing the cells.
-
Gently rock the plate back and forth to distribute the complexes evenly.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for analysis of NBAS mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Protocol 2: shRNA-Mediated Stable Knockdown of NBAS via Lentiviral Transduction
This protocol describes the creation of a stable cell line with long-term NBAS knockdown using a lentiviral vector expressing a short hairpin RNA (shRNA).
2.1. Materials
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., HeLa, SH-SY5Y)
-
Lentiviral shRNA vector targeting human NBAS (e.g., pLKO.1-puro based)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Control shRNA vector (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Polybrene
-
Puromycin
-
DMEM with 10% FBS
-
10 cm and 6-well tissue culture plates
-
Biosafety cabinet (BSL-2) and appropriate personal protective equipment
2.2. Lentivirus Production
-
The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
On the day of transfection, co-transfect the HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
48 and 72 hours post-transfection, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated and titred for future use.
2.3. Transduction of Target Cells
-
The day before transduction, seed 1 x 10^5 target cells per well in a 6-well plate.
-
On the day of transduction, remove the culture medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate the cells for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
2.4. Selection of Stable Cells
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
After 7-10 days, select and expand the puromycin-resistant colonies.
-
Validate NBAS knockdown in the stable cell lines by qRT-PCR and Western blotting.
Protocol 3: CRISPR/Cas9-Mediated Knockout of NBAS
This protocol provides a general workflow for generating NBAS knockout cell lines using the CRISPR/Cas9 system.
3.1. Materials
-
Target cell line (e.g., HEK293T)
-
CRISPR/Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a guide RNA and contains a GFP marker for selection)
-
Oligonucleotides for cloning the guide RNA (gRNA)
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) facility or limiting dilution cloning supplies
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blotting
3.2. Guide RNA Design and Cloning
-
Design 2-3 gRNAs targeting an early exon of the NBAS gene using a validated online tool (e.g., CHOPCHOP).[12][13] This increases the likelihood of generating a frameshift mutation leading to a non-functional protein.
-
Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence.
-
Clone the annealed oligonucleotides into the CRISPR/Cas9 vector according to the manufacturer's protocol.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
3.3. Transfection and Selection of Edited Cells
-
Transfect the target cells with the validated gRNA-Cas9 plasmid.
-
48 hours post-transfection, either:
-
FACS: Sort the GFP-positive cells to enrich for the transfected population.
-
Limiting Dilution: Plate the transfected cells at a very low density in 96-well plates to obtain single-cell-derived colonies.
-
-
Expand the single-cell clones.
3.4. Validation of Knockout
-
Genomic Level: Extract genomic DNA from the expanded clones. PCR amplify the region of the NBAS gene targeted by the gRNA and sequence the PCR product to identify insertions or deletions (indels).
-
Protein Level: Perform Western blotting to confirm the absence of the NBAS protein in the edited clones.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for NBAS mRNA Quantification
This protocol is for quantifying the level of NBAS mRNA knockdown.
4.1. Materials
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
SYBR™ Green qPCR Master Mix
-
Primers for NBAS and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
4.2. Procedure
-
RNA Extraction: Extract total RNA from the control and knockdown/knockout cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR™ Green Master Mix, forward and reverse primers for either NBAS or the housekeeping gene, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative expression of NBAS mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
Protocol 5: Western Blotting for NBAS Protein Detection
This protocol is for confirming the reduction or absence of NBAS protein.
5.1. Materials
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NBAS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
5.2. Procedure
-
Protein Extraction: Lyse the control and knockdown/knockout cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-NBAS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Protocol 6: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing metabolic activity.
6.1. Materials
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
6.2. Procedure
-
Seed control and NBAS knockdown/knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control cells.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the cellular pathway involving NBAS and the experimental workflows for its knockdown and knockout.
Caption: NBAS in Golgi-to-ER Retrograde Transport.
Caption: Workflow for NBAS Knockdown Experiments.
Caption: Workflow for CRISPR/Cas9-Mediated NBAS Knockout.
References
- 1. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of CTNNB1 by CRISPR-Cas9 technology inhibits cell proliferation through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockout of all ErbB-family genes delineates their roles in proliferation, survival and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. abmole.com [abmole.com]
- 11. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]
Application Notes and Protocols for Quantifying NBAS Gene and Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuroblastoma Amplified Sequence (NBAS) gene encodes a protein crucial for Golgi-to-endoplasmic reticulum (ER) retrograde transport, a fundamental cellular process for maintaining protein homeostasis.[1][2] NBAS is a component of the syntaxin 18 complex, which mediates the fusion of COPI-coated vesicles with the ER membrane.[3] Mutations in the NBAS gene have been associated with a spectrum of disorders, including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH) syndrome, and infantile liver failure syndrome 2 (ILFS2).[1][4] Given its critical role in cellular function and its implication in human disease, accurate quantification of NBAS gene expression and its protein product is essential for both basic research and the development of potential therapeutic interventions.
These application notes provide detailed protocols for the quantification of NBAS expression at both the mRNA and protein levels, utilizing a range of standard and advanced molecular biology techniques.
Methods for Quantifying NBAS mRNA Expression
The quantification of NBAS mRNA can be achieved through several powerful techniques, each with its own advantages in terms of sensitivity, precision, and throughput. The most common methods are quantitative reverse transcription PCR (qRT-PCR), digital droplet PCR (ddPCR), and RNA sequencing (RNA-Seq).
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a widely used method for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range. It can be performed using two main approaches: absolute quantification and relative quantification.
-
Absolute Quantification: This method determines the exact copy number of the NBAS transcript by comparing its amplification to a standard curve generated from a known quantity of a template (e.g., a plasmid containing the NBAS gene).[5]
-
Relative Quantification: This method measures the change in NBAS expression relative to a reference (or housekeeping) gene that is stably expressed across the experimental conditions.[6] The comparative Ct (ΔΔCt) method is a common approach for relative quantification.[6]
Data Presentation: qRT-PCR Primer Design and Validation
| Parameter | Recommendation |
| Target Gene | Homo sapiens neuroblastoma amplified sequence (NBAS), transcript variant 1 |
| NCBI Reference | NM_015909.3[7] |
| Forward Primer | 5'-TGGCACCTCTAAAGAGTGTCATT-3' (Exon 12)[8] |
| Reverse Primer | 5'-CTCACCCTTAAGAGAGTATCATTCTAA-3' (Exon 12)[8] |
| Forward Primer | 5'-GAATTAGATTCTGTACTGGAGACTTTT-3' (Exon 24)[8] |
| Reverse Primer | 5'-TCAAAGTGCATAGAAAATGCTTTA-3' (Exon 24)[8] |
| Forward Primer | 5'-GCTGTGTTGATTCCATGAGGA-3' (Exon 9 upstream)[9] |
| Reverse Primer | 5'-AGTGTTGGAACAAATCAGAGCTA-3' (Exon 9 downstream)[9] |
| Housekeeping Genes | ACTB, B2M, GAPDH, GUSB, PPIA, IPO8 (selection should be validated for the specific cell line and experimental conditions)[10][11] |
Experimental Protocol: qRT-PCR for NBAS Expression
This protocol outlines the steps for relative quantification of NBAS mRNA using SYBR Green-based qRT-PCR.
1. RNA Extraction and Quantification:
- Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Aim for a 260/280 ratio of ~2.0.
2. cDNA Synthesis:
- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
3. qRT-PCR Reaction Setup:
- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
- Add diluted cDNA (e.g., 10-50 ng) to each well of a 96-well PCR plate.
- Include no-template controls (NTCs) for each primer set to check for contamination.
- Run at least three technical replicates for each sample and primer set.
4. Thermal Cycling:
- Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for NBAS and the chosen housekeeping gene(s) for each sample.
- Calculate the relative expression of NBAS using the ΔΔCt method.[6]
Logical Workflow for qRT-PCR
Digital Droplet PCR (ddPCR)
ddPCR provides absolute quantification of nucleic acids without the need for a standard curve.[12] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each droplet individually.[13] This method is highly precise and sensitive, making it ideal for detecting small fold changes in gene expression and for analyzing low-abundance transcripts.[14]
Data Presentation: ddPCR Assay Components
| Component | Description |
| Target Assay | A TaqMan probe-based assay specific for NBAS. Commercially available assays can be used, or custom assays can be designed. |
| Reference Assay | A TaqMan probe-based assay for a stably expressed housekeeping gene (e.g., ACTB, GAPDH). |
| Supermix | A ddPCR-specific supermix containing DNA polymerase, dNTPs, and other reaction components. |
Experimental Protocol: ddPCR for NBAS Expression
1. Sample Preparation:
- Prepare cDNA from total RNA as described for qRT-PCR.
2. Droplet Generation:
- Prepare the ddPCR reaction mix containing cDNA, NBAS and reference gene TaqMan assays, and ddPCR supermix.
- Load the reaction mix into a droplet generator cartridge along with droplet generation oil.
- Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
3. PCR Amplification:
- Transfer the generated droplets to a 96-well PCR plate.
- Seal the plate and perform thermal cycling in a standard thermal cycler.
4. Droplet Reading:
- After PCR, read the droplets in a droplet reader. The reader will count the number of positive (fluorescent) and negative droplets for both the NBAS and reference gene assays in each sample.[13]
5. Data Analysis:
- The ddPCR software will use Poisson statistics to calculate the absolute concentration (copies/µL) of the NBAS and reference gene transcripts in the original sample.
- Gene expression can be expressed as the ratio of NBAS copies to the reference gene copies.
Experimental Workflow for ddPCR
RNA Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased view of the transcriptome.[15] It can be used to quantify the expression of all genes, including NBAS, and to identify novel transcripts and alternative splicing events.
Data Presentation: RNA-Seq Data Analysis Pipeline
| Step | Description | Tools |
| 1. Quality Control | Assess the quality of the raw sequencing reads. | FastQC, MultiQC |
| 2. Read Alignment | Align the high-quality reads to a reference genome (e.g., GRCh38). | STAR, HISAT2 |
| 3. Quantification | Count the number of reads mapping to each gene. | featureCounts, HTSeq |
| 4. Differential Expression | Identify genes that are significantly up- or down-regulated between experimental groups. | DESeq2, edgeR[15][16] |
Experimental Protocol: RNA-Seq for NBAS Expression
1. Library Preparation:
- Isolate high-quality total RNA.
- Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
- Fragment the RNA and synthesize cDNA.
- Ligate sequencing adapters and amplify the library.
2. Sequencing:
- Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
3. Data Analysis:
- Perform quality control on the raw sequencing data.
- Align the reads to the human reference genome.
- Quantify the number of reads that map to the NBAS gene.
- Normalize the read counts to account for differences in library size and gene length (e.g., using Transcripts Per Million - TPM).
- Perform differential gene expression analysis to compare NBAS expression levels across different conditions.[16][17]
RNA-Seq Data Analysis Workflow
Methods for Quantifying NBAS Protein Expression
Quantifying the NBAS protein is essential to confirm that changes in mRNA levels translate to the functional protein. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly used techniques for protein quantification.
Western Blotting
Western Blotting allows for the semi-quantitative detection of the NBAS protein in a complex mixture of proteins. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to NBAS.
Data Presentation: NBAS Antibodies for Western Blotting
| Antibody | Host | Applications | Recommended Dilution |
| PA5-49534 (Thermo Fisher) | Rabbit Polyclonal | WB | 1:2,000[18] |
| A9552 (Antibodies.com) | Rabbit Polyclonal | WB, IF | 1:1,000[19] |
| GTX66454 (GeneTex) | Rabbit Polyclonal | WB, ICC/IF | 1:200 - 1:2000[20] |
| HPA036817 (Atlas Antibodies) | Rabbit Polyclonal | WB, IHC, ICC-IF | 1:50 - 1:200[21] |
Experimental Protocol: Western Blotting for NBAS Protein
1. Protein Extraction:
- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
- Quantify the total protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
- Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer.
- Separate the proteins on an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of the NBAS protein (predicted size ~269 kDa).[18]
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against NBAS (at the recommended dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
- Wash the membrane three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
- Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
- Normalize the NBAS band intensity to that of a loading control protein (e.g., β-actin or GAPDH).
Western Blotting Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA is a common format where the antigen of interest (NBAS) is captured between two layers of antibodies (a capture antibody and a detection antibody). This method offers high sensitivity and is suitable for high-throughput screening.
Data Presentation: Commercially Available NBAS ELISA Kits
| Kit Provider | Catalog Number | Sample Type | Detection Range | Sensitivity |
| MyBioSource | MBS2602656 | Human serum, plasma, cell culture supernatant, tissue homogenates | 0.312 - 20 ng/ml | 0.06 ng/ml[5] |
| Gentaur | 820-ELI-38394h | Human samples | Not specified | Not specified[24] |
| Omnimabs | Not specified | Bovine samples | Not specified | Not specified[25] |
Experimental Protocol: Sandwich ELISA for NBAS Protein
This is a general protocol based on a typical sandwich ELISA kit. Refer to the specific manufacturer's instructions for the chosen kit.
1. Plate Preparation:
- The wells of a 96-well plate are pre-coated with a capture antibody specific for NBAS.
2. Sample and Standard Incubation:
- Add standards of known NBAS concentration and prepared samples to the wells.
- Incubate for the time specified in the kit manual to allow NBAS to bind to the capture antibody.
- Wash the plate to remove unbound substances.
3. Detection Antibody Incubation:
- Add a biotin-conjugated detection antibody specific for NBAS to each well.
- Incubate to allow the detection antibody to bind to the captured NBAS.
- Wash the plate.
4. Enzyme Conjugate Incubation:
- Add an avidin-HRP conjugate to each well.
- Incubate to allow the conjugate to bind to the biotinylated detection antibody.
- Wash the plate.
5. Substrate Reaction and Measurement:
- Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
- Stop the reaction with a stop solution.
- Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of NBAS in the samples by interpolating their absorbance values on the standard curve.
ELISA Workflow
NBAS Signaling Pathway
NBAS is a key component of the machinery responsible for retrograde transport from the Golgi apparatus to the Endoplasmic Reticulum (ER). This process is vital for recycling cellular components and maintaining the integrity of both organelles.
Golgi-to-ER Retrograde Transport Pathway
This diagram illustrates the role of NBAS within the NRZ (NBAS-RINT1-ZW10) tethering complex. COPI-coated vesicles bud from the cis-Golgi, carrying cargo destined for the ER. The NRZ complex, containing NBAS, acts as a molecular tether, capturing these vesicles and bringing them into close proximity with the ER membrane. This allows for the subsequent docking and fusion mediated by the Syntaxin 18 SNARE complex, ultimately delivering the vesicle's contents back to the ER.[3]
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. Retrograde Traffic from the Golgi to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. uniprot.org [uniprot.org]
- 7. Homo sapiens neuroblastoma amplified sequence (NBAS), transcript varia - Nucleotide - NCBI [ncbi.nlm.nih.gov]
- 8. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Digital Droplet PCR: CNV Analysis and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mogene.com [mogene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NBAS Polyclonal Antibody (PA5-49534) [thermofisher.com]
- 19. Anti-NBAS Antibody (A9552) | Antibodies.com [antibodies.com]
- 20. genetex.com [genetex.com]
- 21. Anti-NBAS Human Protein Atlas Antibody [atlasantibodies.com]
- 22. bio-rad.com [bio-rad.com]
- 23. addgene.org [addgene.org]
- 24. gentaur.com [gentaur.com]
- 25. omnimabs.com [omnimabs.com]
Application of CRISPR-Cas9 for Studying NBAS Mutations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are associated with a spectrum of severe, autosomal recessive disorders. These include infantile liver failure syndrome 2 (ILFS2), characterized by recurrent acute liver failure triggered by fever, and SOPH syndrome, which involves short stature, optic nerve atrophy, and Pelger-Huët anomaly.[1][2][3][4] The NBAS protein is a crucial component of the syntaxin 18 complex, playing an essential role in retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER).[3][5][6] Understanding the precise molecular mechanisms by which different NBAS mutations lead to disease is critical for developing effective therapies.
The CRISPR-Cas9 genome-editing system offers a powerful and precise tool to model and study NBAS mutations in vitro. By introducing specific disease-causing mutations into relevant cell lines, researchers can create high-fidelity models to dissect pathogenic mechanisms, screen for potential therapeutic compounds, and explore gene correction strategies. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate NBAS mutations.
Key Applications
-
Disease Modeling: Engineering specific NBAS mutations found in patients into human cell lines (e.g., hepatic cell lines like HepG2, or fibroblasts) to create cellular models of ILFS2 and SOPH syndrome.
-
Functional Analysis: Elucidating the impact of specific mutations on NBAS protein expression, stability, and its function within the Golgi-ER retrograde transport pathway.[1][3]
-
Mechanism-of-Action Studies: Investigating downstream cellular consequences of NBAS dysfunction, such as impaired protein secretion, increased ER stress, and thermal sensitivity.[1]
-
Therapeutic Screening: Utilizing validated NBAS-mutant cell models for high-throughput screening of small molecules or other therapeutic modalities that could rescue the cellular phenotype.
Data Presentation: NBAS Mutations and Associated Phenotypes
The following table summarizes key information on selected NBAS mutations and their clinical and cellular consequences as reported in the literature.
| Mutation Type | Example Mutation | Associated Phenotype | Reported Functional Impact | Reference |
| Missense | c.3596G>A (p.Cys1199Tyr) | Infantile Liver Failure Syndrome 2 (ILFS2) | Located in the Sec39 domain; leads to increased steric hindrance and potential protein instability. | [7][8][9] |
| Missense | c.5741G>A (p.Arg1914His) | SOPH Syndrome | Located in the C-terminal domain; distinct clinical entity from liver failure phenotypes. | [3] |
| Splice Site | c.209+1G>A | Infantile Liver Failure Syndrome 2 (ILFS2) | Leads to aberrant mRNA synthesis. | [7][8] |
| Deletion | In-frame deletion | Infantile Liver Failure Syndrome 2 (ILFS2) | Results in loss of amino acids, leading to reduced NBAS protein levels. | [3] |
| Frameshift | c.1177_1182delinsAGATAGA | Liver Injury / ALF | Leads to a premature stop codon and likely nonsense-mediated decay of the transcript. | [9] |
| Loss-of-Function (Compound Heterozygous) | Splice site + Missense | Recurrent Acute Liver Failure (RALF) | Leads to significantly reduced NBAS protein levels (approx. 25% of normal). | [3] |
Visualizations
References
- 1. Recurrent acute liver failure due to NBAS deficiency: phenotypic spectrum, disease mechanisms, and therapeutic concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted next‑generation sequencing reveals two novel mutations of NBAS in a patient with infantile liver failure syndrome‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBAS disease: 14 new patients, a recurrent mutation, and genotype-phenotype correlation among 24 Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of NBAS Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuroblastoma Amplified Sequence (NBAS) protein is a critical component of the syntaxin 18 complex, playing an essential role in Golgi-to-Endoplasmic Reticulum (ER) retrograde transport.[1][2][3] Mutations in the NBAS gene have been associated with a spectrum of multisystem disorders, including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH) syndrome, and infantile liver failure syndrome.[1][4] Given its involvement in fundamental cellular processes and human disease, the accurate localization of NBAS protein within cells and tissues is crucial for both basic research and the development of potential therapeutic interventions.
These application notes provide detailed protocols and guidelines for the immunohistochemical (IHC) localization of NBAS protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are compiled from established IHC practices and specific information regarding commercially available anti-NBAS antibodies.
Subcellular Localization of NBAS
Based on data from the Human Protein Atlas and UniProt, the NBAS protein is primarily localized to the cytoplasm and the Golgi apparatus .[5][6] It is also reported to be associated with the endoplasmic reticulum membrane as a peripheral membrane protein.[5] Immunohistochemical studies have shown cytoplasmic positivity in various cell types, including myocytes, retinal ganglion cells, and epidermal skin cells.[7][8]
Data Presentation: Commercially Available Anti-NBAS Antibodies for IHC
The following table summarizes key quantitative data for commercially available anti-NBAS antibodies that have been validated for use in immunohistochemistry. It is crucial to note that optimal dilutions and conditions should be determined by the end-user for their specific experimental setup.
| Antibody ID | Host | Clonality | Recommended Dilution (IHC) | Antigen Retrieval |
| HPA036817 (Atlas Antibodies) | Rabbit | Polyclonal | 1:50 - 1:200 | Heat-Induced Epitope Retrieval (HIER), pH 6 |
| 14683-1-AP (Proteintech) | Rabbit | Polyclonal | 1:200 | Heat-Induced Epitope Retrieval (HIER) with Tris-EDTA buffer (pH 9.0) |
| A9552 (Antibodies.com) | Rabbit | Polyclonal | 1:200 - 1:2000 | Information not specified |
| ABIN1680973 (antibodies-online) | Rabbit | Polyclonal | 1:50 - 1:200 (for IF) | Information not specified for IHC |
Experimental Protocols
I. Immunohistochemical Staining of NBAS in Paraffin-Embedded Tissue Sections
This protocol outlines the steps for the chromogenic detection of NBAS protein in FFPE tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-NBAS antibody (see table above for options)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in the appropriate antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0).[8]
-
Heat the slides in a pressure cooker, microwave, or water bath according to the manufacturer's instructions. A common method is to heat to 95-100°C for 20-30 minutes.[9][10]
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-NBAS primary antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei.
-
Rinse slides with tap water.
-
"Blue" the slides in a suitable solution (e.g., Scott's tap water substitute or 0.1% sodium bicarbonate).
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. NBAS protein should appear as a brown stain, primarily in the cytoplasm and Golgi region, while nuclei will be blue.
-
II. Scoring of NBAS Immunohistochemical Staining
A semi-quantitative H-score (Histoscore) can be used to evaluate the expression of NBAS in tissue sections.[5][6][11] This method considers both the intensity of the staining and the percentage of positively stained cells.
Procedure:
-
Assess Staining Intensity:
-
Evaluate the staining intensity in the cytoplasm and/or Golgi region of the target cells and categorize it into four grades:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
-
Determine Percentage of Positive Cells:
-
Estimate the percentage of cells at each intensity level in representative fields of view.
-
-
Calculate the H-Score:
-
Use the following formula to calculate the H-score: H-Score = [1 × (% of cells with 1+ intensity)] + [2 × (% of cells with 2+ intensity)] + [3 × (% of cells with 3+ intensity)]
-
The final H-score will range from 0 to 300.
-
Interpretation:
The H-score provides a continuous value that can be used for statistical analysis and comparison between different samples or experimental conditions. Thresholds for "low," "medium," and "high" expression should be established based on the specific research question and control tissues.
Mandatory Visualizations
Caption: Experimental workflow for the immunohistochemical localization of NBAS protein.
Caption: NBAS protein's role in the Syntaxin 18 complex for Golgi-to-ER retrograde transport.
References
- 1. Involvement of Syntaxin 18, an Endoplasmic Reticulum (ER)-localized SNARE Protein, in ER-mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 4. H-score [e-immunohistochemistry.info]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing High-Throughput Screens for NBAS Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neuroblastoma Amplified Sequence (NBAS) protein is a critical component of cellular machinery, playing integral roles in Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD).[1][2][3] Mutations in the NBAS gene are linked to a spectrum of severe genetic disorders, including short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome, as well as infantile liver failure syndrome.[2][3][4] Given its central role in fundamental cellular pathways, NBAS presents a compelling target for the development of novel therapeutics. High-throughput screening (HTS) methodologies are essential for identifying small molecule modulators of NBAS function, which could pave the way for new treatments for these debilitating diseases.[5][6]
This document provides detailed application notes and experimental protocols for establishing robust HTS assays designed to discover and characterize modulators of NBAS. The assays are designed for scalability and automation, making them suitable for large-scale screening campaigns.[7][8]
Core Principles of NBAS-Targeted High-Throughput Screening
The primary goal of an HTS campaign targeting NBAS is to identify compounds that can either enhance or inhibit its activity, depending on the specific therapeutic strategy. The multifaceted nature of NBAS allows for several screening approaches. This document will detail two primary cell-based assay formats:
-
Reporter-Based Assay for NBAS-Mediated Nonsense-Mediated mRNA Decay (NMD): This assay leverages the role of NBAS in the NMD pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs).[9][10][11] A reporter gene containing a PTC will be used, where a functional NMD pathway suppresses the reporter signal. Inhibition of NBAS or other NMD components is expected to increase the reporter signal.[9][12]
-
Cell Viability Assay Under Endoplasmic Reticulum (ER) Stress: This assay is based on the function of NBAS in the ER-to-Golgi transport and cellular stress response.[1][13][14] Cells with compromised NBAS function may exhibit increased sensitivity to agents that induce ER stress. The screen will identify compounds that can rescue this phenotype by measuring cell viability.[7][15]
Experimental Protocols
Protocol 1: Reporter-Based Assay for NBAS-Mediated NMD
Objective: To identify small molecule inhibitors of NBAS function by measuring the derepression of a PTC-containing reporter gene.
Materials:
-
HEK293T or other suitable human cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reporter plasmid with a PTC in the coding sequence (e.g., PTC-containing Luciferase)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
384-well white, opaque microplates
-
Small molecule compound library
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a density optimized for the specific cell line (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[8]
-
Transfection: Co-transfect cells with the PTC-reporter plasmid and the normalization control plasmid using a suitable transfection reagent.
-
Compound Addition: After 24 hours, add small molecule compounds from the library to the wells at a final concentration typically in the range of 1-10 µM. Include appropriate vehicle (e.g., DMSO) and positive controls (e.g., a known NMD inhibitor).
-
Incubation: Incubate the plates for 24-48 hours to allow for compound effects on the NMD pathway.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Calculate the ratio of the PTC-reporter signal to the normalization control signal for each well.
-
Normalize the data to the vehicle control wells.
-
Calculate assay quality control metrics such as the Z'-factor.[16] An assay with a Z'-factor ≥ 0.5 is considered suitable for HTS.[16]
-
Identify "hits" as compounds that produce a statistically significant increase in the reporter signal compared to the vehicle control.
-
Protocol 2: Cell Viability Assay Under ER Stress
Objective: To identify small molecule modulators that rescue or enhance the viability of cells with compromised NBAS function under conditions of ER stress.
Materials:
-
A cell line with reduced NBAS function (e.g., NBAS knockout or knockdown) and a corresponding wild-type control line.
-
Cell culture medium and supplements.
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
384-well clear or white microplates.
-
Small molecule compound library.
-
Luminometer or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed both the NBAS-deficient and wild-type control cells into separate 384-well plates at an optimized density.
-
Compound and Stressor Addition: After 24 hours, add compounds from the library. Subsequently, add a pre-determined concentration of an ER stress-inducing agent to all wells except for the no-stress controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to the wells and measure the luminescent or fluorescent signal according to the manufacturer's protocol.[15]
-
Data Analysis:
-
Normalize the viability data to the untreated control wells for each cell line.
-
Identify compounds that selectively increase the viability of the NBAS-deficient cells under ER stress without significantly affecting the wild-type cells.
-
Counter-screen hits to eliminate compounds that are generally cytotoxic or have off-target effects.
-
Data Presentation
Table 1: Example Data Summary from a Reporter-Based NMD HTS Assay
| Compound ID | Reporter/Control Ratio (Normalized) | % Activity (vs. Positive Control) | Z-Score | Hit Status |
| Vehicle (DMSO) | 1.00 | 0% | 0 | - |
| Positive Control | 5.25 | 100% | N/A | - |
| Cmpd_A01 | 1.15 | 3.5% | 0.5 | No |
| Cmpd_B07 | 4.80 | 89.4% | 12.7 | Yes |
| Cmpd_C03 | 0.95 | -1.2% | -0.2 | No |
Table 2: Example Data Summary from an ER Stress Cell Viability HTS Assay
| Compound ID | NBAS-Deficient Cell Viability (%) | Wild-Type Cell Viability (%) | Selective Rescue (%) | Hit Status |
| Vehicle (No Stress) | 100 | 100 | N/A | - |
| Vehicle (Stress) | 45 | 85 | 0 | - |
| Cmpd_X12 | 78 | 88 | 58.2 | Yes |
| Cmpd_Y04 | 48 | 50 | 5.5 | No |
| Cmpd_Z09 | 43 | 92 | -3.6 | No |
Mandatory Visualizations
Caption: Overview of NBAS involvement in ER-Golgi transport and NMD pathways.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Logical flow for the prioritization of hits from primary screens.
References
- 1. Neuroblastoma Amplified Sequence Gene Mutations Inducing Acute Kidney and Liver Injury in an Adolescent Female - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. marinbio.com [marinbio.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Nonsense-Mediated mRNA Decay Factor Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism, factors, and physiological role of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. No-nonsense: insights into the functional interplay of nonsense-mediated mRNA decay factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transport from the ER through the Golgi Apparatus - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput screening for modulators of cellular contractile force - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the complexities of studying NBAS-related disorders. The variable phenotypes associated with NBAS mutations present unique experimental challenges, and this resource aims to provide practical guidance for navigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the NBAS protein?
The neuroblastoma-amplified sequence (NBAS) protein is a multifunctional protein with two primary roles. It is a key component of the NRZ (NBAS/RINT1/ZW10) vesicle-tethering complex, which is essential for Golgi-to-endoplasmic reticulum (ER) retrograde transport.[1][2] This process is crucial for recycling cellular components and maintaining organelle integrity. Additionally, NBAS is involved in the nonsense-mediated mRNA decay (NMD) pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons, thus preventing the synthesis of truncated and potentially harmful proteins.[3][4][5]
Q2: What are the main clinical phenotypes associated with NBAS mutations, and why are they so variable?
Biallelic mutations in the NBAS gene lead to a spectrum of autosomal recessive disorders with significant phenotypic variability.[2][6] The two most well-defined phenotypes are:
-
Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome: This was one of the first described NBAS-related disorders, often associated with a specific founder mutation in the Yakut population.[2][6]
-
Infantile Liver Failure Syndrome 2 (ILFS2): This severe phenotype is characterized by recurrent episodes of acute liver failure, often triggered by fever.[2][7][8]
Beyond these, a broader spectrum of multisystemic disorders involving bone, connective tissue, the immune system, and the retina has been reported.[2][6] The variability in clinical presentation is largely attributed to the location and type of mutation within the NBAS gene, a concept known as genotype-phenotype correlation.[9][10]
Q3: How do different NBAS mutations correlate with specific phenotypes?
Research suggests a strong correlation between the location of the NBAS mutation and the resulting clinical phenotype.[9][10] A study encompassing 110 patients identified three clinical subgroups based on the affected protein domain:[10]
-
β-propeller domain mutations: Associated with a combined phenotype (ILFS2-SOPH).
-
Sec39 domain mutations: Predominantly lead to the infantile liver failure syndrome 2 (ILFS2) phenotype.
-
C-terminal domain mutations: Typically result in the multisystemic SOPH syndrome.
This genotype-phenotype correlation can guide researchers in predicting clinical outcomes and designing experiments tailored to the specific cellular defects.
Troubleshooting Experimental Challenges
This section provides guidance on common issues encountered during the experimental investigation of NBAS-related disorders.
Problem 1: Discrepancy between Genotype and Protein Expression Levels.
Scenario: You have identified a biallelic missense variant in the NBAS gene in patient-derived fibroblasts. However, Western blot analysis shows normal or near-normal levels of the NBAS protein.
Possible Cause: Not all mutations lead to protein degradation. Missense mutations, in particular, may result in a full-length, stable protein that is functionally impaired.[11]
Troubleshooting Steps:
-
Assess the function of the NBAS protein: Instead of solely relying on NBAS protein levels, investigate the stability of its interaction partners. The protein p31 is a known interactor involved in the Golgi-to-ER transport machinery.[7][8] Reduced levels of p31 can be an indicator of NBAS dysfunction, even when NBAS levels appear normal.[11]
-
Perform functional assays: Utilize cell-based assays to directly measure the efficiency of Golgi-to-ER retrograde transport. This can provide direct evidence of a functional defect.
-
In silico prediction: Use bioinformatics tools like Polyphen-2, Provean, and MutationTaster to predict the damaging effect of the identified missense variant on protein function.[7]
Problem 2: Difficulty in Establishing a Cellular Phenotype for a Novel NBAS Variant.
Scenario: You have identified a novel NBAS variant of uncertain significance (VUS) and are struggling to observe a clear cellular phenotype in patient cells.
Possible Cause: The cellular phenotype may be subtle or only manifest under specific stress conditions. For example, the liver failure phenotype in ILFS2 is often triggered by fever.[7][8]
Troubleshooting Steps:
-
Induce cellular stress: Mimic physiological stressors in your cell culture model. For instance, culturing patient-derived fibroblasts at an elevated temperature (e.g., 40°C) may unmask a temperature-sensitive defect in protein folding or function, leading to a more pronounced phenotype.[7]
-
Analyze downstream pathways: Investigate cellular processes known to be affected by NBAS dysfunction, such as the unfolded protein response (UPR) or ER stress pathways.
-
RNA sequencing: Perform RNA-seq on patient cells to identify global changes in gene expression that may not be apparent at the protein level. This can also help confirm if the variant leads to aberrant splicing.[12]
Quantitative Data Summary
Table 1: Genotype-Phenotype Correlation in NBAS-Related Disorders
| Protein Domain Affected | Associated Phenotype | Key Clinical Features | Reference |
| β-propeller | Combined (ILFS2-SOPH) | Recurrent acute liver failure, short stature, optic atrophy | [10] |
| Sec39 | Infantile Liver Failure Syndrome 2 (ILFS2) | Predominant liver phenotype with recurrent acute liver failure | [9][10] |
| C-terminal | SOPH Syndrome | Multisystemic: short stature, skeletal dysplasia, immunological abnormalities, Pelger-Huët anomaly, optic nerve atrophy | [9][10] |
Experimental Protocols
Protocol 1: Immunoblot Analysis of NBAS and p31 Protein Levels
Objective: To assess the protein levels of NBAS and its interaction partner p31 in patient-derived fibroblasts.
Methodology:
-
Cell Culture: Culture patient-derived fibroblasts and control fibroblasts under standard conditions (37°C, 5% CO2). For stress-induced experiments, a parallel set of cultures can be maintained at an elevated temperature (e.g., 40°C) for a specified period.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NBAS (detecting a band at ~270 kDa) and p31 overnight at 4°C.[8] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of NBAS and p31 to the loading control.
Protocol 2: Sanger Sequencing for Variant Validation
Objective: To confirm the presence of a specific variant in the NBAS gene identified by next-generation sequencing.
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from peripheral blood leukocytes or cultured cells of the patient and family members using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers that flank the exon containing the variant of interest.
-
PCR Amplification:
-
Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
The PCR conditions (annealing temperature, extension time) should be optimized for the specific primer pair.
-
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Analyze the resulting sequencing chromatograms to confirm the presence and zygosity of the variant.
-
Visualizations
Caption: NBAS in Golgi-to-ER Retrograde Transport.
Caption: Diagnostic Workflow for NBAS-Related Disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 5. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBAS deficiency due to biallelic c.2809C > G variant presenting with recurrent acute liver failure with severe hyperammonemia, acquired microcephaly and progressive brain atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct diagnostic trajectories in NBAS‐associated acute liver failure highlights the need for timely functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA sequencing driven diagnosis expands the phenotypic spectrum of NBAS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBAS Knockout Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Neuroblastoma Amplified Sequence (NBAS) knockout mouse models. The information is tailored for scientists and drug development professionals to navigate the challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the NBAS gene?
A1: The NBAS gene encodes for a protein that is a component of the Syntaxin 18 complex. This complex is involved in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).[1][2][3][4] NBAS is also implicated in the nonsense-mediated mRNA decay (NMD) pathway, which is a cellular surveillance mechanism that degrades mRNA transcripts containing premature stop codons.[5][6][7][8][9] It is thought to play a role in an ER-associated NMD pathway by recruiting the core NMD factor UPF1 to the ER membrane.[5][6]
Q2: What human diseases are associated with mutations in the NBAS gene?
A2: Biallelic mutations in the NBAS gene are associated with a spectrum of autosomal recessive disorders. These include infantile liver failure syndrome 2 (ILFS2), which is characterized by recurrent acute liver failure often triggered by fever.[9][10][11] Other associated phenotypes include short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH syndrome).[9][10] The clinical presentation can be highly variable, creating a multisystem disorder affecting the liver, bones, eyes, and immune system.[2][7][12][13]
Q3: I am trying to generate homozygous NBAS knockout mice, but I am not getting any viable pups. Why is this?
A3: According to data from the International Mouse Phenotyping Consortium (IMPC), homozygous knockout of the Nbas gene in mice results in embryonic lethality.[1][3][5][14][15] This means that homozygous null pups are not viable and will not survive to weaning age. Therefore, it is expected that you will not be able to generate a colony of homozygous Nbas knockout mice.
Q4: Since homozygous knockouts are lethal, what should I expect from my heterozygous (Nbas+/-) colony?
Q5: What are some general challenges I should be aware of when working with any knockout mouse model?
A5: Common challenges with knockout mouse models include:
-
Genetic Background Effects: The phenotype of a knockout can vary depending on the genetic background of the mouse strain. It is crucial to use the appropriate wild-type control mice on the same genetic background.
-
Incomplete Penetrance and Variable Expressivity: Not all mice with the same genetic mutation will exhibit the phenotype, or the severity of the phenotype can vary between individuals.[16]
-
Unexpected Phenotypes: The observed phenotype may not be what was predicted based on the known function of the gene. A comprehensive and broad phenotyping approach is often necessary.
-
Compensation: Other genes may compensate for the loss of the knocked-out gene, potentially masking a phenotype.
Troubleshooting Guides
Problem 1: Difficulty with Genotyping
Symptoms:
-
Inconsistent or ambiguous PCR results.
-
Seeing bands in your negative controls.
-
Not getting the expected band sizes for wild-type, heterozygous, and knockout alleles.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| DNA Quality | Poor quality DNA can inhibit PCR. Ensure your DNA extraction protocol yields clean, high-quality DNA. Consider using a commercial DNA purification kit. |
| Primer Issues | Primers may be degraded, have suboptimal design, or be used at the wrong concentration. Verify primer sequences, check for degradation on a gel, and optimize primer concentration. |
| PCR Conditions | The annealing temperature, extension time, or number of cycles may not be optimal. Run a gradient PCR to determine the optimal annealing temperature. |
| Contamination | Contamination of reagents or equipment with DNA can lead to false positives. Use dedicated PCR workstations, aerosol-resistant pipette tips, and run no-template controls with every PCR. |
Problem 2: Unexpected Phenotypes or Lack of Expected Phenotypes in Heterozygous (Nbas+/-) Mice
Symptoms:
-
You are not observing the liver, skeletal, or immune phenotypes you predicted based on human NBAS-related diseases.
-
You are observing novel, unexpected phenotypes.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Subtle Phenotypes | The heterozygous knockout may only present with mild or age-dependent phenotypes. Conduct longitudinal studies and use more sensitive assays. For example, instead of waiting for overt liver failure, periodically measure serum liver enzymes. |
| Genetic Background | The phenotype may be masked or modified by the genetic background of your mouse strain. Ensure you are using the most appropriate and consistent background strain for your controls. |
| Compensatory Mechanisms | Other genes in the same pathway may be compensating for the reduced NBAS function. Consider performing transcriptomic or proteomic analysis to identify potential compensatory pathways. |
| Environmental Factors | The phenotype may only manifest under specific environmental stressors. For instance, since liver crises in human patients are often triggered by fever, you might consider challenging the mice with an immune stimulant like lipopolysaccharide (LPS) to unmask a liver phenotype. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
While specific quantitative data for Nbas knockout mice from the IMPC is not available in a summarized format, the consortium performs a standardized battery of tests on all knockout lines. Researchers should refer to the IMPC database directly for raw data on their specific Nbas allele. The table below outlines the types of quantitative data that are typically collected and would be relevant for characterizing Nbas heterozygous mice.
| Parameter Category | Specific Measurements | Relevance to NBAS Function |
| Viability | Homozygous, Heterozygous, Wild-type ratios at weaning | To confirm embryonic lethality of homozygotes. |
| Growth and Morphology | Body weight, body length, gross morphological abnormalities | To assess for growth defects seen in human patients. |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin | To screen for subclinical liver dysfunction. |
| Hematology | White blood cell count, Red blood cell count, Platelet count, Hemoglobin, Hematocrit | To screen for hematological abnormalities. |
| Immunology | Serum immunoglobulin levels (IgG, IgM, IgA), T-cell and B-cell populations in spleen | To assess for immunodeficiency as seen in some human patients. |
Detailed Experimental Methodologies
1. Liver Function Assessment: Serum Alanine Aminotransferase (ALT) Assay
-
Principle: ALT is an enzyme that is released into the bloodstream when liver cells are damaged. Measuring its concentration in the serum is a common way to assess liver health.
-
Procedure:
-
Collect blood from mice via tail vein, saphenous vein, or cardiac puncture at the time of sacrifice.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Use a commercially available ALT assay kit.
-
Add 10 µl of each serum sample or standard to the wells of a microplate in duplicate.
-
Add 50 µl of the ALT Reagent Solution to each well, cover the plate, and incubate at 37°C for 30 minutes.
-
Add 50 µl of the DNPH Color Solution, re-cover, and incubate for 10 minutes at 37°C.
-
Add 200 µl of 0.5 M NaOH to each well and read the absorbance at 510 nm using a microplate reader.
-
Calculate the ALT concentration based on a standard curve.
-
2. Immune System Analysis: Flow Cytometry of Splenocytes
-
Principle: Flow cytometry allows for the identification and quantification of different immune cell populations based on the expression of cell surface markers.
-
Procedure:
-
Euthanize the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Count the cells and adjust the concentration to 1 x 106 cells/100 µl.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for T-cells (e.g., CD3, CD4, CD8), B-cells (e.g., B220, IgM), and NK cells (e.g., NK1.1, CD49b).
-
Analyze the stained cells using a flow cytometer.
-
3. Assessment of Cellular Stress: Western Blot for ER Stress Markers
-
Principle: The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which upregulates the expression of specific ER stress marker proteins. Western blotting can be used to detect these proteins.
-
Procedure:
-
Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers such as GRP78/BiP, CHOP, and phosphorylated PERK (p-PERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways & Experimental Workflows
References
- 1. The International Mouse Phenotyping Consortium (IMPC): a functional catalogue of the mammalian genome that informs conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPC impact on preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IMPC - Database Commons [ngdc.cncb.ac.cn]
- 5. Lethal phenotypes in Mendelian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disease Model Discovery from 3,328 Gene Knockouts by The International Mouse Phenotyping Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dataset - IMPC Knockout Mouse Phenotypes [maayanlab.cloud]
- 8. A Comprehensive Plasma Metabolomics Dataset for a Cohort of Mouse Knockouts within the International Mouse Phenotyping Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Neuroblastoma Amplified Sequence (NBAS) mutation in recurrent acute liver failure: Confirmatory report in a sibship with very early onset, osteoporosis and developmental delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Immunological Features of Neuroblastoma Amplified Sequence Deficiency: Report of the First Case Identified Through Newborn Screening for Primary Immunodeficiency and Review of the Literature [frontiersin.org]
- 13. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 14. medrxiv.org [medrxiv.org]
- 15. Do you know… how to find viability data in the IMPC portal? | The International Mouse Phenotyping Consortium [ebi.ac.uk]
- 16. google.com [google.com]
Technical Support Center: Optimizing Cell Culture Conditions for NBAS Deficient Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for cells with Neuroblastoma Amplified Sequence (NBAS) deficiency. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular defects in NBAS deficiency that impact cell culture?
A1: NBAS deficiency is an autosomal recessive disorder characterized by a range of symptoms, including liver failure and immunodeficiency. At the cellular level, the primary defects that pose challenges for in vitro culture include:
-
Endoplasmic Reticulum (ER) Stress: NBAS is a component of the syntaxin-18 complex, which is involved in Golgi-to-ER retrograde transport.[1] Mutations in NBAS can disrupt this transport, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[2][3] This can trigger the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis.[4][5]
-
Mitochondrial Dysfunction: Emerging evidence suggests a link between ER stress and mitochondrial dysfunction. The accumulation of unfolded proteins and disruption of calcium homeostasis in the ER can impair mitochondrial function, leading to decreased energy production and increased oxidative stress.[6][7]
-
Immunological Abnormalities: Patients with NBAS deficiency often exhibit reduced numbers of mature natural killer (NK) cells and naïve B cells.[8] This may be relevant when culturing patient-derived immune cells.
Q2: My NBAS deficient cells are growing very slowly and have poor viability. What are the first things I should check?
A2: Slow growth and poor viability are common challenges. Here are the initial troubleshooting steps:
-
Optimize Seeding Density: Slow-growing cells often require a higher initial seeding density to establish a healthy culture.[9][10] Conversely, if cells are becoming confluent too quickly and then dying, the seeding density may be too high.[9] It is crucial to determine the optimal seeding density empirically for your specific cell line.[9][11]
-
Media Formulation: Ensure you are using a high-quality, appropriate basal medium such as DMEM or RPMI-1640, supplemented with essential nutrients.[12] For sensitive cells, consider reducing the serum concentration or transitioning to a serum-free medium to minimize variability and potential cytotoxic effects.[13][14]
-
Incubation Conditions: Standard conditions of 37°C and 5% CO2 are a good starting point, but some sensitive cell lines may benefit from slight adjustments.[15] Ensure the incubator has stable temperature and CO2 levels and is free from vibrations.
-
Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered growth rates and morphology.[11]
Q3: What supplements can I add to the culture medium to improve the health of my NBAS deficient cells?
A3: Based on the known cellular defects, supplementing the media to mitigate ER and mitochondrial stress can be beneficial. See the table below for recommended starting concentrations, which should be optimized for your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow Cell Growth / Low Viability | Suboptimal seeding density. | Empirically determine the optimal seeding density for your cell line. Slow-growing cells may require a higher initial density.[9][10] |
| Inappropriate media formulation. | Use a high-quality basal medium (e.g., DMEM, RPMI-1640) and consider reducing serum or using a serum-free formulation.[12][13] | |
| Nutrient depletion. | Ensure regular media changes, typically every 2-3 days.[15] | |
| High passage number. | Use cells with a low passage number (ideally <30).[11] | |
| Cells Detaching from Culture Surface | ER stress-induced apoptosis. | Supplement media with ER stress inhibitors like N-acetylcysteine (NAC).[9] |
| Mitochondrial dysfunction leading to cell death. | Add mitochondrial support supplements such as Coenzyme Q10.[16] | |
| Incorrect plate coating. | Ensure culture vessels are appropriately coated if required for your cell type (e.g., patient-derived fibroblasts). | |
| High Levels of Apoptosis | Prolonged ER stress. | Supplement media with antioxidants like β-mercaptoethanol to reduce oxidative stress.[8][17] |
| Depolarized mitochondrial membrane potential. | Use mitochondrial support supplements and assess mitochondrial health using assays like JC-1 staining.[5][13][14][18][19] | |
| Inconsistent Experimental Results | Variability in serum lots. | Transition to a serum-free medium to improve consistency.[13][14][20] |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.[9] |
Quantitative Data Summary
Table 1: Recommended Media Supplements for NBAS Deficient Cells
| Supplement | Target Cellular Process | Starting Concentration Range | Key Considerations |
| N-acetylcysteine (NAC) | ER Stress Reduction, Antioxidant | 1-20 mM[9][21][22] | Optimize concentration as high levels can be toxic. Start with a low concentration and assess cell viability. |
| Coenzyme Q10 (CoQ10) | Mitochondrial Support, Electron Transport Chain Component | 30-100 µM[16][23] | CoQ10 is lipophilic; ensure proper solubilization. |
| β-Mercaptoethanol | Antioxidant, Reducing Agent | 50-100 µM[8][17][24][25][26] | Can help maintain a reduced environment and is often used for sensitive cells like lymphocytes. |
| Nicotinic Acid (Vitamin B3) | Mitochondrial Support, NAD+ Precursor | Varies by formulation | Has been shown to restore NAD+/NADH balance in cells with mitochondrial dysfunction.[27] |
| Glucose | Energy Source | Standard media concentration (e.g., 25 mM in DMEM) | Can be a key component of a combination therapy for mitochondrial disease.[10] |
Note: The optimal concentration for each supplement should be determined experimentally for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Culturing Patient-Derived Fibroblasts with NBAS Deficiency
This protocol provides a general guideline for the culture of fibroblasts obtained from patient biopsies.
-
Media Preparation:
-
Basal Medium: DMEM (High Glucose, GlutaMAX™)
-
Supplements:
-
Optional Stress-Reducing Supplements (optimize concentrations):
-
Filter-sterilize the complete medium through a 0.22 µm filter.
-
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Plate the cells in an appropriately sized culture flask.
-
-
Subculturing:
-
Subculture fibroblasts when they reach 80-90% confluency.
-
Wash the cell monolayer with sterile PBS (without Ca2+/Mg2+).
-
Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:5 split ratio).
-
Protocol 2: Assessment of ER Stress by Western Blot for GRP78 and CHOP
-
Cell Lysis:
-
Culture NBAS deficient cells with and without treatments in a 6-well plate.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 (BiP) and CHOP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][31][32][33][34]
-
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Staining and Flow Cytometry
-
Cell Preparation:
-
Culture NBAS deficient cells in a 6-well plate to ~80% confluency.
-
Prepare a positive control for mitochondrial depolarization by treating one well with a mitochondrial uncoupler like CCCP (e.g., 10-50 µM) for 15-30 minutes.
-
Harvest the cells using trypsin and neutralize with complete medium.
-
Centrifuge at 200 x g for 5 minutes and resuspend the cells in 1 mL of pre-warmed complete medium.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL in complete medium).
-
Add the JC-1 staining solution to the cell suspension.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the stained cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), detected in the FL2 channel.
-
Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers), detected in the FL1 channel.
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.[5][13][14][18][19]
-
Mandatory Visualizations
References
- 1. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiological ER Stress Mediates the Differentiation of Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Human Fibroblasts and Growth Media [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Can Vitamins and Dietary Supplements Benefit Patients with Mitochondrial Disease? | Lab Manager [labmanager.com]
- 7. pnas.org [pnas.org]
- 8. β-Mercaptoethanol in culture medium improves cryotolerance of in vitro-produced bovine embryos | Zygote | Cambridge Core [cambridge.org]
- 9. [The effect of N-acetyl-L-cysteine on endoplasmic reticulum stress mediated apoptosis of HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.chop.edu [research.chop.edu]
- 11. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fibroblast.org [fibroblast.org]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 14. 101.200.202.226 [101.200.202.226]
- 15. buckinstitute.org [buckinstitute.org]
- 16. CoQ10 increases mitochondrial mass and polarization, ATP and Oct4 potency levels, and bovine oocyte MII during IVM while decreasing AMPK activity and oocyte death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 20. promocell.com [promocell.com]
- 21. mdpi.com [mdpi.com]
- 22. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Human primary fibroblast culture [protocols.io]
- 30. N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]
Strategies to improve NBAS antibody specificity and sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity and sensitivity of Neuroblastoma Amplified Sequence (NBAS) antibody experiments.
Frequently Asked Questions (FAQs)
Q1: What is NBAS and what is its primary function?
A1: NBAS (Neuroblastoma Amplified Sequence) is a large protein that is a key component of the NRZ vesicle tethering complex, which also includes RINT1 and ZW10.[1][2][3] This complex plays a crucial role in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).[1][2][4][3] NBAS is also implicated in other cellular processes, including nonsense-mediated mRNA decay (NMD).
Q2: What are the common applications for NBAS antibodies?
A2: NBAS antibodies are primarily used in immunoassays to detect and characterize the NBAS protein. Common applications include Western Blotting (WB) for determining protein size and relative abundance, and Immunofluorescence (IF) or Immunocytochemistry (ICC) for visualizing its subcellular localization.[3][5][6][7] Some antibodies may also be suitable for Immunoprecipitation (IP).[5]
Q3: What is the expected molecular weight of NBAS in a Western Blot?
A3: The predicted molecular weight of human NBAS is approximately 269 kDa.[7] However, the apparent molecular weight on a Western Blot can vary, and some commercial antibodies report an observed molecular weight of around 240 kDa.[6] This discrepancy could be due to post-translational modifications or other factors.
Q4: Where is the subcellular localization of NBAS?
A4: NBAS is primarily localized to the cytoplasm, with a significant presence at the Golgi apparatus and the endoplasmic reticulum, consistent with its role in vesicle transport between these organelles.[3][5]
Troubleshooting Guides
Western Blotting (WB)
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | For whole-cell lysates, ensure a protein load of at least 20-30 µg per lane. For tissues with potentially lower NBAS expression, you may need to load up to 100 µg. |
| Suboptimal Antibody Dilution | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution (e.g., 1:1000) and test a range of dilutions (e.g., 1:500, 1:2000).[6][7] |
| Inefficient Protein Transfer | Due to its large size (approx. 269 kDa), ensure optimal transfer conditions. Use a low-percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins. A wet transfer system is generally recommended over a semi-dry system for large proteins. Extend the transfer time and/or increase the voltage, but be mindful of overheating. |
| Incorrect Blocking Buffer | While 5% non-fat dry milk in TBST is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA) in TBST. If you are detecting phosphorylated forms of NBAS, BSA is recommended to avoid high background from phosphoproteins in milk. |
| Inactive Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit for a rabbit polyclonal primary). Use a fresh dilution of the secondary antibody at the recommended concentration (e.g., 1:10,000).[6] |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. Perform a titration to find the optimal balance between signal and background. |
| Insufficient Washing | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations. |
| Inadequate Blocking | Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and completely dissolved. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample lysate. |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process. |
Immunofluorescence (IF) / Immunocytochemistry (ICC)
Problem: Weak or No Staining
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Dilution | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution (e.g., 1:50 or 1:100) and test a range around this value.[5][6] |
| Inappropriate Fixation | The choice of fixative can impact epitope recognition. Test different fixation methods, such as 4% paraformaldehyde (PFA) for 15 minutes at room temperature, or ice-cold methanol for 10 minutes at -20°C. |
| Insufficient Permeabilization | For intracellular targets like NBAS, permeabilization is crucial. Use 0.1-0.25% Triton X-100 in PBS for 10-15 minutes after fixation to allow the antibody to access the protein. |
| Antigen Masking | For paraffin-embedded tissues, antigen retrieval is often necessary. Heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is a common starting point. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. |
| Inadequate Blocking | Block for at least 1 hour at room temperature with a suitable blocking buffer, such as 5% normal goat serum or 3% BSA in PBST. |
| Insufficient Washing | Increase the number and duration of washes with PBST after antibody incubations. |
| Autofluorescence | Use a commercial autofluorescence quenching kit or treat samples with a quenching agent like 0.1% Sudan Black B in 70% ethanol. |
Quantitative Data on Commercial NBAS Antibodies
Direct comparative studies quantifying the specificity and sensitivity of different commercial NBAS antibodies are limited in publicly available literature. However, the following table summarizes key information from various suppliers to guide your antibody selection.
| Supplier & Cat. No. | Host | Type | Verified Applications | Recommended Starting Dilution (WB) | Recommended Starting Dilution (IF/ICC) |
| Thermo Fisher Scientific (PA5-49534) | Rabbit | Polyclonal | WB | 1:2,000[7] | Not specified |
| Abcam (ab-XXXXX - Example) | Rabbit | Monoclonal (Recombinant) | WB, IF/ICC, IP | 1:1000 | 1:100 |
| Proteintech (14683-1-AP) | Rabbit | Polyclonal | WB, IHC, IF, IP | 1:500 | 1:50[5] |
| Sigma-Aldrich (HPA036817) | Rabbit | Polyclonal | IHC | Not specified | Not specified |
| Boster Bio (A09552) | Rabbit | Polyclonal | WB, IF/ICC | 1:200 - 1:2,000[6] | 1:50 - 1:200[6] |
Note: The optimal dilution for your specific experimental setup should always be determined empirically.
Experimental Protocols
Western Blotting Protocol for NBAS
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 6-8% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system for 90 minutes to 2 hours at 100V.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the NBAS primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Immunofluorescence Protocol for NBAS
-
Cell Culture:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Washing:
-
Wash three times for 5 minutes each with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 5% normal goat serum and 1% BSA in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the NBAS primary antibody at the optimized dilution in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times for 5 minutes each with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times for 5 minutes each with PBST, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
Caption: The NRZ complex (NBAS, RINT1, ZW10) tethers Golgi-derived vesicles to the ER.
Caption: A typical workflow for Western Blot detection of the NBAS protein.
Caption: A standard workflow for immunofluorescent staining of the NBAS protein.
References
- 1. Moonlighting functions of the NRZ (mammalian Dsl1) complex | Semantic Scholar [semanticscholar.org]
- 2. Gene group | HUGO Gene Nomenclature Committee [genenames.org]
- 3. researchgate.net [researchgate.net]
- 4. Moonlighting functions of the NRZ (mammalian Dsl1) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative performance of five commercially available serologic assays to detect antibodies to SARS-CoV-2 and identify individuals with high neutralizing titers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-NBAS Antibody (A9552) | Antibodies.com [antibodies.com]
- 7. NBAS Polyclonal Antibody (PA5-49534) [thermofisher.com]
Addressing off-target effects in NBAS gene editing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on CRISPR-Cas9 based editing of the NBAS gene. Given the critical role of NBAS in various cellular processes and its association with multisystemic disorders, achieving high on-target efficiency while minimizing off-target effects is paramount.[1][2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when designing a guide RNA (gRNA) for the NBAS gene?
A1: When designing a gRNA for NBAS, several factors are crucial:
-
Targeting a Clinically Relevant Exon: Mutations in NBAS are spread across the gene, but some regions, like exons 8-12 and 21-28, are mutational hotspots associated with severe phenotypes such as recurrent acute liver failure.[8] Targeting these regions may be a priority.
-
On-Target Efficiency: Utilize gRNA design tools that predict on-target efficiency. These algorithms often consider factors like GC content and the proximity of the gRNA to the transcription start site.
-
Specificity and Off-Target Prediction: The most critical consideration is minimizing off-target effects. Use prediction tools to identify potential off-target sites in the genome.[9][10][11][12][13] Prioritize gRNAs with the fewest and lowest-scoring potential off-target sites.
-
PAM Site Availability: The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
Q2: Which Cas9 variant is recommended for editing the NBAS gene to minimize off-target effects?
A2: For therapeutic applications and research requiring high precision, using a high-fidelity Cas9 variant is strongly recommended. Variants like SpCas9-HF1, eSpCas9, or SuperFi-Cas9 have been engineered to reduce non-specific DNA contacts, thereby significantly decreasing off-target cleavage while maintaining high on-target activity.[1][4][5] The choice of variant may also depend on the specific gRNA sequence, as some variants can exhibit guide-specific efficiency losses.[14][15]
Q3: What are the most reliable methods for detecting off-target effects after editing NBAS?
A3: A comprehensive off-target analysis involves a combination of unbiased and biased methods:
-
Unbiased, Genome-Wide Off-Target Detection: Techniques like GUIDE-seq, CIRCLE-seq, or DIGENOME-seq can identify off-target sites across the entire genome without prior prediction.[9][12] These methods are crucial for a thorough safety assessment.
-
Biased, Targeted Sequencing: After predicting potential off-target sites using in silico tools, you should perform deep sequencing (e.g., amplicon sequencing) on these specific loci to quantify the frequency of off-target edits. This is a necessary validation step for any predicted sites.[9]
Q4: Can off-target effects be completely eliminated when editing the NBAS gene?
A4: While completely eliminating off-target effects is challenging, they can be reduced to undetectable levels with careful experimental design.[1][4] Strategies include:
-
Optimal gRNA design.
-
Delivering the CRISPR components as ribonucleoprotein (RNP) complexes, which have a shorter half-life in the cell compared to plasmid DNA, reducing the time available for off-target cleavage.
-
Using anti-CRISPR proteins to halt Cas9 activity after a desired time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low on-target editing efficiency at the NBAS locus. | 1. Suboptimal gRNA design. 2. Inefficient delivery of CRISPR components. 3. Cell type is difficult to transfect/transduce. | 1. Redesign and screen multiple gRNAs for the target region. 2. Optimize the delivery method (e.g., electroporation parameters, lipid formulation). 3. For difficult cell lines, consider using viral vectors (e.g., AAV, lentivirus) for delivery. |
| High frequency of off-target mutations detected. | 1. Poorly designed gRNA with high homology to other genomic sites. 2. Use of wild-type Cas9. 3. Excessive concentration of CRISPR components. | 1. Re-design gRNA using stringent off-target prediction algorithms. 2. Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1).[1][4][5] 3. Titrate the amount of Cas9 and gRNA to the lowest effective concentration. |
| Inconsistent editing results across experiments. | 1. Variability in cell culture conditions. 2. Inconsistent quality or concentration of CRISPR reagents. 3. Cell line instability. | 1. Standardize cell passage number, density, and culture media. 2. Perform rigorous quality control on gRNA and Cas9 preparations. 3. Perform karyotyping or other analyses to ensure cell line stability. |
| Difficulty validating predicted off-target sites. | 1. Off-target cleavage frequency is below the detection limit of the assay. 2. The prediction algorithm produced a false positive. 3. The off-target site is in a difficult-to-amplify genomic region. | 1. Use a more sensitive detection method or increase the sequencing depth. 2. This is a positive outcome, but it's good practice to test multiple top-predicted sites. 3. Redesign PCR primers for the specific locus, potentially using a nested PCR approach. |
Data Presentation: Comparison of Hypothetical gRNAs for NBAS Exon 11
The following table presents a hypothetical comparison of two gRNAs designed to target a region within exon 11 of the NBAS gene. This data is for illustrative purposes to guide experimental design.
| Parameter | gRNA-NBAS-E11-1 | gRNA-NBAS-E11-2 |
| Target Sequence (5'-3') | GAG AAG AGC TTG CGG TGG AT | TGG ATG GAG CTG GCG AAG CT |
| PAM | AGG | GGG |
| On-Target Efficiency Score (Predicted) | 92 | 85 |
| Predicted Off-Target Sites (Top 3) | Site 1: Chr 4, 2 mismatches Site 2: Chr 11, 3 mismatches Site 3: Chr X, 3 mismatches | Site 1: Chr 2, 3 mismatches Site 2: Chr 8, 4 mismatches Site 3: Chr 15, 4 mismatches |
| Off-Target Score (Lower is better) | 78 | 95 |
Experimental Protocols
Protocol 1: gRNA Design and Selection for NBAS
-
Obtain the NBAS Gene Sequence: Retrieve the full genomic and coding sequence for NBAS from a public database such as NCBI Gene or Ensembl.
-
Identify Target Exon: Based on your research goals, select a clinically relevant exon to target. For this example, we use exon 11.[15]
-
Use gRNA Design Tools: Input the exon sequence into at least two independent gRNA design tools (e.g., CRISPOR, CHOPCHOP). Specify the Cas9 variant you intend to use (e.g., S. pyogenes Cas9).
-
Filter for On-Target Efficiency: Rank the suggested gRNAs by their predicted on-target efficiency scores. Select the top 5-10 candidates for further analysis.
-
Perform Off-Target Prediction: For the top candidates, use the off-target prediction modules within the design tools. These algorithms will search the human genome for sequences with homology to your gRNA.
-
Select Final Candidates: Choose 2-3 gRNAs with the highest on-target scores and the lowest number and scores of predicted off-target sites for experimental validation.
Protocol 2: Validation of Off-Target Cleavage by Amplicon Sequencing
-
Genomic DNA Extraction: After CRISPR-Cas9 editing of your target cells, extract high-quality genomic DNA from both edited and control (unedited) cell populations.
-
Primer Design: For each high-priority predicted off-target site, design PCR primers that amplify a 200-400 bp region surrounding the potential cleavage site.
-
PCR Amplification: Perform PCR on the genomic DNA from both edited and control cells for each predicted off-target locus.
-
Library Preparation and Sequencing: Prepare the PCR amplicons for next-generation sequencing (NGS). This typically involves adding sequencing adapters and barcodes. Pool the libraries and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Use a bioinformatics pipeline to identify and quantify the frequency of insertions and deletions (indels) at the predicted off-target sites in the edited sample compared to the control. An indel frequency significantly above the background error rate of the polymerase and sequencer indicates off-target activity.
Visualizations
Caption: Workflow for minimizing off-target effects in NBAS gene editing.
Caption: Key factors influencing the therapeutic potential of NBAS gene editing.
References
- 1. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 4. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina | Semantic Scholar [semanticscholar.org]
- 5. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Frontiers | Immunological Features of Neuroblastoma Amplified Sequence Deficiency: Report of the First Case Identified Through Newborn Screening for Primary Immunodeficiency and Review of the Literature [frontiersin.org]
- 8. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qdata.github.io [qdata.github.io]
- 14. uniprot.org [uniprot.org]
- 15. A novel variant in NBAS identified from an infant with fever-triggered recurrent acute liver failure disrupts the function of the gene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-Immunoprecipitation of NBAS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their co-immunoprecipitation (Co-IP) protocols for the neuroblastoma amplified sequence (NBAS) protein.
Troubleshooting Guide
This guide addresses common issues encountered during the co-immunoprecipitation of NBAS, a protein known to be involved in crucial cellular transport pathways. Given its likely low abundance, special attention to protocol optimization is critical for successful experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No NBAS Signal in Eluate | Low Protein Expression: The endogenous levels of NBAS may be too low in the chosen cell line. | - Increase the starting material (e.g., use more cells per IP).[1] - If possible, consider overexpressing a tagged version of NBAS. |
| Inefficient Cell Lysis: The lysis buffer may not be effectively solubilizing NBAS and its interacting partners. | - Optimize the lysis buffer composition. A common starting point is a RIPA buffer, but for Co-IP, a less harsh buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) is often preferred to preserve protein-protein interactions.[2] - Ensure complete cell lysis by mechanical disruption (e.g., sonication) on ice.[2][3] | |
| Poor Antibody Affinity or Concentration: The anti-NBAS antibody may have low affinity for the native protein or is being used at a suboptimal concentration. | - Use an antibody that has been validated for immunoprecipitation. - Perform an antibody titration experiment to determine the optimal concentration for capturing NBAS. A typical starting range is 2-10 µg of antibody per 1-3 mg of cell lysate.[4] | |
| Protein Degradation: NBAS or its binding partners may be degrading during the experimental procedure. | - Always use freshly prepared lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][5] - Keep samples on ice or at 4°C throughout the entire process.[1] | |
| High Background/Non-Specific Binding | Non-Specific Binding to Beads: Proteins from the lysate are binding directly to the agarose or magnetic beads. | - Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will help remove proteins that non-specifically bind to the bead matrix.[6] - Block the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) before adding the antibody-lysate mixture.[1][7] |
| Non-Specific Binding to the Antibody: The antibody may be cross-reacting with other proteins in the lysate. | - Use a high-quality, affinity-purified antibody. - Include an isotype control (a non-specific antibody of the same isotype) to assess the level of non-specific binding. | |
| Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins. | - Increase the number of wash steps (e.g., from 3 to 5).[3][6] - Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of non-ionic detergent (e.g., 0.1% Tween-20).[1][3] | |
| Co-precipitated Protein Not Detected | Weak or Transient Interaction: The interaction between NBAS and its partner may be weak or transient and easily disrupted. | - Use a gentle lysis buffer with non-ionic detergents to preserve weaker interactions. - Consider using a chemical cross-linker to stabilize the protein complex before lysis. |
| Antibody Blocks Interaction Site: The epitope recognized by the anti-NBAS antibody may be at or near the protein-protein interaction site. | - If possible, try using an antibody that recognizes a different region of the NBAS protein. | |
| Low Abundance of Interacting Partner: The binding partner may be expressed at very low levels. | - Ensure the interacting protein is expressed in the cell line being used by performing a Western blot on the input lysate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an NBAS Co-IP lysis buffer?
A1: A good starting point is a non-denaturing lysis buffer containing a non-ionic detergent. A commonly used recipe is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% NP-40 or Triton X-100.[2] It is crucial to add fresh protease and phosphatase inhibitors to the buffer immediately before use.[5]
Q2: How much antibody and cell lysate should I use for an NBAS Co-IP?
A2: As a general guideline, start with 2-10 µg of an IP-validated anti-NBAS antibody for every 1-3 mg of total protein from your cell lysate.[4] The optimal amounts may vary depending on the antibody's affinity and the expression level of NBAS in your specific cell type, so titration experiments are recommended.
Q3: What are the best practices for washing the beads to reduce background?
A3: To minimize non-specific binding, perform at least three to five washes with a suitable wash buffer.[3][6] The wash buffer can be the same as your lysis buffer, or you can increase its stringency by moderately increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or including a low percentage of a non-ionic detergent like 0.1% Tween-20.[1][3] Ensure thorough resuspension of the beads during each wash. For the final wash, consider transferring the beads to a new tube to avoid co-eluting proteins stuck to the tube walls.[8]
Q4: What are the different elution methods, and which is best for NBAS Co-IP?
A4: There are several elution methods, each with its own advantages. A common method is elution with a low pH buffer, such as 0.1 M glycine (pH 2.5-3.0), which gently dissociates the antibody-antigen complex.[3] This method has the advantage of preserving the native state of the eluted proteins. Another option is to use a denaturing elution buffer, such as Laemmli sample buffer, which is harsher but very effective.[2] The choice of elution buffer will depend on your downstream application. For mass spectrometry, a denaturing urea-based buffer might be suitable.[9]
Q5: How can I confirm that my Co-IP was successful?
A5: To validate your Co-IP results, you should perform a Western blot on your eluate. You will need to probe for both your "bait" protein (NBAS) and your putative "prey" protein (the interacting partner). A successful Co-IP will show a band for both proteins in the eluate from the NBAS IP, but not in the negative control (e.g., isotype control IP). It is also good practice to run the input lysate to confirm the presence of both proteins before the IP.
Experimental Protocols
Recommended Lysis Buffer Compositions for NBAS Co-IP
| Buffer Component | Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain pH (typically 7.4-8.0) |
| NaCl | 150 - 500 mM | To maintain physiological ionic strength and reduce non-specific electrostatic interactions[1] |
| EDTA | 1 mM | Chelates divalent cations, inhibiting metalloproteases |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.5 - 1.0% | Solubilizes membrane proteins and disrupts lipid bilayers while generally preserving protein-protein interactions[2] |
| Protease Inhibitor Cocktail | 1x (as per manufacturer) | Prevents protein degradation by proteases[5] |
| Phosphatase Inhibitor Cocktail | 1x (as per manufacturer) | Prevents dephosphorylation of proteins, which can be important for some protein interactions[5] |
General Co-Immunoprecipitation Protocol for NBAS
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (see table above) supplemented with fresh protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 1x10^7 cells.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your cleared lysate.
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add 2-10 µg of anti-NBAS antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer or a modified version with adjusted salt/detergent concentration).
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 20-50 µL of elution buffer (e.g., 0.1 M glycine pH 2.5 or 1x Laemmli sample buffer).
-
Incubate at room temperature (for glycine) or boil at 95-100°C for 5-10 minutes (for Laemmli buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Visualizations
Caption: A generalized workflow for the co-immunoprecipitation of NBAS.
Caption: A decision-making flowchart for troubleshooting NBAS Co-IP experiments.
References
- 1. ptglab.com [ptglab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. fortislife.com [fortislife.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 9. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Technical Support Center: Managing Recombinant NBAS Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the expression and purification of recombinant Neuroblastoma Amplified Sequence (NBAS) protein. Given the inherent challenges in producing large, potentially unstable proteins, this guide offers structured advice to overcome common obstacles such as low yield, protein degradation, and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant NBAS protein?
The primary challenges in producing recombinant NBAS protein stem from its large size (approximately 269 kDa) and its involvement in complex cellular machinery, which can lead to instability when expressed outside its native environment.[1] Common issues include:
-
Low expression levels: The large size of the transcript can impose a metabolic burden on the expression host.
-
Protein instability and degradation: NBAS may be prone to proteolytic cleavage by host cell proteases.
-
Misfolding and aggregation: Overexpression can overwhelm the host's folding machinery, leading to the formation of insoluble inclusion bodies.[2][3]
-
Toxicity to the host cell: High-level expression of a foreign protein can sometimes be toxic, leading to poor cell growth and reduced protein yield.
Q2: Which expression system is recommended for recombinant NBAS?
The optimal expression system can depend on the downstream application.
-
Bacterial Systems (e.g., E. coli): This is a cost-effective and rapid system suitable for producing large quantities of protein. However, due to the lack of eukaryotic post-translational modifications and a different codon usage, expressing a large human protein like NBAS can be challenging and may lead to misfolding.[3][4]
-
Mammalian Cell Systems (e.g., HEK293T, Jurkat): These systems are more likely to produce properly folded and functional NBAS protein with the correct post-translational modifications.[5][6] One study successfully synthesized and cloned the full-length human NBAS cDNA into a pcDNA3.1 vector for expression in Jurkat cells.[6] Another commercial product utilizes HEK293T cells.[5]
-
Cell-Free Wheat Germ System: This system has been used to express a fragment of the human NBAS protein, offering a way to produce protein quickly without the need for cell culture.
Q3: How can I improve the solubility and stability of recombinant NBAS?
Several strategies can be employed to enhance the solubility and stability of recombinant NBAS:
-
Use of Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) are known to improve the solubility of their fusion partners.[2][7] A commercially available NBAS fragment utilizes a GST tag.
-
Lower Expression Temperature: Reducing the culture temperature (e.g., to 16-25°C) after induction slows down protein synthesis, which can facilitate proper folding and reduce aggregation.[8]
-
Codon Optimization: Optimizing the codon usage of the NBAS gene for the chosen expression host (e.g., E. coli) can improve translation efficiency and prevent premature termination.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant NBAS protein.
-
Optimization of Lysis and Purification Buffers: Including additives such as glycerol, non-detergent sulfobetaines, and reducing agents in the buffers can help maintain protein stability throughout the purification process.
Q4: What are the key interaction partners of NBAS that might be co-purified?
NBAS is a component of the syntaxin 18 complex and is involved in Golgi-to-ER retrograde transport.[9] Its known interaction partners include p31, ZW10, and RINT1.[10][11] When purifying recombinant NBAS, especially from mammalian systems, it is possible that these or other binding partners may co-purify with it.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant NBAS
| Possible Cause | Suggested Solution |
| Codon Bias | Synthesize a codon-optimized version of the NBAS gene for your specific expression host (e.g., E. coli). |
| Plasmid Instability | Verify the integrity of your expression plasmid by restriction digest and sequencing. Use a fresh transformation for each expression experiment. |
| Inefficient Induction | Optimize the concentration of the inducer (e.g., IPTG for E. coli) and the cell density (OD600) at the time of induction. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM).[2][8] |
| Protein Degradation | Perform a time-course experiment after induction to identify the optimal expression time before significant degradation occurs. Add protease inhibitors to your lysis buffer. |
| Toxicity of NBAS to Host Cells | Use a tightly regulated promoter system to minimize basal expression before induction. Lower the induction temperature and inducer concentration. |
Issue 2: Recombinant NBAS is Expressed in Inclusion Bodies (Insoluble)
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[8] Reduce the inducer concentration. |
| Suboptimal Buffer Conditions | Screen different lysis buffer formulations with varying pH, salt concentrations, and additives like glycerol or L-arginine to improve solubility. |
| Lack of Proper Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding. |
| Fusion Tag Choice | If using a small tag like His6, consider switching to a larger, more solubilizing tag such as MBP or GST.[2][7] |
| Refolding from Inclusion Bodies | If high yield is achieved in inclusion bodies, you can purify the inclusion bodies and perform a refolding protocol using denaturants (e.g., urea, guanidinium chloride) followed by gradual removal of the denaturant. |
Issue 3: Recombinant NBAS is Degraded During Purification
| Possible Cause | Suggested Solution |
| Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep the protein sample on ice or at 4°C at all times. |
| Protein Instability | Screen for stabilizing additives for your purification buffers, such as glycerol (5-20%), low concentrations of non-ionic detergents, or specific ligands if known. |
| Harsh Elution Conditions | If using affinity chromatography, optimize the elution conditions. For His-tagged proteins, use a gradual imidazole gradient for elution instead of a high-concentration step.[12] For GST-tagged proteins, ensure the glutathione concentration and pH are optimal. |
| Multiple Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes and store at -80°C to avoid repeated freezing and thawing. |
Quantitative Data Summary
Table 1: Suggested Starting Conditions for Recombinant NBAS Expression in E. coli
| Parameter | Suggested Range | Notes |
| Expression Strain | BL21(DE3) or derivatives (e.g., Rosetta, Lemo21) | Rosetta strains contain tRNAs for rare codons. Lemo21 allows for tunable expression to reduce toxicity. |
| Inducer (IPTG) | 0.1 - 1.0 mM | Optimize for your specific construct; lower concentrations may improve solubility.[2] |
| Induction Temperature | 16 - 30°C | Lower temperatures generally favor soluble protein expression.[8] |
| Induction OD600 | 0.6 - 0.8 | Induction during mid-log phase is typically optimal. |
| Expression Duration | 4 - 16 hours | Longer times at lower temperatures can increase the yield of soluble protein. |
Table 2: Recommended Buffer Components for NBAS Purification
| Buffer Component | Suggested Concentration | Purpose |
| Buffering Agent | 20-50 mM Tris-HCl or HEPES | Maintain a stable pH (typically 7.0-8.0). |
| Salt (NaCl or KCl) | 150 - 500 mM | Reduces non-specific protein interactions. |
| Glycerol | 5 - 20% (v/v) | Cryoprotectant and protein stabilizer. |
| Reducing Agent (DTT or BME) | 1 - 5 mM | Prevents oxidation of cysteine residues. |
| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents proteolytic degradation. |
| Imidazole (for His-tag) | 10-20 mM (Wash), 250-500 mM (Elution) | For binding and elution from Ni-NTA resin.[12] |
| L-Arginine | 50 - 100 mM | Can help to prevent protein aggregation. |
Experimental Protocols
Protocol 1: Expression and Purification of GST-tagged NBAS in E. coli
-
Transformation: Transform a codon-optimized GST-NBAS expression vector into E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Harvesting: Continue to incubate at 18°C for 16 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Glutathione-Sepharose column. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT).
-
Elution: Elute the GST-NBAS protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, 20 mM reduced glutathione).
-
Analysis: Analyze the purified protein by SDS-PAGE and Western blot.
Protocol 2: Expression of NBAS in Mammalian Cells (HEK293T)
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA of your NBAS expression vector (e.g., pcDNA3.1-NBAS-FLAG).
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Transfection: When cells reach 70-80% confluency in a 10 cm dish, transfect with 10-15 µg of the NBAS expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Harvesting: After 48-72 hours post-transfection, wash the cells with ice-cold PBS and harvest them by scraping.
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold Mammalian Lysis Buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Purification (for tagged protein): If using an affinity tag (e.g., FLAG), incubate the clarified lysate with anti-FLAG affinity gel overnight at 4°C with gentle rotation.
-
Washing and Elution: Wash the affinity gel several times with wash buffer. Elute the protein using a competitive peptide (e.g., 3xFLAG peptide) or by changing the pH.
-
Analysis: Confirm the presence and purity of the recombinant NBAS protein by Western blotting using an anti-NBAS or anti-tag antibody.
Visualizations
Caption: Troubleshooting workflow for managing recombinant NBAS protein instability.
Caption: NBAS role in Golgi-to-ER retrograde transport.
References
- 1. NBAS Polyclonal Antibody (PA5-49534) [thermofisher.com]
- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. A novel variant in NBAS identified from an infant with fever-triggered recurrent acute liver failure disrupts the function of the gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High yield purification of nanobodies from the periplasm of E. coli as fusions with the maltose binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 12. med.upenn.edu [med.upenn.edu]
Technical Support Center: Best Practices for Analyzing NBAS Sequencing Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analyzing Next-Generation Sequencing (NGS) data for the NBAS gene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is the function of the NBAS protein and why is it important in a research context?
The NBAS (Neuroblastoma Amplified Sequence) protein is a crucial component of the syntaxin 18 complex. This complex is involved in retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER), a fundamental process for maintaining cellular homeostasis.[1][2] NBAS is also implicated in nonsense-mediated mRNA decay (NMD).[1] Mutations in the NBAS gene can lead to a spectrum of autosomal recessive disorders, including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH) syndrome, and infantile liver failure syndrome 2 (ILFS2).[3][4] Understanding the impact of NBAS variants is critical for research into these conditions and for the development of potential therapeutic interventions.
2. What are the most common types of pathogenic variants observed in the NBAS gene?
The Human Gene Mutation Database (HGMD) has cataloged numerous NBAS variants. The most frequently observed types are missense/nonsense variants, followed by small deletions/insertions, and splicing variants.[3] The location of the variant within the gene can correlate with different clinical presentations.[3]
3. What initial quality control (QC) steps are essential for raw NBAS sequencing data?
Before beginning your analysis, it is critical to assess the quality of your raw sequencing reads (FASTQ files). Tools like FastQC are commonly used for this purpose.[5][6][7] Key metrics to evaluate include:
-
Per Base Sequence Quality: This metric shows the quality scores for each base position in the reads. A Phred quality score (Q score) above 30 is generally considered good.[6]
-
Per Sequence Quality Scores: This provides an overview of the quality score distribution across all reads.
-
Per Base Sequence Content: This plot shows the proportion of each base at each position. In a random library, the lines for A, T, G, and C should be roughly parallel.
-
Adapter Content: This helps identify and subsequently remove adapter sequences that may have been sequenced along with the DNA fragments.[7]
4. How should I preprocess the raw sequencing data before variant calling?
After initial QC, the raw reads need to be preprocessed to ensure high-quality data for variant analysis. This typically involves:
-
Adapter Trimming: Removing adapter sequences using tools like Trimmomatic or Cutadapt.[7]
-
Quality Trimming/Filtering: Removing low-quality bases or entire reads that do not meet a certain quality threshold.
5. What is the recommended workflow for aligning reads and calling variants in the NBAS gene?
A widely accepted best practice for germline short variant discovery is the GATK (Genome Analysis Toolkit) Best Practices workflow.[8][9][10] This workflow can be adapted for targeted sequencing of the NBAS gene. The key steps include:
-
Alignment: Aligning the preprocessed reads to a human reference genome (e.g., GRCh38) using an aligner like BWA-MEM.
-
Duplicate Marking: Identifying and marking PCR duplicates, which can arise during library preparation, using tools like Picard's MarkDuplicates.[10]
-
Base Quality Score Recalibration (BQSR): Adjusting the base quality scores to be more accurate.[10]
-
Variant Calling: Using GATK's HaplotypeCaller to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[10]
6. How do I interpret the clinical significance of an NBAS variant?
The American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) have established guidelines for the interpretation of sequence variants.[11][12][13][14] These guidelines provide a framework for classifying variants into five categories: Pathogenic, Likely Pathogenic, Uncertain Significance, Likely Benign, and Benign. The classification is based on various types of evidence, including population data, computational and predictive data, functional data, and segregation data.[13]
7. What should I do if I identify a Variant of Uncertain Significance (VUS) in NBAS?
A VUS is a variant for which there is not enough evidence to classify it as either pathogenic or benign.[15] When a VUS is identified, further investigation is often required. This may include:
-
Family segregation studies: Determining if the variant segregates with the disease in the family.
-
Functional studies: Performing laboratory experiments to assess the impact of the variant on protein function.[16][17][18]
-
Literature and database review: Continuously checking for new publications or database entries related to the variant.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Sequencing Coverage in Specific NBAS Exons | High GC content in the exon, presence of repetitive elements, or issues with primer/probe design for targeted sequencing.[19][20] | Optimize PCR conditions (e.g., use a GC-rich PCR protocol). Redesign primers or probes for better capture efficiency. If using whole-exome sequencing, be aware that some exons may have inherently lower coverage.[19] |
| High Number of False Positive Variant Calls | Sequencing errors, alignment artifacts, or PCR duplicates. | Ensure stringent quality filtering of reads. Follow GATK best practices for data preprocessing, including duplicate marking and base quality score recalibration.[10] Visually inspect the alignment data for questionable calls using a genome browser like IGV. |
| Difficulty Interpreting a Splice-Site Variant | The variant may not be at the canonical +/- 1 or 2 positions, making its effect on splicing less obvious. | Use in silico splice prediction tools (e.g., SpliceAI) to predict the potential impact on splicing.[21][22] If the prediction is inconclusive, perform a minigene assay to experimentally validate the effect of the variant on splicing.[3][21][22] |
| Conflicting Evidence for a Variant's Pathogenicity | The variant may be rare but present in a few individuals in population databases, or computational predictors may give conflicting results. | Carefully weigh all available evidence according to the ACMG-AMP guidelines.[11][12] Consider the specific phenotype of the patient and whether it aligns with the known spectrum of NBAS-related disorders.[4] Functional studies may be necessary to resolve the classification.[16] |
| No Pathogenic Variants Identified in a Patient with a Strong Clinical Suspicion of an NBAS-related Disorder | The pathogenic variant may be in a non-coding region not covered by exome sequencing, a large structural variant, or the patient may have a mutation in a different gene with a similar phenotype. | Consider whole-genome sequencing to investigate non-coding regions and structural variants. Re-evaluate the clinical phenotype and consider testing for other genes associated with overlapping syndromes. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Metric | Recommended Value/Range | Tool(s) | Significance |
| DNA/RNA Integrity Number (DIN/RIN) | >7 | Agilent TapeStation/Bioanalyzer | Ensures high-quality starting material for library preparation.[5][23] |
| Phred Quality Score (Q score) | >30 | FastQC | Indicates a low probability of an incorrect base call.[5][6] |
| Mean Target Coverage (Targeted Sequencing) | >100x | Picard, GATK | Provides sufficient read depth for confident variant calling.[10] |
| Percentage of Bases with >20x Coverage | >95% | GATK | Ensures that the vast majority of the target region is well-covered. |
Methodologies for Key Experiments
1. Minigene Splicing Assay for Functional Validation of Splice-Site Variants
-
Objective: To determine if a variant alters pre-mRNA splicing.
-
Methodology:
-
Clone a genomic fragment of the NBAS gene containing the exon with the putative splice-site variant and its flanking intronic sequences into a splicing vector (e.g., pSPL3).
-
Create a corresponding wild-type construct for comparison.
-
Transfect the constructs into a suitable cell line (e.g., HEK293T).
-
After 24-48 hours, extract RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform PCR on the cDNA using primers specific to the vector's exons.
-
Analyze the PCR products by gel electrophoresis and Sanger sequencing to identify any changes in splicing patterns (e.g., exon skipping, intron retention).[3][21][22]
-
2. Western Blot for Assessing NBAS Protein Levels
-
Objective: To determine if a variant leads to reduced or absent protein expression.
-
Methodology:
-
Culture patient-derived fibroblasts or other relevant cells.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the NBAS protein.
-
Probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Use a loading control (e.g., GAPDH or beta-actin) to normalize the results and compare the NBAS protein levels between patient and control samples.[16]
-
Visualizations
References
- 1. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Transport from the ER through the Golgi Apparatus - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. basepairtech.com [basepairtech.com]
- 8. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 9. From FastQ data to high confidence variant calls: the Genome Analysis Toolkit best practices pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. 3billion.io [3billion.io]
- 12. nhidong.org.vn [nhidong.org.vn]
- 13. Standards and guidelines for the interpretation of sequence variants: a joint consensus recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standards and Guidelines for the Interpretation of Sequence Variants: A Joint Consensus Recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Distinct diagnostic trajectories in NBAS‐associated acute liver failure highlights the need for timely functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional evaluation of variants of unknown significance in the BRCA2 gene identified in genetic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional assays for analysis of variants of uncertain significance in BRCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3billion.io [3billion.io]
- 20. Novel metrics to measure coverage in whole exome sequencing datasets reveal local and global non-uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. signiosbio.com [signiosbio.com]
How to differentiate between pathogenic and benign NBAS variants
This technical support center provides researchers, scientists, and drug development professionals with guidance on differentiating between pathogenic and benign variants in the NBAS gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of the NBAS protein and what are the clinical manifestations of pathogenic NBAS variants?
The NBAS (Neuroblastoma Amplified Sequence) gene encodes for a protein that is a key component of the syntaxin-18 complex, playing a crucial role in Golgi-to-endoplasmic reticulum (ER) retrograde transport.[1][2][3] Mutations in NBAS are associated with a spectrum of autosomal recessive disorders, primarily Infantile Liver Failure Syndrome 2 (ILFS2) and Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome.[2][4][5][6][7][8]
Clinical presentations can be diverse and may include:
-
Recurrent acute liver failure, often triggered by febrile illness[4][9][10]
-
A recognizable facial profile with features such as a pointed chin and proptosis, giving a progeroid appearance[12][16]
Q2: What are the general principles for classifying NBAS variants?
The classification of NBAS variants follows the framework established by the American College of Medical Genetics and Genomics and the Association for Molecular Pathology (ACMG/AMP).[17][18][19][20] This framework categorizes variants into five classes: Pathogenic, Likely Pathogenic, Uncertain Significance, Likely Benign, and Benign. The classification is based on a weighted combination of evidence from various sources:
-
Population Data: The frequency of the variant in large population databases (e.g., gnomAD).
-
Computational and Predictive Data: In silico tools that predict the effect of a variant on protein function.
-
Functional Data: Results from experimental assays that assess the impact of the variant on protein function.
-
Segregation Data: The pattern of inheritance of the variant within a family with affected members.
-
Allele Data: The location of the variant and its co-occurrence with other variants.
-
Other Databases: Information from curated variant databases like ClinVar and the Human Gene Mutation Database (HGMD).
Q3: How do genotype and phenotype correlate in NBAS-related disorders?
Genotype-phenotype correlations in NBAS-associated disorders are emerging. The location and type of variant can influence the clinical presentation. For instance, severe liver involvement is often associated with variants located in the N-terminal and Sec39 domains of the NBAS protein.[16][21] Conversely, milder liver phenotypes and immunodeficiency have been linked to variants in the N-terminal and C-terminal regions.[16][21] It has been observed that homozygous loss-of-function variants have not been reported, suggesting that a complete absence of NBAS protein may be lethal.[16] The p.Arg1914His variant, when homozygous, is frequently associated with SOPH syndrome, particularly in the Yakut population due to a founder effect.[21]
Troubleshooting Guides
Problem: An NBAS variant of uncertain significance (VUS) has been identified. How can its pathogenicity be further investigated?
When a VUS is identified, a multi-pronged approach is necessary to move towards a more definitive classification.
Step 1: In-depth Computational Analysis
Utilize a suite of in silico prediction tools to gain supporting evidence. It is crucial to use multiple tools with different algorithms as their predictions can vary.
Table 1: In Silico Prediction Tools for Variant Analysis
| Tool Category | Tool Name | Principle | Typical Interpretation of Output Score |
| Splicing | SpliceAI | Predicts splice junctions from a sequence. | Score > 0.8 suggests a strong likelihood of splicing impact. |
| Missense | REVEL | An ensemble method combining multiple tool scores. | Higher scores (closer to 1) indicate a higher likelihood of being pathogenic. |
| Missense | CADD | Integrates multiple annotations into a single score. | Higher scaled C-scores (e.g., >20) suggest a more deleterious variant. |
| Conservation | GERP++ | Measures evolutionary conservation at a specific position. | Higher scores indicate greater conservation and a higher likelihood of pathogenicity if substituted. |
| Conservation | phyloP | Measures evolutionary conservation based on alignment. | Positive scores indicate conservation; higher scores suggest greater significance. |
Note: The performance of these tools can be gene-specific, and their predictions should be considered as supporting, not standalone, evidence.[22][23][24][25]
Step 2: Functional Assessment
Conduct functional assays to directly measure the impact of the variant on protein function.
-
Western Blotting: To assess the levels of NBAS protein and its interaction partner, p31. Reduced levels of either protein can be indicative of a pathogenic variant.[9][26]
-
Minigene Splicing Assay: For intronic or synonymous variants that are predicted to affect splicing, a minigene assay can confirm aberrant splicing.[1][27][28][29]
-
Cellular Localization Studies: To determine if the variant affects the proper localization of the NBAS protein to the Golgi and ER.
-
Assessment of ER Stress Markers: Given NBAS's role in ER-Golgi transport, pathogenic variants may lead to ER stress. Measuring markers of the unfolded protein response (UPR) can provide functional evidence.
Step 3: Family Segregation Analysis
If family members are available, perform segregation analysis to see if the variant co-segregates with the disease phenotype.
Problem: A novel NBAS splicing variant is predicted. How can its effect be experimentally validated?
Experimental Protocol: Minigene Splicing Assay
This assay assesses the impact of a variant on pre-mRNA splicing in a cellular context.
Methodology:
-
Construct Design: A minigene construct is created containing the exon with the putative splice site variant and its flanking intronic sequences. This fragment is cloned into a splicing vector (e.g., pSPL3) that contains upstream and downstream exons and a promoter for expression in mammalian cells.
-
Site-Directed Mutagenesis: If starting with a wild-type construct, introduce the specific variant of interest using site-directed mutagenesis.
-
Cell Culture and Transfection: Transfect a suitable mammalian cell line (e.g., HEK293T) with the wild-type and mutant minigene constructs.
-
RNA Extraction and RT-PCR: After 24-48 hours of expression, extract total RNA from the transfected cells. Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers specific to the vector's exons to amplify the spliced mRNA products.
-
Analysis of Splicing Products: Analyze the RT-PCR products by gel electrophoresis. A change in the size of the amplified fragment from the mutant construct compared to the wild-type indicates altered splicing (e.g., exon skipping, intron retention).
-
Sequence Verification: Sequence the RT-PCR products to precisely identify the nature of the aberrant splicing event.
Table 2: Interpreting Minigene Assay Results
| Observation | Interpretation |
| Single band of expected size in both WT and mutant | The variant does not affect splicing in this context. |
| Smaller band in mutant | Suggests exon skipping. |
| Larger band in mutant | Suggests intron retention. |
| Multiple bands in mutant | Suggests the use of cryptic splice sites. |
Visualizations
Caption: Workflow for the classification of NBAS variants of uncertain significance.
Caption: Role of NBAS in Golgi-to-ER retrograde transport and the impact of pathogenic variants.
References
- 1. researchgate.net [researchgate.net]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Neuroblastoma amplified sequence gene mutation: A rare cause of recurrent liver failure in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asploro.com [asploro.com]
- 6. Severe SOPH syndrome due to a novel NBAS mutation in a 27-year-old woman-Review of this pleiotropic, autosomal recessive disorder: Mystery solved after two decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.udd.cl [repositorio.udd.cl]
- 8. sequencing.com [sequencing.com]
- 9. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standards and Guidelines for the Interpretation of Sequence Variants: A Joint Consensus Recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nhidong.org.vn [nhidong.org.vn]
- 19. 3billion.io [3billion.io]
- 20. Standards and guidelines for the interpretation of sequence variants: a joint consensus recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
- 22. Evaluation of in silico predictors on short nucleotide variants in HBA1, HBA2, and HBB associated with haemoglobinopathies | eLife [elifesciences.org]
- 23. medrxiv.org [medrxiv.org]
- 24. Evaluation of in silico tools for pathogenicity prediction of missense variants in the diagnostic laboratory — Research projects [nshcs.hee.nhs.uk]
- 25. Interpreting missense variants: comparing computational methods in human disease genes CDKN2A, MLH1, MSH2, MECP2, and tyrosinase (TYR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Distinct diagnostic trajectories in NBAS‐associated acute liver failure highlights the need for timely functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 [frontiersin.org]
Validation & Comparative
A Researcher's Guide to Validating the Pathogenicity of Novel NBAS Gene Variants
For researchers, scientists, and drug development professionals, establishing the pathogenicity of novel gene variants is a critical step in understanding disease mechanisms and developing targeted therapies. This guide provides a comparative overview of in silico and experimental methods for validating novel variants in the NBAS gene, mutations in which are linked to a spectrum of severe multisystem disorders.
Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene can lead to a range of clinical phenotypes, including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH), and infantile liver failure syndrome.[1] As next-generation sequencing identifies an increasing number of variants of uncertain significance (VUS) in NBAS, robust and reliable validation methods are essential. This guide compares the performance of leading in silico prediction tools and details key experimental protocols for the functional characterization of NBAS variants.
In Silico Pathogenicity Prediction: A Comparative Analysis
In silico tools offer a rapid and cost-effective first-pass assessment of the potential pathogenicity of a novel variant. These algorithms use various features, such as evolutionary conservation, amino acid properties, and known functional domains, to predict the impact of a variant on protein function. Meta-predictors, which integrate the scores of multiple individual algorithms, have been shown to generally outperform single tools.[2][3][4]
Below is a comparison of several widely used in silico predictors, with performance metrics derived from studies using large datasets of clinically curated variants, such as those from the ClinVar database.[5][6][7]
| In Silico Predictor | Principle | Sensitivity | Specificity | PPV | NPV | Accuracy/AUC | Key Strengths |
| REVEL | Ensemble method integrating 13 individual scores | ~91.5% | ~97.3% | >80% | >90% | ~0.920 | High overall performance, particularly for rare missense variants.[5][6][8] |
| CADD | Integrates multiple annotations into a single metric | ~96.2% | Moderate | - | >90% | ~0.877 | Provides a continuous score reflecting deleteriousness across the genome.[5][6] |
| FATHMM | Uses Hidden Markov Models based on sequence homology | ~72.2% | High | - | >90% | - | Outperformed other tools in some evaluations.[4][7] |
| VEST3/4 | Integrates multiple sources of information | High | High | - | >90% | ~0.929 | Showed excellent performance in several comparative studies.[4][5] |
| PolyPhen-2 | Predicts impact based on sequence and structure | ~85% | Moderate | - | >90% | ~0.865 | Widely used and well-established tool.[5][6] |
| SIFT | Predicts effect based on sequence homology | Moderate | Moderate | - | - | ~0.860 | One of the earliest and most widely used prediction tools.[5] |
Note: Performance metrics can vary depending on the dataset and thresholds used. PPV (Positive Predictive Value), NPV (Negative Predictive Value), AUC (Area Under the Curve).
Experimental Validation of NBAS Variant Pathogenicity
While in silico tools are valuable for prioritizing variants, experimental validation is essential to definitively establish pathogenicity. The following sections provide detailed protocols for key experiments to assess the functional consequences of novel NBAS variants.
Experimental Workflow for Validating Novel NBAS Variants
Detailed Experimental Protocols
1. Analysis of NBAS mRNA Expression by RT-qPCR
This protocol is for quantifying NBAS mRNA levels in patient-derived cells (e.g., fibroblasts or lymphocytes) compared to healthy controls. A significant reduction in mRNA levels could suggest nonsense-mediated decay caused by a premature termination codon.
-
RNA Isolation:
-
Isolate total RNA from cultured cells using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
qPCR:
-
Design NBAS-specific primers that span an exon-exon junction to avoid amplification of genomic DNA. The amplicon size should be between 70 and 200 bp.[9][12]
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, and extension).[9]
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of NBAS mRNA.
-
2. Analysis of NBAS Protein Expression by Western Blot
This protocol assesses the steady-state levels of the NBAS protein. A reduction or absence of the protein can indicate instability caused by the variant.
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2][13]
-
Incubate the membrane with a primary antibody against NBAS (e.g., rabbit polyclonal, used at a 1:1,000 or 1:2,000 dilution) overnight at 4°C.[2][14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[2][14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
3. Assessment of ER Stress and Apoptosis by Western Blot and Flow Cytometry
Given NBAS's role in Golgi-ER transport, pathogenic variants can lead to endoplasmic reticulum (ER) stress and subsequently apoptosis.
-
ER Stress Analysis (Western Blot):
-
Follow the western blot protocol as described above.
-
Probe the membranes with primary antibodies against key ER stress markers, such as GRP78 (BiP), CHOP, phosphorylated PERK (p-PERK), and phosphorylated IRE1α (p-IRE1α). An upregulation of these markers in cells with the NBAS variant would indicate an induction of the unfolded protein response (UPR).[15][16]
-
-
Apoptosis Assay (Flow Cytometry):
-
Culture patient-derived cells or cells transfected with the NBAS variant.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[17]
-
Signaling Pathways Involving NBAS
Golgi-to-ER Retrograde Transport
NBAS is a key component of the syntaxin-18 complex, which mediates the tethering and fusion of COPI-coated vesicles from the Golgi back to the ER.[18] This retrograde transport is crucial for retrieving ER-resident proteins and recycling SNARE proteins.
ER Stress-Induced Apoptosis Pathway
Disruption of Golgi-ER transport by pathogenic NBAS variants can lead to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis through the activation of pro-apoptotic factors like CHOP and the caspase cascade.[1][19]
By combining in silico predictions with a systematic series of experimental validations, researchers can confidently classify the pathogenicity of novel NBAS variants. This comprehensive approach is crucial for accurate genetic diagnosis, understanding disease mechanisms, and paving the way for the development of novel therapeutic strategies for NBAS-related disorders.
References
- 1. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBAS Polyclonal Antibody (PA5-49534) [thermofisher.com]
- 3. Assessing the performance of 28 pathogenicity prediction methods on rare single nucleotide variants in coding regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Golgi-to-ER retrograde transport [reactome.org]
- 5. Performance evaluation of pathogenicity-computation methods for missense variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Insights on variant analysis in silico tools for pathogenicity prediction [frontiersin.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. qiagen.com [qiagen.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Anti-NBAS Antibody (A9552) | Antibodies.com [antibodies.com]
- 15. Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Endoplasmic reticulum stress-induced apoptosis requires bax for commitment and Apaf-1 for execution in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Retrograde Traffic from the Golgi to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative analysis of different NBAS mutations on protein function
A Comparative Analysis of Different NBAS Mutations on Protein Function
A Guide for Researchers and Drug Development Professionals
Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are associated with a spectrum of severe, multisystem disorders, including short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome, as well as infantile liver failure syndrome 2 (ILFS2). The NBAS protein is a critical component of the Syntaxin 18 complex, playing a key role in Golgi-to-endoplasmic reticulum (ER) retrograde transport. Understanding how different mutations in NBAS differentially affect its protein function is crucial for elucidating disease mechanisms and developing targeted therapies. This guide provides a comparative analysis of various NBAS mutations, summarizing their impact on protein stability, protein-protein interactions, and cellular function, supported by experimental data.
Genotype-Phenotype Correlations in NBAS-Associated Disorders
A strong correlation exists between the location of NBAS mutations and the resulting clinical phenotype. The NBAS protein contains several functional domains, with mutations in different domains leading to distinct disease manifestations.[1][2]
-
β-propeller Domain (N-terminal): Mutations in this domain are often associated with a combined phenotype, exhibiting features of both SOPH syndrome and ILFS2.[1]
-
Sec39 Domain (Central): Mutations within this domain are predominantly linked to the severe liver phenotype of ILFS2, characterized by recurrent acute liver failure triggered by fever.[1][2]
-
C-terminal Region: Mutations in the C-terminal region of the protein are typically associated with the multisystemic features of SOPH syndrome, which includes short stature, optic atrophy, and Pelger-Huët anomaly, often without the severe liver dysfunction seen in ILFS2.[1][2]
Remarkably, it has been observed that no patients have been reported with two nonsense mutations, suggesting that a complete loss of NBAS function is likely lethal.[2]
Comparative Analysis of NBAS Mutation Effects on Protein Function
The functional consequences of NBAS mutations vary significantly, impacting protein stability and interactions with binding partners. This variation likely underlies the different clinical presentations.
Quantitative Data on Protein Levels
Studies on patient-derived fibroblasts have provided quantitative insights into how different mutations affect the levels of NBAS protein and its key interaction partner, p31, a t-SNARE protein also involved in Golgi-to-ER transport.
| Mutation Type/Location | NBAS Protein Level (% of Control) | p31 Protein Level (% of Control) | Associated Phenotype | Reference |
| Biallelic mutations in RALF patients (various) | ~21% (range 18-36%) | ~33% | Recurrent Acute Liver Failure (RALF) | [1] |
| Compound heterozygous missense (p.Gly340Arg, p.Val892Phe) | Normal | Significantly reduced | Recurrent Acute Liver Failure (RALF) | [3] |
| Biallelic missense (Individual A) | Normal | Very Low | Recurrent Acute Liver Failure (RALF) | [3] |
| Missense + Nonsense (Individual B1) | Reduced (~50% reduction) | Reduced | Recurrent Acute Liver Failure (RALF) | [3] |
| Missense + Splicing (Individual C) | Reduced (~60% reduction) | Reduced | Recurrent Acute Liver Failure (RALF) | [3] |
These findings suggest that some mutations lead to reduced NBAS protein stability, while others may not affect the overall level of the NBAS protein itself but rather impair its ability to interact with and stabilize its binding partners like p31.[1][3] The reduction in p31 levels appears to be a common consequence of pathogenic NBAS mutations, highlighting the importance of the NBAS-p31 interaction for the stability of the complex.[1][3]
Signaling Pathways and Experimental Workflows
To visualize the cellular context of NBAS function and the experimental approaches used to study it, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of NBAS mutations. Below are protocols for key experiments cited in the analysis of NBAS protein function.
Fibroblast Culture from Skin Biopsy
Patient-derived fibroblasts are a crucial resource for studying the cellular effects of NBAS mutations.
Materials:
-
Skin punch biopsy
-
Complete DMEM with 20% FBS
-
Sterile 10 cm tissue culture dish and 6-well plate
-
Sterile forceps and scalpels
-
0.1% Gelatin solution
Protocol:
-
Preparation: Coat a 6-well plate with 0.1% gelatin for 30-60 minutes, then aspirate and add complete DMEM/20% FBS.
-
Biopsy Handling: Place the skin biopsy in a drop of media on the lid of a 10 cm dish.
-
Dissection: Mince the biopsy into 12-15 small, evenly sized pieces using two scalpels.
-
Plating: Transfer 2-3 biopsy pieces into each well of the prepared 6-well plate.
-
Culture: Incubate at 37°C. After one week, increase the media volume and change it every 2-3 days. Fibroblasts will migrate out from the tissue explants.
-
Expansion: Once confluent, the fibroblasts can be passaged and expanded for further experiments.
Co-Immunoprecipitation (Co-IP) to Assess NBAS-p31 Interaction
Co-IP is used to determine if a mutation in NBAS affects its ability to bind to its interaction partner, p31.
Materials:
-
Fibroblast cell lysate
-
Antibody specific to NBAS or a tag (if using overexpressed, tagged proteins)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Lysis: Lyse cultured fibroblasts in a suitable lysis buffer containing protease inhibitors to obtain a whole-cell protein extract.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-NBAS antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-p31 antibody to detect the co-immunoprecipitated p31.
Cycloheximide Chase Assay for Protein Stability
This assay is used to determine the half-life of the NBAS protein and to assess whether a mutation leads to its increased degradation.
Materials:
-
Cultured fibroblasts
-
Cycloheximide (CHX) solution
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Seeding: Plate an equal number of patient-derived and control fibroblasts in multiple dishes.
-
CHX Treatment: Add cycloheximide to the culture medium to a final concentration that effectively blocks protein synthesis in the specific cell line (e.g., 50-100 µg/mL).
-
Time Course Collection: At various time points after CHX addition (e.g., 0, 2, 4, 8 hours), harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and perform a Western blot using an anti-NBAS antibody. Also, probe for a stable loading control protein (e.g., actin or tubulin).
-
Quantification: Quantify the band intensities for NBAS and the loading control at each time point.
-
Half-life Calculation: Normalize the NBAS band intensity to the loading control and plot the relative NBAS protein level against time. From this decay curve, the half-life of the protein can be determined.
Conclusion
The functional consequences of NBAS mutations are diverse and correlate with the location of the mutation within the protein's domains. While some mutations lead to a significant reduction in NBAS protein levels, others appear to primarily disrupt the interaction with and stability of its binding partner, p31, without affecting NBAS protein abundance itself. These differential effects on protein stability and protein-protein interactions likely contribute to the distinct clinical phenotypes observed in patients with NBAS-associated disorders. Further quantitative and comparative studies on a wider range of NBAS mutations are needed to fully elucidate the molecular mechanisms underlying these complex diseases and to identify potential therapeutic targets. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct diagnostic trajectories in NBAS‐associated acute liver failure highlights the need for timely functional studies - PMC [pmc.ncbi.nlm.nih.gov]
Genotype-Phenotype Correlation in NBAS-Associated Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are responsible for a wide spectrum of autosomal recessive disorders affecting multiple systems, including the liver, skeleton, eyes, and immune system.[1][2][3] Initially identified as the cause of Short Stature, Optic Nerve Atrophy, and Pelger-Huët anomaly (SOPH) syndrome in a specific Siberian population, the phenotypic range of NBAS deficiency has expanded significantly.[1][3] It now includes Infantile Liver Failure Syndrome type 2 (ILFS2), characterized by recurrent, fever-triggered acute liver failure (ALF), as well as combined phenotypes that encompass features of both SOPH and ILFS2.[4][5][6]
Recent research has established a strong genotype-phenotype correlation, linking the clinical presentation to the specific location of mutations within the NBAS protein domains.[7][8][9] This guide provides a comparative analysis of these correlations, supported by quantitative data from cohort studies, details of key experimental protocols, and visualizations of the underlying biological pathways and workflows.
Data Presentation: Correlating Genotypes with Clinical Manifestations
Systematic analysis of over 200 patients has allowed for the classification of NBAS-associated diseases into three clinical subgroups based on the affected protein domain.[6][7][8] This classification has significant implications for predicting disease severity, particularly concerning liver involvement, which is the leading cause of mortality.[7]
Table 1: Comparison of Clinical Subgroups in NBAS-Associated Disease
| Protein Domain Affected | Associated Phenotype (Subgroup) | Key Clinical Features | Frequency of Acute Liver Failure (ALF) | Other Common Manifestations |
|---|---|---|---|---|
| β-propeller | Combined Phenotype (ILFS2-SOPH) | Severe multi-systemic disease with features of both ILFS2 and SOPH. | ~89%[6][7] | Short stature, skeletal abnormalities, optic atrophy, immunodeficiency.[4][8] |
| Sec39 | Infantile Liver Failure Syndrome 2 (ILFS2) | Predominantly hepatic phenotype with recurrent, fever-induced ALF. | ~92%[6][7] | Multi-organ involvement is significantly lower compared to other subgroups.[10] |
| C-terminal | SOPH Syndrome | Short Stature, Optic Atrophy, Pelger-Huët anomaly. | Low (~11-13%)[6][10] | Milder liver involvement (e.g., elevated transaminases without ALF), immunodeficiency.[2][7] |
Table 2: Notable NBAS Mutations and Their Phenotypic Associations
| Mutation | Protein Domain | Associated Phenotype | Key Observations |
|---|---|---|---|
| c.5741G>A (p.Arg1914His) | C-terminal | SOPH Syndrome | Founder mutation in the Yakut population; liver abnormalities are rare.[6][11][12] |
| c.3596G>A (p.Cys1199Tyr) | Sec39 | ILFS2 | A hotspot mutation identified in Chinese patients, strongly correlated with the liver failure phenotype.[7][10] |
| Various Missense/LoF Mutations | β-propeller / Sec39 | ILFS2 / Combined | Severe hepatic involvement is strongly associated with missense or loss-of-function variants in these domains.[2][11] |
| Various Mutations | C-terminal | SOPH Syndrome | Milder liver involvement and immunodeficiency are generally associated with variants in this region.[2] |
Experimental Protocols
The identification and characterization of NBAS mutations rely on a combination of genetic sequencing, computational analysis, and functional validation.
1. Genetic Variant Identification: Whole-Exome Sequencing (WES)
-
Objective: To identify causative biallelic mutations in the NBAS gene in patients with a suggestive clinical phenotype.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the patient and, when possible, their parents (for trio analysis).[13]
-
Library Preparation & Exome Capture: DNA is fragmented, and adapters are ligated. The protein-coding regions (exons) are selectively captured using commercial kits (e.g., Agilent SureSelect).[13]
-
Next-Generation Sequencing (NGS): The captured DNA library is sequenced using high-throughput platforms to generate millions of short reads.
-
Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Data is filtered based on rarity in population databases (e.g., gnomAD), predicted pathogenicity, and compatibility with an autosomal recessive inheritance model.[13]
-
Sanger Sequencing: Candidate pathogenic variants identified by WES are validated using the gold-standard Sanger sequencing method in the patient and family members.[14]
-
2. Computational Prediction of Pathogenicity
-
Objective: To assess the likely functional impact of novel missense variants.
-
Methodology: The amino acid substitution is analyzed using multiple in silico prediction tools. These programs use different algorithms based on sequence conservation and the physicochemical properties of the amino acid change to predict whether a variant is likely to be "damaging" or "benign".
-
Common Tools: Polyphen-2, Provean, and MutationTaster.[14]
3. Functional Validation: Immunoblotting of Patient Fibroblasts
-
Objective: To determine the effect of NBAS mutations on protein expression and the stability of its binding partners.
-
Methodology:
-
Cell Culture: Skin fibroblasts are obtained from a patient biopsy and cultured under standard conditions. In some studies, cells are subjected to stress, such as elevated temperature (e.g., 40°C), to mimic fever, a known trigger for ALF.[14][15]
-
Protein Extraction: Total protein is extracted from the cultured fibroblasts.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against NBAS and its interaction partner, p31. Reduced levels of NBAS or p31 protein compared to control cells can indicate that the mutation leads to protein instability or disrupts the complex, thereby confirming its functional consequence.[12][14]
-
Visualizations: Pathways and Workflows
Caption: Correlation of NBAS protein domains with clinical phenotypes.
Caption: Role of the NBAS-containing NRZ complex in Golgi-to-ER transport.
References
- 1. researchgate.net [researchgate.net]
- 2. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Hepatic Phenotype in NBAS‐Associated Disease: Clinical Course, Prognostic Factors and Outcome in 230 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. Defining clinical subgroups and genotype-phenotype correlations in NBAS-associated disease across 110 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NBAS disease: 14 new patients, a recurrent mutation, and genotype-phenotype correlation among 24 Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
Unraveling Cellular Dysfunctions in NBAS Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cellular phenotypes observed in individuals with Neuroblastoma Amplified Sequence (NBAS) deficiency against their wild-type counterparts. Leveraging experimental data, this document outlines the key cellular aberrations stemming from NBAS mutations, offering insights for future research and therapeutic development.
At a Glance: NBAS-Deficient vs. Wild-Type Cellular Phenotypes
| Cellular Process | Wild-Type Phenotype | NBAS-Deficient Phenotype | Quantitative Comparison |
| Protein Expression | Normal expression levels of NBAS and its interacting partner, p31. | Severely reduced levels of both NBAS and p31 proteins. In some cases, only p31 levels are significantly decreased. | NBAS protein levels can be as low as 21% of control, and p31 levels around 33% of control in patient fibroblasts.[1][2] |
| Golgi-to-ER Retrograde Trafficking | Efficient retrograde transport of proteins and lipids from the Golgi apparatus to the Endoplasmic Reticulum (ER), crucial for maintaining organelle integrity and function. | Impaired retrograde trafficking, leading to disruptions in cellular homeostasis, particularly under stress conditions like fever. | Qualitative descriptions of trafficking defects; specific quantitative transport assays are required for precise measurement. |
| Endoplasmic Reticulum (ER) Stress | Basal level of ER stress, with a functional Unfolded Protein Response (UPR) to manage protein folding demands. | Chronic activation of the ER stress response, indicated by the upregulation of key stress-sensor and effector proteins. | Overexpression of a specific NBAS mutant (C448R) leads to a significant increase in the expression of ER stress markers such as ATF4, XBP1, CHOP, and BIP.[3] |
| Nonsense-Mediated mRNA Decay (NMD) | NBAS participates in a specialized ER-associated NMD pathway, contributing to the degradation of aberrant mRNAs, particularly those encoding secreted proteins. | Disrupted ER-associated NMD, leading to the accumulation of specific mRNA transcripts that would normally be degraded. | Depletion of NBAS results in the upregulation of 209 genes, with a strong correlation (Pearson's r = 0.67) to targets co-regulated by the core NMD factor UPF1. |
| Immune Cell Homeostasis | Normal numbers and function of immune cells, including Natural Killer (NK) cells and B cells. | Significant reduction in the absolute numbers of mature NK cells and naïve B cells, accompanied by functional impairments.[4][5][6][7] | Absolute numbers of mature CD56dim NK cells are reduced by over 50% compared to healthy controls. A significant reduction in the percentage of the CD56dim CD16+ NK cell subset is also observed.[4][5][6][7] Immunoglobulin (Ig) levels (M, G, and A) are reduced in a majority of patients (10 out of 15 in one study). |
Key Experimental Findings and Methodologies
This section details the experimental protocols used to characterize the cellular phenotypes associated with NBAS deficiency.
Quantification of NBAS and p31 Protein Levels by Western Blotting
Objective: To quantitatively assess the reduction in NBAS and p31 protein levels in patient-derived fibroblasts compared to wild-type controls.
Methodology:
-
Cell Culture and Lysis:
-
Culture primary fibroblasts from NBAS-deficient patients and healthy controls in standard culture medium (e.g., DMEM with 10% FBS).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-12% gradient SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NBAS and p31 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the NBAS and p31 bands to the loading control.
-
Express the protein levels in NBAS-deficient cells as a percentage of the levels in wild-type controls.
-
Assessment of Golgi-to-ER Retrograde Trafficking
Objective: To qualitatively and quantitatively assess the efficiency of retrograde transport from the Golgi to the ER.
Methodology (using a fluorescent reporter):
-
Reporter Construct:
-
Utilize a reporter protein that cycles between the ER and Golgi, such as the KDEL receptor tagged with a fluorescent protein (e.g., GFP-KDELR). Alternatively, a temperature-sensitive mutant of a viral glycoprotein (e.g., VSV-G-tsO45-GFP) that is retained in the ER at a restrictive temperature and synchronously released upon a shift to a permissive temperature can be used to monitor retrograde pathway integrity.
-
-
Cell Transfection and Imaging:
-
Transfect patient and control fibroblasts with the reporter construct.
-
Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
Use a confocal microscope equipped with an environmental chamber to maintain optimal cell culture conditions.
-
-
Trafficking Assay:
-
Brefeldin A (BFA) Washout Assay:
-
Treat cells with BFA to induce the collapse of the Golgi into the ER. This will redistribute the Golgi-localized reporter to the ER.
-
Wash out the BFA and acquire time-lapse images to monitor the re-formation of the Golgi apparatus as the reporter traffics back from the ER.
-
-
Photobleaching (FRAP) Assay:
-
Photobleach the GFP signal in the Golgi region.
-
Monitor the recovery of fluorescence in the Golgi as new GFP-tagged proteins are transported from the ER.
-
-
-
Data Analysis:
-
For the BFA washout assay, quantify the rate and extent of Golgi re-formation by measuring the fluorescence intensity in the Golgi region over time.
-
For the FRAP assay, calculate the mobile fraction and the half-time of recovery of the fluorescent signal in the Golgi.
-
Compare the trafficking kinetics between NBAS-deficient and wild-type cells.
-
Analysis of ER Stress Markers by qRT-PCR
Objective: To quantify the expression levels of key ER stress-responsive genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from patient and control fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green or TaqMan-based assays for target genes.
-
Key ER stress markers to analyze include:
-
HSPA5 (BiP/GRP78)
-
DDIT3 (CHOP)
-
ATF4
-
ATF6
-
Spliced and unspliced forms of XBP1
-
-
Use at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, RPL13A).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in the expression of ER stress markers in NBAS-deficient cells relative to wild-type controls.
-
Nonsense-Mediated mRNA Decay (NMD) Reporter Assay
Objective: To measure the efficiency of the NMD pathway.
Methodology (using a dual-luciferase reporter):
-
Reporter Constructs:
-
Use a dual-luciferase reporter system.
-
The primary reporter (e.g., Renilla luciferase) contains a premature termination codon (PTC) that makes its mRNA a target for NMD.
-
The control reporter (e.g., Firefly luciferase) lacks a PTC and is not targeted by NMD. This is used for normalization of transfection efficiency and cell number.
-
-
Cell Transfection and Lysis:
-
Co-transfect patient and control fibroblasts with the NMD reporter and control reporter plasmids.
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the activity of both luciferases sequentially from the same cell lysate using a luminometer and a dual-luciferase assay kit.
-
First, measure Firefly luciferase activity.
-
Then, add a reagent to quench the Firefly signal and simultaneously activate the Renilla luciferase for the second measurement.
-
-
Data Analysis:
-
Calculate the ratio of Renilla to Firefly luciferase activity for each sample.
-
A higher ratio in NBAS-deficient cells compared to wild-type cells indicates a less efficient NMD pathway, as the PTC-containing Renilla mRNA is not being effectively degraded.
-
Immunophenotyping of NK and B Cells by Flow Cytometry
Objective: To quantify the populations of Natural Killer (NK) cells and B cells.
Methodology:
-
Sample Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of NBAS-deficient patients and healthy controls using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Antibody Staining:
-
Stain the PBMCs with a cocktail of fluorescently labeled antibodies to identify different lymphocyte subsets. A typical panel would include:
-
For NK cells: CD3 (to exclude T cells), CD56, and CD16.
-
For B cells: CD19.
-
A viability dye to exclude dead cells.
-
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Exclude dead cells and T cells (CD3+).
-
Identify and quantify NK cells (CD3- CD56+) and B cells (CD19+).
-
Further sub-gate the NK cells into mature (CD56dim CD16+) and immature (CD56bright CD16-) populations.
-
-
Data Analysis:
-
Determine the percentage and absolute number of total NK cells, NK cell subsets, and B cells.
-
Compare the cell populations between NBAS-deficient patients and healthy controls.
-
Conclusion
The cellular phenotypes associated with NBAS deficiency highlight a multi-faceted disruption of fundamental cellular processes. The impairment of Golgi-to-ER retrograde trafficking, chronic ER stress, altered nonsense-mediated mRNA decay, and dysfunctional immune cell homeostasis collectively contribute to the complex clinical presentation of this disorder. The experimental frameworks provided in this guide offer a standardized approach for the continued investigation of NBAS pathophysiology and the evaluation of potential therapeutic interventions. Further research employing these methodologies will be crucial in elucidating the precise molecular mechanisms and developing targeted treatments for individuals with NBAS deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. The Proteome Signatures of Fibroblasts from Patients with Severe, Intermediate and Mild Spinal Muscular Atrophy Show Limited Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel variant in NBAS identified from an infant with fever-triggered recurrent acute liver failure disrupts the function of the gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. core.ac.uk [core.ac.uk]
A Cross-Species Look at the NBAS Gene: From Human Disease to Model Organisms
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted functions of the Neuroblastoma Amplified Sequence (NBAS) gene across different species. This guide synthesizes experimental data from human studies and model organisms, including mice and zebrafish, to provide a comparative overview of the gene's crucial roles in cellular homeostasis and development.
The NBAS gene, highly conserved across a wide range of species, is emerging as a critical player in fundamental cellular processes. Primarily known for its role in the multisystemic disorder in humans that includes short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH syndrome), as well as infantile liver failure syndrome, research in model organisms is beginning to unravel the core functions of its orthologs, providing valuable insights into disease mechanisms and potential therapeutic targets.
Conserved Functions Across Species
The NBAS protein is primarily involved in two essential cellular pathways:
-
Golgi-to-Endoplasmic Reticulum (ER) Retrograde Transport: NBAS is a component of the syntaxin 18 complex, which is crucial for the transport of proteins and lipids from the Golgi apparatus back to the ER. This retrograde trafficking is vital for maintaining the integrity and function of both organelles.
-
Nonsense-Mediated mRNA Decay (NMD): NBAS also participates in the NMD pathway, a surveillance mechanism that degrades messenger RNA (mRNA) transcripts containing premature termination codons, preventing the synthesis of truncated and potentially harmful proteins.
Mutations in NBAS disrupt these fundamental processes, leading to a spectrum of diseases in humans. Studies in model organisms have been instrumental in dissecting the specific consequences of NBAS dysfunction.
Comparative Analysis of NBAS Gene Function
This section provides a comparative summary of the known functions and mutant phenotypes of the NBAS gene and its orthologs in humans, mice, and zebrafish.
| Species | Gene/Ortholog | Key Functions | Mutant Phenotypes |
| Human | NBAS | Golgi-to-ER retrograde transport, Nonsense-mediated mRNA decay | SOPH Syndrome: Short stature, optic nerve atrophy, Pelger-Huët anomaly. Infantile Liver Failure Syndrome 2 (ILFS2): Recurrent acute liver failure, often triggered by fever. Other: Immunodeficiency, skeletal abnormalities, developmental delay.[1][2][3][4][5] |
| Mouse | Nbas | Golgi-to-ER retrograde transport, Nonsense-mediated mRNA decay (inferred) | IMPC Phenotypes: Decreased circulating alkaline phosphatase level, decreased bone mineral density, abnormal spleen weight, decreased neutrophil number, decreased monocyte number, abnormal B cell physiology, abnormal T cell physiology, embryonic lethality in homozygotes. |
| Zebrafish | nbas | Nonsense-mediated mRNA decay, Embryonic development, Skeletal development | Morpholino Knockdown/Mutant: Severe developmental defects, including disorganized chondrocytes in the jaw, reduced embryonic viability.[6] |
Insights from Model Organisms
Zebrafish (Danio rerio)
Studies in zebrafish have provided critical insights into the developmental roles of the nbas gene. Depletion of nbas using morpholino antisense oligonucleotides results in severe embryonic defects and lethality, highlighting its essential role in early development.[6] Notably, these defects can be rescued by the introduction of human NBAS mRNA, demonstrating a high degree of functional conservation between the fish and human proteins.
Key findings from zebrafish studies include:
-
Essential for NMD: Zebrafish nbas is required for the degradation of PTC-containing mRNAs, confirming its role in the NMD pathway.
-
Crucial for Skeletal Development: nbas-deficient zebrafish exhibit significant defects in craniofacial cartilage formation, with disorganized and rounded chondrocytes.[6] This finding provides a potential explanation for the skeletal abnormalities observed in human patients with NBAS mutations.
Mouse (Mus musculus)
The International Mouse Phenotyping Consortium (IMPC) has generated and characterized an Nbas knockout mouse model. While homozygous knockout mice are embryonically lethal, heterozygous mice display a range of phenotypes that align with the clinical manifestations in humans.
Key phenotypes observed in heterozygous Nbas knockout mice include:
-
Skeletal Abnormalities: Decreased bone mineral density, suggesting a role for Nbas in bone homeostasis. This corroborates the skeletal dysplasia seen in human patients and the cartilage defects in zebrafish.
-
Hematological and Immune System Defects: The IMPC data reveals alterations in spleen weight, neutrophil and monocyte counts, and abnormal B and T cell physiology. These findings are consistent with the Pelger-Huët anomaly and immunodeficiency reported in human NBAS-related disorders.[2]
-
Metabolic Changes: A significant decrease in circulating alkaline phosphatase levels is observed, which may be indicative of altered liver or bone metabolism.
The embryonic lethality of homozygous Nbas knockout mice underscores the gene's fundamental importance in mammalian development. Further detailed studies on conditional knockout models are needed to fully elucidate the tissue-specific functions of Nbas and the underlying mechanisms of the observed phenotypes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Zebrafish Morpholino Knockdown
Objective: To transiently knockdown the expression of the nbas gene in zebrafish embryos to study its developmental function.
Method:
-
Morpholino Design: Design and synthesize morpholino antisense oligonucleotides targeting the start codon (translation-blocking) or a splice junction (splice-blocking) of the zebrafish nbas mRNA. A standard control morpholino with no target in the zebrafish genome should also be used.
-
Microinjection Preparation: Prepare injection needles and a microinjection apparatus. Dilute the morpholinos to the desired working concentration (typically 1-5 ng/nL) in Danieau's solution with a phenol red indicator dye.
-
Embryo Collection and Injection: Collect freshly fertilized zebrafish embryos at the 1- to 4-cell stage. Align the embryos on an injection mold and inject approximately 1 nL of the morpholino solution into the yolk.
-
Incubation and Phenotypic Analysis: Incubate the injected embryos at 28.5°C. Observe and document the developmental phenotypes at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope.
-
Validation: Confirm the knockdown efficiency by Western blot analysis of Nbas protein levels or by RT-PCR to detect aberrant splicing for splice-blocking morpholinos.
Alcian Blue Staining of Zebrafish Cartilage
Objective: To visualize and assess the morphology of craniofacial cartilage in zebrafish larvae.
Method:
-
Fixation: At the desired developmental stage (e.g., 5 days post-fertilization), euthanize zebrafish larvae in tricaine and fix them in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Washing and Dehydration: Wash the fixed larvae in PBS with 0.1% Tween 20 (PBST) and then dehydrate through a graded series of ethanol (25%, 50%, 75%, and 100%).
-
Staining: Incubate the larvae in an Alcian Blue staining solution (0.04% Alcian Blue in 70% ethanol and 30% acetic acid) overnight at room temperature.
-
Rehydration and Clearing: Rehydrate the stained larvae through a graded series of ethanol in PBST. Clear the tissues by incubating in a solution of 2% KOH and 20% glycerol. The clearing process is complete when the tissues become transparent.
-
Imaging: Mount the cleared larvae in glycerol on a glass slide and image the cartilage structures using a stereomicroscope or a compound microscope.
Signaling Pathways and Experimental Workflows
To visually represent the key processes discussed, the following diagrams have been generated using Graphviz.
Caption: Golgi-to-ER Retrograde Transport Pathway.
Caption: Nonsense-Mediated mRNA Decay (NMD) Pathway.
Caption: Experimental Workflow for Zebrafish Morpholino Knockdown.
Future Directions
The cross-species comparison of NBAS gene function highlights its fundamental importance in cellular homeostasis and development. While significant progress has been made, several areas warrant further investigation:
-
Detailed Mouse Model Analysis: In-depth characterization of conditional Nbas knockout mouse models is crucial to understand the tissue-specific roles of the gene and the pathophysiology of the associated diseases.
-
Invertebrate Models: Exploring the function of NBAS orthologs in simpler model organisms like Drosophila melanogaster and Caenorhabditis elegans could provide valuable insights into the evolutionary origins and core functions of this essential gene.
-
Therapeutic Strategies: A deeper understanding of the molecular mechanisms underlying NBAS-related disorders will be instrumental in developing targeted therapeutic interventions for affected individuals.
This comparative guide serves as a valuable resource for the scientific community, fostering further research into the intricate functions of the NBAS gene and its implications for human health.
References
- 1. news-medical.net [news-medical.net]
- 2. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmg.bmj.com [jmg.bmj.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Mouse phenotyping | The International Mouse Phenotyping Consortium [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
Comparative Guide to NBAS and Other Genes in Retrograde Transport
For researchers, scientists, and drug development professionals, understanding the intricate machinery of cellular transport is paramount. This guide provides an objective comparison of the Neuroblastoma Amplified Sequence (NBAS) gene and its protein product with other key genes involved in retrograde transport, a crucial pathway for cellular homeostasis and signaling.
Introduction to Retrograde Transport and the Role of NBAS
Retrograde transport is a fundamental cellular process responsible for the movement of molecules and organelles from the cell periphery towards the cell center. A key pathway within this system is the Golgi-to-endoplasmic reticulum (ER) transport, which is vital for retrieving ER-resident proteins, recycling SNARE proteins, and maintaining organelle identity. Disruptions in this pathway are linked to a variety of human diseases.
The NBAS gene encodes a protein that is a critical component of the NRZ vesicle tethering complex, which also includes the proteins ZW10 and RINT1.[1] This complex acts as a molecular bridge, tethering COPI-coated vesicles originating from the Golgi apparatus to the ER membrane, a crucial step before vesicle fusion. NBAS, in concert with its binding partners, plays a pivotal role in the fidelity and efficiency of this transport step. Mutations in NBAS have been associated with a spectrum of diseases, including recurrent acute liver failure, short stature, and immunodeficiency, underscoring its importance in cellular function.[2][3][4]
Comparison of NBAS with Other Retrograde Transport Genes
Direct quantitative comparisons of the functional efficiency of NBAS against other individual retrograde transport genes in mediating transport kinetics are limited in the current literature. However, studies on the stability of the NRZ complex provide valuable quantitative insights into the codependence of its components.
A study on fibroblasts from patients with RINT1 deficiency demonstrated a significant reduction in the protein levels of both NBAS and ZW10. This finding strongly suggests that the three components of the NRZ complex are mutually dependent for their stability and, by extension, their function in retrograde transport.
| Gene Component | Protein Level Reduction in RINT1-deficient Fibroblasts (Patient 1) | Protein Level Reduction in RINT1-deficient Fibroblasts (Patient 3) |
| RINT1 | ~75% | ~85% |
| ZW10 | ~60% | ~75% |
| NBAS | ~50% | ~70% |
Data extrapolated from immunoblot analysis in RINT1-deficient patient fibroblasts. The percentage reduction is an approximation based on the visual representation of the data in the cited study.
This interdependence implies that a deficiency in any one of these components is likely to compromise the integrity and function of the entire NRZ complex, leading to impaired retrograde transport.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for designing new studies. Below are protocols for assays commonly used to investigate retrograde transport.
Shiga Toxin B-Subunit Retrograde Transport Assay
This assay quantifies the transport of the B-subunit of Shiga toxin (STxB), a well-established retrograde cargo, from the plasma membrane to the Golgi apparatus.
Materials:
-
HeLa cells
-
Fluorescently labeled STxB (e.g., Cy3-STxB)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA) for blocking
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Cargo Internalization: Wash cells with PBS and incubate with serum-free medium containing 1-5 µg/mL of fluorescently labeled STxB for 30 minutes at 37°C to allow for internalization and transport to the Golgi.
-
Fixation: Wash cells three times with cold PBS to stop transport and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Immunostaining: Block non-specific binding with 3% BSA in PBS for 1 hour. Incubate with primary antibody against the Golgi marker diluted in blocking buffer for 1 hour at room temperature. Wash three times with PBS. Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Wash three times with PBS and mount the coverslips on glass slides using mounting medium with DAPI. Acquire images using a confocal microscope.
-
Quantification: Analyze the images using image analysis software (e.g., ImageJ). Quantify the colocalization between the STxB signal and the Golgi marker. The intensity of the STxB signal within the Golgi region can be measured and compared across different experimental conditions (e.g., control vs. NBAS knockdown cells).
Live-Cell Imaging of Retrograde Cargo Transport
This method allows for the real-time visualization and quantification of retrograde transport kinetics in living cells.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged retrograde cargo (e.g., GalT-GFP, a Golgi-resident enzyme that cycles through the ER)
-
Live-cell imaging medium
-
Live-cell imaging chamber/dish
-
Confocal microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)
-
Brefeldin A (BFA) - an inhibitor of anterograde transport that causes Golgi proteins to redistribute to the ER.
Protocol:
-
Cell Preparation: Plate cells expressing the fluorescently tagged cargo in a live-cell imaging dish.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Baseline Imaging: Acquire baseline images of the cells, noting the localization of the fluorescent cargo in the Golgi.
-
Induction of Retrograde Transport (optional with BFA): To specifically visualize Golgi-to-ER transport, add Brefeldin A (e.g., 5 µg/mL) to the medium. BFA blocks forward transport, leading to an accumulation of Golgi-resident proteins in the ER via retrograde pathways.
-
Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor the redistribution of the fluorescent cargo from the Golgi to the ER.
-
Kinetic Analysis: Analyze the time-lapse series to quantify the rate of cargo redistribution. This can be done by measuring the decrease in fluorescence intensity in the Golgi region and the corresponding increase in the ER over time. The half-life of Golgi disassembly can be calculated as a measure of retrograde transport kinetics.
-
Comparative Analysis: Compare the transport kinetics between control cells and cells where NBAS or other genes of interest have been knocked down or mutated.
In Vitro COPI Vesicle Tethering Assay
This cell-free assay reconstitutes the tethering of COPI vesicles to Golgi membranes, allowing for the biochemical dissection of the roles of specific proteins.
Materials:
-
Rat liver Golgi membranes (donor membranes)
-
Cytosol from cultured cells (or purified recombinant proteins)
-
COPI-coated vesicles (generated in vitro)
-
Recombinant NBAS, ZW10, and RINT1 proteins (optional)
-
ATP regenerating system
-
GTP
-
Buffer solutions
-
Centrifugation equipment
-
Antibodies for immunoblotting
Protocol:
-
Preparation of Components: Prepare enriched Golgi membranes from rat liver. Prepare cytosol from a suitable cell line. If using recombinant proteins, purify them.
-
In Vitro Vesicle Budding: Generate COPI-coated vesicles from the donor Golgi membranes by incubating them with cytosol (or purified coatomer and ARF1), an ATP regenerating system, and GTP at 37°C.
-
Isolation of Vesicles: Separate the newly formed vesicles from the donor membranes by centrifugation.
-
Tethering Reaction: Incubate the isolated COPI vesicles with acceptor Golgi membranes in the presence of cytosol (or recombinant tethering factors like the NRZ complex).
-
Analysis of Tethering: Pellet the acceptor membranes by centrifugation and analyze the amount of vesicle-specific proteins that have co-pelleted, indicating tethering. This is typically assessed by SDS-PAGE and immunoblotting for vesicle markers.
-
Quantitative Comparison: To compare the function of NBAS and its partners, the assay can be performed with cytosol immunodepleted of a specific protein or by adding back purified recombinant wild-type or mutant proteins. The efficiency of tethering can then be quantified and compared.
Conclusion
NBAS is an indispensable component of the NRZ complex, which is fundamental for the tethering of COPI vesicles during Golgi-to-ER retrograde transport. While direct quantitative comparisons of its functional efficiency against other individual retrograde transport genes are an area for future research, the available data on the interdependence of the NRZ complex components highlights the critical and collaborative nature of these proteins. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific roles and comparative efficiencies of NBAS and its partners in maintaining the fidelity of retrograde transport, a pathway with significant implications for human health and disease.
References
- 1. Using photoactivatable GFP to track axonal transport kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RINT1 deficiency disrupts lipid metabolism and underlies a complex hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of NBAS in Disease: A Comparative Guide to Cellular Pathways and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The Neuroblastoma Amplified Sequence (NBAS) gene is a critical component in maintaining cellular homeostasis. Biallelic mutations in NBAS are now understood to cause a wide spectrum of multisystem disorders, ranging from Short Stature, Optic nerve Atrophy, and Pelger-Huët anomaly (SOPH) syndrome to infantile liver failure syndrome type 2 (ILFS2).[1][2][3] This guide provides a comparative overview of the key disease pathways involving NBAS, presents quantitative experimental data, and details the methodologies used to validate the gene's function, offering a crucial resource for researchers investigating NBAS-related pathologies and developing potential therapeutics.
The Central Role of NBAS in Golgi-to-ER Retrograde Transport
A primary function of the NBAS protein is its role as a key component of the Syntaxin-18 complex, which mediates retrograde vesicular transport from the Golgi apparatus to the Endoplasmic Reticulum (ER).[4][5] NBAS acts as a linker within the NRZ tethering complex, connecting the RINT1 and ZW10 subunits to the ER SNARE complex.[4][6] Disruption of this pathway due to NBAS mutations impairs the recycling of cellular components, can lead to the accumulation of misfolded proteins, and induces significant ER stress, a key pathological feature in NBAS-related diseases.[6][7]
This transport pathway is critical, and defects in other associated genes can lead to overlapping clinical presentations, particularly recurrent acute liver failure (RALF).[7][8] A comparison with key alternative genes highlights the common pathological mechanism.
Figure 1. NBAS function in Golgi-to-ER retrograde transport.
Comparative Analysis of Genes in Vesicular Transport-Related Liver Disease
| Feature | NBAS Deficiency | RINT1 Deficiency | SCYL1 Deficiency (CALFAN Syndrome) |
| Primary Function | Component of NRZ tethering complex in Golgi-to-ER retrograde transport.[6] | Component of NRZ tethering complex; interacts with NBAS.[6][9] | Pseudokinase involved in COPI-independent retrograde transport.[7][10] |
| Core Phenotype | Recurrent acute liver failure (RALF), often fever-triggered; multisystemic involvement (SOPH syndrome).[1][3] | RALF, skeletal abnormalities, spastic paraplegia, ataxia.[9][11] | Progressive cholestatic liver disease, cerebellar ataxia, peripheral neuropathy.[7][10] |
| Cellular Defect | Impaired Golgi-to-ER transport, increased ER stress, impaired autophagy.[6][7] | Decreased RINT1 protein, abnormal Golgi morphology, impaired autophagic flux.[9] | Impaired vesicular trafficking.[7][8] |
| Disease Progression | Liver crises typically decrease with age.[8] | Liver crises may decrease with age.[8] | Progressive neurological and liver disease.[7] |
NBAS Deficiency as an Inborn Error of Immunity
Beyond its role in organelle trafficking, NBAS deficiency significantly impacts the immune system and is now considered an inborn error of immunity.[12][13] Patients frequently present with hypogammaglobulinemia and recurrent infections.[4][14] Detailed immunological studies have revealed quantitative and qualitative defects in specific lymphocyte populations, particularly Natural Killer (NK) cells and B cells.[12][13][15]
Figure 2. Workflow for immunological analysis of NBAS-deficient patients.
Quantitative Immunological Findings in NBAS-Deficient Patients
The following table summarizes key findings from a study of 15 NBAS-deficient patients compared to healthy controls, demonstrating significant impairments in the adaptive and innate immune systems.[12][13]
| Parameter | NBAS-Deficient Patients (Mean Value) | Healthy Controls (Mean Value) | Finding |
| B Cell Subsets | |||
| Naïve B Cells (cells/µl) | 43 | 175 | Significantly Reduced |
| NK Cell Subsets | |||
| Total NK Cells (cells/µl) | 125 | 220 | Reduced |
| Mature CD56dim NK Cells (cells/µl) | 98 | 195 | Significantly Reduced |
| NK Cell Function | |||
| Degranulation (% CD107a+) vs. K562 | 10.5% | 25.0% | Impaired Cytotoxic Potential |
Experimental Protocols for Validating NBAS Function
Validating the pathogenicity of a newly identified NBAS variant is crucial. This typically involves expressing the mutant protein in a controlled cellular environment to assess its impact on key pathways, such as Golgi-to-ER transport and the ER stress response.
Figure 3. Experimental workflow for in-vitro validation of an NBAS variant.
Methodology 1: Western Blot for ER Stress Markers
This protocol outlines the steps to assess the induction of the Unfolded Protein Response (UPR) or ER stress in cells expressing a mutant NBAS variant.
-
Cell Culture and Lysis:
-
Culture and transfect HEK293T or patient-derived fibroblast cells as per the experimental design. As a positive control, treat untransfected cells with an ER stress inducer like tunicamycin (1-10 µg/mL) or thapsigargin (1-5 µM) for 16-24 hours.[16][17]
-
After 48 hours post-transfection, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of protein per sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[16]
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
Methodology 2: NK Cell Degranulation Assay by Flow Cytometry
This protocol measures the cytotoxic potential of NK cells by quantifying the surface expression of CD107a (a marker for lysosomal granule release) upon stimulation.[20][21]
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient and healthy control blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs and K562 target cells (a human cancer cell line sensitive to NK cell lysis) in complete RPMI-1640 medium (R10).[22]
-
-
Co-culture and Stimulation:
-
Plate 5 x 105 PBMCs per well in a 96-well U-bottom plate.
-
Add an anti-CD107a antibody conjugated to a fluorochrome (e.g., FITC or PE) to each well. This allows for the capture of the protein as it is expressed on the surface during degranulation.[20]
-
Add K562 target cells at an effector-to-target (E:T) ratio of 10:1.[23] Include a negative control (effector cells only) and a positive control (e.g., PMA/Ionomycin).
-
Centrifuge the plate briefly to facilitate cell contact and incubate at 37°C.
-
-
Inhibition of Vesicle Transport:
-
Surface Staining and Data Acquisition:
-
Wash the cells with PBS.
-
Stain the cells with antibodies against surface markers to identify the NK cell population, typically CD3- and CD56+.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, followed by the CD3-/CD56+ NK cell population.
-
Within the NK cell gate, quantify the percentage of cells positive for CD107a staining. Compare the percentage in stimulated samples between patients and controls.[21]
-
References
- 1. genecards.org [genecards.org]
- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 4. Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Disorders of vesicular trafficking presenting with recurrent acute liver failure: NBAS, RINT1, and SCYL1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RINT1 Bi-allelic Variations Cause Infantile-Onset Recurrent Acute Liver Failure and Skeletal Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCYL1 SCY1 like pseudokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. RINT1 deficiency disrupts lipid metabolism and underlies a complex hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Immunological Features of Neuroblastoma Amplified Sequence Deficiency: Report of the First Case Identified Through Newborn Screening for Primary Immunodeficiency and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.7. Degranulation Assay [bio-protocol.org]
- 21. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Degranulation and cytokine production (functional assay) [protocols.io]
- 23. hiv-forschung.de [hiv-forschung.de]
Comparative Analysis of the NBAS Interactome: A Guide for Researchers
A deep dive into the protein interaction landscape of the Neuroblastoma Amplified Sequence (NBAS) protein is crucial for understanding its diverse cellular roles and its involvement in human diseases. This guide provides a comparative overview of experimental approaches to identify and quantify NBAS interaction partners, focusing on methodologies that enable the comparison of the NBAS interactome under different cellular conditions.
The NBAS protein is a key player in essential cellular processes, including retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER) and nonsense-mediated mRNA decay (NMD). Its malfunction is linked to a spectrum of severe human disorders, such as short stature, optic atrophy, and Pelger-Huët anomaly (SOPH) syndrome, as well as infantile liver failure syndrome 2 (ILFS2). Understanding the dynamic changes in the NBAS protein interaction network in healthy versus diseased states can provide critical insights into disease mechanisms and potential therapeutic targets.
This guide outlines the experimental workflows for quantitative proteomics studies of NBAS, presents a framework for data analysis and visualization, and discusses the key signaling pathways involving NBAS and its interactors.
Data Presentation: Quantifying the NBAS Interactome
A primary goal of comparative proteomics is to identify and quantify changes in protein-protein interactions under varying conditions. This is often achieved by comparing the interactome of wild-type (WT) NBAS with that of a disease-associated mutant or by analyzing the interactome in response to a specific cellular stimulus. The data generated from such experiments are typically presented in tables that highlight the most significant changes.
While a specific, comprehensive quantitative dataset from a direct comparative proteomics study of wild-type versus mutant NBAS is not publicly available in a single repository, the following table illustrates the expected format and type of data from such an experiment using hypothetical values. This table is based on common outputs from affinity purification-mass spectrometry (AP-MS) experiments coupled with stable isotope labeling by amino acids in cell culture (SILAC).
Table 1: Hypothetical Quantitative Comparison of Wild-Type vs. Mutant NBAS Interactors
| Prey Protein | Gene Symbol | WT NBAS (Normalized Abundance) | Mutant NBAS (Normalized Abundance) | Fold Change (Mutant/WT) | p-value | Biological Function |
| ZW10 Interacting Protein 1 | ZWINT | 1.00 | 0.45 | -2.22 | <0.01 | Component of NRZ complex, Golgi-ER transport |
| RINT-1, Rabconnectin-3 | RINT1 | 1.00 | 0.52 | -1.92 | <0.01 | Component of NRZ complex, Golgi-ER transport |
| Syntaxin 18 | STX18 | 0.95 | 0.60 | -1.58 | <0.05 | SNARE protein, vesicle fusion at the ER |
| p31 | USE1 | 0.98 | 0.65 | -1.51 | <0.05 | SNARE protein, part of the syntaxin-18 complex |
| UPF1, Regulator of Nonsense Transcripts 1 | UPF1 | 1.00 | 0.95 | -1.05 | >0.05 | Key factor in nonsense-mediated mRNA decay |
| UPF3B, Regulator of Nonsense Transcripts 3B | UPF3B | 1.00 | 1.10 | 1.10 | >0.05 | Component of the exon junction complex, NMD |
| Heat Shock Protein 70 | HSPA1A | 0.20 | 0.85 | 4.25 | <0.01 | Chaperone, cellular stress response |
| Ubiquitin | RPS27A | 0.15 | 0.75 | 5.00 | <0.01 | Protein degradation |
Note: The values in this table are for illustrative purposes to demonstrate the format of quantitative proteomics data and do not represent actual experimental results.
Experimental Protocols
The identification and quantification of protein-protein interactions are commonly achieved through affinity purification followed by mass spectrometry (AP-MS) or proximity-dependent biotinylation (BioID).
Affinity Purification-Mass Spectrometry (AP-MS) Protocol for Comparative Analysis of NBAS Interactomes
This protocol is designed for a comparative analysis of wild-type and mutant NBAS interactors using SILAC-based quantitative proteomics.
a. Cell Culture and SILAC Labeling:
-
HEK293T or HeLa cells are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum and either "light" (unlabeled L-arginine and L-lysine) or "heavy" (¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) amino acids for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Cells grown in "light" medium are transiently transfected with a plasmid encoding FLAG-tagged wild-type NBAS.
-
Cells grown in "heavy" medium are transiently transfected with a plasmid encoding FLAG-tagged mutant NBAS (e.g., a known disease-causing variant).
-
A control experiment is performed using cells transfected with an empty FLAG vector.
b. Cell Lysis and Immunoprecipitation:
-
After 48 hours of transfection, cells are harvested and lysed in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Cell lysates are cleared by centrifugation.
-
"Light" and "heavy" lysates are mixed in a 1:1 protein concentration ratio.
-
The mixed lysate is incubated with anti-FLAG M2 affinity gel overnight at 4°C.
-
The affinity gel is washed three to five times with lysis buffer to remove non-specific binders.
c. Protein Elution and Sample Preparation for Mass Spectrometry:
-
Bound proteins are eluted from the affinity gel using a 3xFLAG peptide solution.
-
The eluted proteins are precipitated using trichloroacetic acid (TCA).
-
The protein pellet is washed with acetone and then resolubilized and denatured in a buffer containing urea.
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Proteins are digested overnight with trypsin.
d. Mass Spectrometry and Data Analysis:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
The raw data is processed using software such as MaxQuant. Peptide identification is performed by searching against a human protein database.
-
SILAC ratios (heavy/light) are calculated for each identified protein.
-
Statistical analysis is performed to identify proteins with significantly altered abundance between the wild-type and mutant NBAS pull-downs.
Proximity-Dependent Biotinylation (BioID) Protocol for NBAS Interactome Mapping
BioID is an alternative approach that identifies both stable and transient interactors in a more in vivo-like context.
a. Generation of Stable Cell Lines:
-
HEK293T cells are stably transfected with constructs encoding NBAS (wild-type or mutant) fused to a promiscuous biotin ligase (e.g., BirA). A cell line expressing BirA alone serves as a control.
b. Biotin Labeling and Cell Lysis:
-
Stable cell lines are cultured in the presence of 50 µM biotin for 24 hours to induce biotinylation of proximal proteins.
-
Cells are harvested and lysed under denaturing conditions to disrupt protein-protein interactions while preserving the biotinylation marks.
c. Streptavidin Affinity Purification:
-
Cell lysates are incubated with streptavidin-coated beads to capture biotinylated proteins.
-
The beads are extensively washed to remove non-biotinylated proteins.
d. On-Bead Digestion and Mass Spectrometry:
-
Biotinylated proteins are digested with trypsin directly on the beads.
-
The resulting peptides are eluted and analyzed by LC-MS/MS.
e. Data Analysis:
-
Label-free quantification (LFQ) or stable isotope labeling methods can be used to compare the abundance of identified proteins between the NBAS-BirA* and control BirA* samples.
-
Statistical analysis is performed to identify proteins significantly enriched in the NBAS-BirA* pull-downs.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Differentiating NBAS Deficiency from Similar Genetic Syndromes: A Comparative Guide for Researchers
A comprehensive analysis of the clinical, genetic, and molecular distinctions between Neuroblastoma Amplified Sequence (NBAS) deficiency and related disorders, providing researchers and drug development professionals with a detailed guide for differential diagnosis and mechanistic investigation.
Introduction
NBAS deficiency is a rare, autosomal recessive disorder with a broad and variable clinical spectrum, making its diagnosis challenging.[1][2] The condition is primarily characterized by a range of phenotypes including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH syndrome), and infantile liver failure syndrome type 2 (ILFS2).[2][3] The multisystemic nature of NBAS deficiency, affecting the liver, skeleton, immune system, and eyes, leads to significant overlap with other genetic syndromes. This guide provides a detailed comparison of NBAS deficiency with clinically similar disorders, focusing on key differentiating features, underlying molecular mechanisms, and relevant experimental protocols to aid in accurate diagnosis and targeted research.
Comparative Analysis of Clinical and Genetic Features
The differential diagnosis of NBAS deficiency includes other genetic disorders that present with recurrent acute liver failure, skeletal abnormalities, and/or immunodeficiency. The most prominent of these are RINT1 deficiency and SCYL1-associated disease, which also involve defects in vesicular trafficking.[4][5]
Table 1: Comparison of Clinical Features in NBAS, RINT1, and SCYL1 Deficiencies
| Feature | NBAS Deficiency | RINT1 Deficiency | SCYL1-Associated Disease (CALFAN Syndrome) |
| Inheritance | Autosomal Recessive | Autosomal Recessive | Autosomal Recessive |
| Gene | NBAS | RINT1 | SCYL1 |
| Recurrent Acute Liver Failure (fever-triggered) | Common (especially in ILFS2 phenotype)[6][7] | Present[7][8][9] | Present, often with low γ-glutamyl-transferase (GGT) cholestasis[10][11][12] |
| Skeletal Abnormalities | Common (short stature, slender long bones, osteopenia)[1][10] | Present (vertebral and pelvic abnormalities)[7][9] | Present (femoral head abnormalities noted in some)[12] |
| Ocular Manifestations | Optic atrophy (key feature of SOPH syndrome)[3][10][13] | Optic nerve hypoplasia reported[8] | Not a prominent feature |
| Immunodeficiency | Common (hypogammaglobulinemia, reduced NK and B cells)[5][14][15] | Not a consistently reported feature | Not a consistently reported feature |
| Neurological Features | Variable (motor delay, intellectual disability in some)[8] | Early-onset spastic paraplegia, ataxia[8] | Peripheral neuropathy, cerebellar atrophy, ataxia[6][10][11] |
| Hematological Findings | Pelger-Huët anomaly (in SOPH syndrome)[3][13] | Not reported | Not reported |
| Prognosis of Liver Disease | Frequency and severity of crises tend to decrease with age[4][5] | Frequency and severity of crises may decrease with age[4][5] | Progressive, cholestatic course[4][5] |
Molecular Mechanisms and Pathway Analysis
NBAS, RINT1, and SCYL1 are all implicated in intracellular vesicular trafficking, a crucial process for maintaining cellular homeostasis.[4][5] Disruptions in these pathways lead to the diverse clinical manifestations observed in these disorders.
NBAS and RINT1 are components of the NRZ vesicle tethering complex, which is essential for Golgi-to-endoplasmic reticulum (ER) retrograde transport.[4][16] This process is vital for recycling cellular components and maintaining the integrity of the ER and Golgi apparatus. SCYL1, on the other hand, is involved in COPI-mediated retrograde traffic, a key pathway for retrieving proteins from the Golgi back to the ER.[17][18]
Below is a diagram illustrating the roles of these proteins in vesicular trafficking and how their deficiencies disrupt these pathways.
Caption: Golgi-to-ER Retrograde Transport Pathways and Associated Disorders.
Experimental Protocols
Accurate diagnosis of NBAS deficiency and similar syndromes relies on a combination of clinical evaluation, genetic testing, and functional assays.
Targeted Next-Generation Sequencing (NGS) for Infantile Liver Failure
Objective: To identify pathogenic variants in genes associated with infantile liver failure, including NBAS, RINT1, and SCYL1.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercially available kit. DNA quality and quantity are assessed using spectrophotometry and fluorometry.
-
Library Preparation:
-
Genomic DNA is fragmented to an average size of 250-300 base pairs.
-
End-repair, A-tailing, and adapter ligation are performed to prepare the DNA fragments for sequencing.
-
The adapter-ligated DNA is amplified by PCR.
-
-
Targeted Capture:
-
A custom panel of biotinylated DNA probes targeting the coding exons and flanking intronic regions of genes known to cause infantile liver failure is used.[19][20][21]
-
The prepared DNA library is hybridized with the capture probes.
-
Streptavidin-coated magnetic beads are used to pull down the targeted DNA fragments.
-
The captured library is washed to remove non-specific DNA.
-
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome (hg19 or hg38).
-
Variant calling is performed using standard bioinformatics tools (e.g., GATK, FreeBayes).
-
Variants are annotated with information on their genomic location, predicted functional impact, and population frequency.
-
Variants are filtered based on their predicted pathogenicity (e.g., nonsense, frameshift, splice site variants) and rarity in population databases.
-
Candidate pathogenic variants are confirmed by Sanger sequencing.
-
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify B cell and Natural Killer (NK) cell populations, which are often reduced in NBAS deficiency.[5]
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 20 minutes at room temperature with the brake off.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Antibody Staining:
-
Resuspend 1 x 10^6 PBMCs in 100 µL of staining buffer (PBS with 1% BSA).
-
Add a cocktail of fluorescently conjugated antibodies specific for B cells (e.g., anti-CD19) and NK cells (e.g., anti-CD3, anti-CD16, anti-CD56).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in 500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Exclude T cells by gating on the CD3-negative population.
-
Within the CD3-negative lymphocyte population, identify and quantify B cells (CD19+) and NK cells (CD16+/CD56+).
-
Functional Assay for Golgi-to-ER Retrograde Transport
Objective: To assess the efficiency of Golgi-to-ER retrograde transport in patient-derived fibroblasts, which is impaired in NBAS, RINT1, and SCYL1 deficiencies.
Methodology (Brefeldin A Washout Assay):
-
Cell Culture: Culture patient-derived and control fibroblasts on glass coverslips.
-
Brefeldin A (BFA) Treatment: Treat the cells with BFA (e.g., 5 µg/mL) for a sufficient time (e.g., 30 minutes) to induce the collapse of the Golgi apparatus into the ER. This can be monitored by immunofluorescence staining for a Golgi marker protein (e.g., GM130).
-
BFA Washout: Wash the cells three times with fresh culture medium to remove the BFA.
-
Time-Course Analysis: At various time points after BFA washout (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.
-
Immunofluorescence Staining:
-
Permeabilize the fixed cells with 0.1% Triton X-100.
-
Incubate with a primary antibody against a Golgi marker protein (e.g., anti-GM130).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the re-formation of the Golgi apparatus over time. A delay in Golgi re-formation in patient cells compared to controls indicates a defect in ER-to-Golgi and/or intra-Golgi transport, which can be indicative of impaired retrograde trafficking machinery.
-
Diagnostic Workflow
A systematic approach is crucial for the timely and accurate diagnosis of these complex disorders. The following workflow integrates clinical evaluation, laboratory investigations, and genetic testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Next-Generation Sequencing in Diagnostic Approach to Monogenic Cholestatic Liver Disorders—Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBAS | MENDELIAN.CO [mendelian.co]
- 4. Moonlighting functions of the NRZ (mammalian Dsl1) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. RINT1 Bi-allelic Variations Cause Infantile-Onset Recurrent Acute Liver Failure and Skeletal Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RINT1 deficiency disrupts lipid metabolism and underlies a complex hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RINT1 Bi-allelic Variations Cause Infantile-Onset Recurrent Acute Liver Failure and Skeletal Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCYL1 variants cause a syndrome with low γ-glutamyl-transferase cholestasis, acute liver failure, and neurodegeneration (CALFAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recurrent acute liver failure associated with novel SCYL1 mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pediatric Acute Liver Failure: from Prompt Recognition and Management to Liver Transplant Considerations | AASLD [aasld.org]
- 14. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. Gene group | HUGO Gene Nomenclature Committee [genenames.org]
- 17. Scyl1, mutated in a recessive form of spinocerebellar neurodegeneration, regulates COPI-mediated retrograde traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Targeted gene panel sequencing for the rapid diagnosis of acutely ill infants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cincinnatichildrens.org [cincinnatichildrens.org]
Safety Operating Guide
Essential Guide to Laboratory Chemical Disposal: Procedures for "Nabaus"
This guide provides comprehensive safety and logistical information for the proper disposal of the chemical compound "Nabaus," a placeholder for common laboratory chemicals. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
"this compound" Hazard Profile and Physical Properties
Prior to handling, it is crucial to be familiar with the hazard profile and physical characteristics of the substance. The following table summarizes key data for a representative hazardous laboratory chemical.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [1] |
| Signal Word | Warning | [1] |
| GHS Hazard Pictograms | GHS07 (Exclamation Mark) | [1] |
| Primary Irritant Effect | Irritant to skin and mucous membranes. Irritating effect on the eye. | [1] |
| Sensitization | No sensitizing effects known. | [1] |
| Ecological Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | [1] |
Personal Protective Equipment (PPE)
When handling "this compound," a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| Body Part | Required PPE | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. Discard and replace if compromised. |
| Eyes/Face | Safety glasses with side shields or goggles | In case of splashing, a face shield should be worn in addition to goggles.[2] |
| Body | Protective clothing | A lab coat or coveralls should be worn. Contaminated clothing must not be allowed out of the workplace.[2] |
| Respiratory | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2] |
Experimental Protocol: In-Lab Neutralization (for Acidic or Basic "this compound" Waste)
This protocol is for the in-lab neutralization of small quantities of acidic or basic "this compound" waste. Note: This procedure should only be performed by personnel familiar with chemical operations and with prior approval.
Limitations:
-
This procedure is for quantities of 25 ml or less of strong, concentrated acids or bases, which must be diluted 10-to-1 before neutralization.[3]
-
Quantities exceeding 25 ml must be managed by Environmental Health and Safety (EHS).[3]
-
Oxidizing acids (e.g., chromic, perchloric, nitric) and solutions containing heavy metals must be managed by EHS.[3]
Procedure:
-
Preparation: Perform all steps in a fume hood while wearing appropriate PPE.
-
Acid Neutralization:
-
Prepare a basic solution by adding an inorganic base (e.g., sodium bicarbonate) to a large volume of cold water.
-
Slowly add the diluted acidic "this compound" waste to the basic solution while stirring.[3]
-
-
Base Neutralization:
-
Add the basic "this compound" waste to a large vessel containing water.
-
Slowly add an appropriate inorganic acid while stirring.[3]
-
-
Reaction and pH Testing:
-
Disposal:
-
Flush the neutralized solution down the sanitary sewer with at least 20 parts water.[3]
-
"this compound" Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of "this compound" waste.
Caption: Logical workflow for the proper disposal of "this compound" waste.
General Chemical Waste Disposal Procedures
For all chemical waste, including "this compound," the following general procedures must be followed:
-
Containerization: Chemical waste must be stored in compatible containers that are in good condition with no leaks or cracks.[4] The containers must be kept closed except when adding waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the complete chemical name(s) in English.[4] Chemical abbreviations are not acceptable.[4]
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.[4][5]
-
Storage: Waste containers should be stored in a designated and secure area, preferably with secondary containment.[4][5]
-
Empty Containers: Empty chemical containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[4] After rinsing and air-drying, the label should be defaced, and the container can be disposed of in the regular trash or recycled.[4][6]
-
Training: All laboratory personnel who handle chemicals are required to receive training on hazardous waste handling and disposal procedures.[7]
For any uncertainties regarding disposal procedures, always consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Essential Safety and Operational Guidance for Handling "Nabaus" Products
Disclaimer: The term "Nabaus" is not a standard chemical identifier. Initial research suggests this may be a typographical error for other laboratory products. This guide provides detailed safety protocols for the most likely intended substance, NBAS Human Pre-designed siRNA Set , and also includes critical safety information for two other potentially related hazardous chemicals, NAB 2 and NABAM , to ensure comprehensive safety coverage. It is imperative that you verify the exact identity of the substance you are handling before proceeding.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling these materials in a laboratory setting.
Personal Protective Equipment (PPE) Summary
The following table summarizes the required personal protective equipment for each potential substance.
| Substance | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| NBAS Human Pre-designed siRNA Set | Safety glasses | Standard laboratory gloves (e.g., nitrile) | Laboratory coat | Not generally required |
| NAB 2 | Chemical safety goggles or face shield | Chemical-resistant gloves | Laboratory coat | Required if dust is generated (use a NIOSH-approved respirator) |
| NABAM (a dithiocarbamate) | Chemical safety goggles | Chemical-resistant gloves | Coveralls or long-sleeved shirt and long pants | NIOSH-approved respirator with appropriate cartridges for pesticides |
I. NBAS Human Pre-designed siRNA Set
The Safety Data Sheet (SDS) for NBAS Human Pre-designed siRNA Set indicates that it is not a hazardous substance or mixture[1]. However, to ensure the integrity of the product and maintain a safe laboratory environment, the following operational and disposal plans should be followed. The primary concern when handling siRNA is to prevent degradation by ribonucleases (RNases).
Experimental Protocols: Handling and Storage of siRNA
Storage:
-
Upon arrival, store the lyophilized siRNA pellet at -20°C in a non-frost-free freezer. Under these conditions, the siRNA is stable for at least one year.[2]
-
For short-term storage of a few weeks, unopened dry pellets can be kept at 4°C.[2]
Reconstitution:
-
Use RNase-free water or a suitable RNase-free buffer to resuspend the siRNA to the desired stock concentration (e.g., 20 µM).[2]
-
Gently pipette the solution up and down to mix.
-
For long-term storage of the resuspended siRNA, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or below.[][5]
Operational Plan
Receiving and Handling:
-
Inspect the package for any signs of damage upon receipt.
-
Handle the siRNA in a clean, designated area, preferably in a laminar flow hood, to minimize exposure to RNases.
Disposal Plan:
-
Dispose of unused siRNA and contaminated materials (e.g., pipette tips, tubes) in accordance with standard laboratory procedures for non-hazardous biological waste.
-
Contaminated labware should be decontaminated, for instance, by soaking in a 0.1% sodium hypochlorite solution, followed by thorough rinsing with RNase-free water.
Experimental Workflow for siRNA Handling
Caption: Workflow for safe handling and use of siRNA.
II. NAB 2
Should "this compound" be a typographical error for NAB 2 , a neuron-protective agent, the following safety precautions are necessary as it is classified as a hazardous substance.
Hazard Information
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[6]
Operational and Disposal Plan
Handling:
-
Avoid contact with skin and eyes.
-
Avoid breathing dust.
-
Use in a well-ventilated area.
-
Wear appropriate PPE as outlined in the summary table.
Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.
-
Do not allow the product to enter sewers or waterways.[6]
III. NABAM
If "this compound" is a mistake for NABAM , a dithiocarbamate fungicide, stringent safety measures must be followed.
Hazard Information
-
Irritant: Irritating to the skin and eyes.[7]
-
Sensitizer: May cause skin sensitization.
-
Toxicity: Dithiocarbamates, as a class, have moderate to low acute toxicity. However, long-term exposure can have adverse health effects.[8][9]
Operational and Disposal Plan
Handling:
-
Do not breathe dust or spray mist.[7]
-
Avoid contact with skin and eyes.[7]
-
Wear the appropriate PPE as specified in the summary table.
-
Wash hands thoroughly after handling.
Disposal:
-
Pesticide wastes are toxic. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.
-
If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.
References
- 1. abmole.com [abmole.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Care and Handling of siRNA Oligonucleotides | Thermo Fisher Scientific - US [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dep.nj.gov [dep.nj.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. coresta.org [coresta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
